5-Deoxy-D-lyxose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R)-2,3,4-trihydroxypentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRISBUVHBMJEF-WDCZJNDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]([C@@H](C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964348 | |
| Record name | 5-Deoxypentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49694-62-4 | |
| Record name | 5-Deoxy-D-lyxose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049694624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Deoxypentose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Unseen Sweetome: A Technical Guide to the Natural Occurrence of 5-Deoxypentoses in Marine Organisms
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The vast and chemically diverse marine environment is a prolific source of novel bioactive natural products. Among these, carbohydrate-containing compounds, particularly those with rare sugars, have garnered significant attention for their potential therapeutic applications. This technical guide delves into the natural occurrence of a specific class of these rare sugars: the 5-deoxypentoses. While less common than their 6-deoxyhexose counterparts, 5-deoxypentoses are integral components of unique marine-derived nucleosides and other secondary metabolites, hinting at specialized biochemical pathways and potential biological activities. This document provides a comprehensive overview of the known 5-deoxypentoses in marine organisms, detailed experimental protocols for their detection and analysis, and a discussion of their potential biosynthesis.
Documented Occurrences of 5-Deoxypentoses in Marine Organisms
The presence of 5-deoxypentoses in the marine biosphere is primarily documented through their incorporation into larger, more complex molecules, particularly nucleoside analogues. These compounds have been isolated from a range of marine invertebrates and algae. While the diversity of discovered 5-deoxypentose-containing structures is still expanding, several key examples have been elucidated.
One notable example is 5-iodo-5-deoxytubercidine , which contains a 5-deoxyribose moiety. This compound was isolated from the marine red alga Hypnea valendia. Another interesting finding is 9-[5′-deoxy-5′-(methylthio)-β-d-xylofuranosyl]adenine , a nucleoside containing a substituted 5-deoxy-xylose , which was identified in the marine nudibranch mollusk Doris verrucosa. The giant clam, Tridacna maxima, has been shown to contain 5′-deoxy-5′-dimethylarsinyladenosine , another derivative of 5-deoxyadenosine.
In the realm of marine microbes, the actinomycete Salinispora tropica produces salinosporamide A, a potent proteasome inhibitor. The biosynthesis of this compound involves a chlorinated precursor derived from 5-chloro-5-deoxy-D-ribose [1][2]. This discovery underscores the role of 5-deoxypentoses as biosynthetic intermediates in the production of pharmacologically active molecules.
Quantitative Data on 5-Deoxypentoses in Marine Organisms
A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of 5-deoxypentoses in marine organisms. While the structures of several 5-deoxypentose-containing metabolites have been elucidated, their concentrations within the host organisms have not been reported. This lack of quantitative data presents a clear area for future research, which would be invaluable for understanding the metabolic significance of these sugars and for assessing the feasibility of their extraction for drug development purposes.
To facilitate future research in this area, the following table provides a template for the systematic recording of quantitative data on 5-deoxypentoses in marine organisms.
| 5-Deoxypentose Derivative | Marine Organism | Tissue/Cellular Location | Concentration (e.g., µg/g wet weight) | Analytical Method | Reference |
| Data to be populated by future research | |||||
Experimental Protocols
The successful identification and quantification of 5-deoxypentoses from complex marine matrices require robust and sensitive analytical methodologies. Below are detailed protocols for the extraction, separation, and identification of these sugars, primarily as components of nucleosides, based on established techniques for analyzing polar metabolites from marine organisms.
Protocol 1: Extraction and Analysis of 5-Deoxypentose-Containing Nucleosides from Marine Invertebrates
This protocol is adapted from established methods for the analysis of nucleosides in marine organisms and is suitable for the detection of 5-deoxypentose-containing nucleosides.
1. Sample Preparation:
- Flash-freeze fresh or frozen marine invertebrate tissue in liquid nitrogen.
- Lyophilize the frozen tissue to dryness.
- Grind the lyophilized tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
2. Extraction (Ultrasound-Assisted Extraction):
- Weigh approximately 1.0 g of the dried tissue powder into a centrifuge tube.
- Add 20 mL of 70% methanol-water solution.
- Vortex for 1 minute to ensure thorough mixing.
- Perform ultrasound-assisted extraction in an ultrasonic bath at 25°C for 30 minutes.
- Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant.
- Repeat the extraction process on the pellet with another 20 mL of 70% methanol-water.
- Combine the supernatants.
3. Purification (Solid-Phase Extraction - optional but recommended):
- Concentrate the combined supernatants under reduced pressure at 40°C.
- Reconstitute the residue in 5 mL of water.
- Pass the aqueous extract through a C18 solid-phase extraction (SPE) cartridge, pre-conditioned with methanol and water, to remove non-polar impurities.
- Collect the aqueous eluate containing the polar nucleosides.
- Filter the eluate through a 0.22 µm syringe filter prior to analysis.
4. Analysis (Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization-Time-of-Flight Mass Spectrometry - HILIC-ESI-TOF/MS):
- Chromatographic Conditions:
- Column: Venusil HILIC column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase A: 0.20% formic acid and 20 mmol/L ammonium acetate in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A time-gradient elution from high to low organic content (e.g., 95% B to 60% B over 30 minutes) is typically used for HILIC separations. The exact gradient should be optimized for the specific analytes.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 100-1000.
- Data Acquisition: Full scan mode for identification and targeted MS/MS for structural confirmation.
- Identification: Identification of 5-deoxypentose-containing nucleosides is based on accurate mass measurements of the protonated molecules ([M+H]⁺) and their characteristic fragmentation patterns. A neutral loss of the 5-deoxypentose moiety is a key diagnostic fragment.
Protocol 2: General Method for Monosaccharide Analysis from Marine Algae (adaptable for 5-Deoxypentoses)
This protocol outlines the general steps for analyzing the monosaccharide composition of polysaccharides from marine algae, which can be adapted to screen for the presence of 5-deoxypentoses.
1. Polysaccharide Extraction:
- Wash fresh algal biomass with distilled water to remove salts and epiphytes.
- Dry the biomass at 60°C to a constant weight and grind to a fine powder.
- Extract the powder with hot water (e.g., 80-90°C) for 2-4 hours.
- Centrifuge the extract to remove solid debris.
- Precipitate the crude polysaccharides from the supernatant by adding 3-4 volumes of cold ethanol and leaving it overnight at 4°C.
- Collect the precipitate by centrifugation and lyophilize.
2. Hydrolysis:
- Hydrolyze a known amount of the dried polysaccharide (e.g., 10 mg) with 2 M trifluoroacetic acid (TFA) at 110°C for 4 hours in a sealed tube.
- Remove the TFA by evaporation under a stream of nitrogen.
3. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS):
- Reduction: Reduce the hydrolyzed monosaccharides with sodium borohydride (NaBH₄) in 1 M ammonium hydroxide solution at room temperature for 1 hour.
- Acetylation: Acetylate the resulting alditols by adding acetic anhydride and pyridine and heating at 100°C for 1 hour.
- Extraction: After cooling, extract the alditol acetates into an organic solvent (e.g., dichloromethane). Wash the organic layer with water and dry over anhydrous sodium sulfate.
4. GC-MS Analysis:
- Column: A capillary column suitable for sugar analysis (e.g., DB-5 or equivalent).
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient from approximately 150°C to 250°C.
- Mass Spectrometry: Electron Impact (EI) ionization at 70 eV.
- Identification: Identification of the 5-deoxypentose alditol acetates is based on their retention times and comparison of their mass spectra with authentic standards or spectral libraries.
Signaling and Biosynthetic Pathways
The biosynthetic pathways leading to 5-deoxypentoses in marine organisms are not well-established. However, insights can be drawn from known pathways of deoxysugar biosynthesis in other organisms, particularly bacteria.
Proposed General Biosynthetic Pathway
It is hypothesized that the biosynthesis of 5-deoxypentoses likely proceeds from a common nucleotide-activated sugar precursor, such as UDP-D-xylose or a related pentose phosphate pathway intermediate. The key step would be the C-5 deoxygenation, a reaction catalyzed by a dehydratase and a subsequent reductase.
A notable, well-characterized pathway involving a 5-deoxypentose derivative is the biosynthesis of the chloroethylmalonyl-CoA extender unit for salinosporamide A production in Salinispora tropica[1][2]. This pathway starts from ribose-5-phosphate and involves a series of enzymatic steps, including a chlorination reaction to form 5-chloro-5-deoxy-D-ribose.
Signaling Roles
Currently, there is no direct evidence for specific signaling roles of free 5-deoxypentoses in marine organisms. However, their incorporation into nucleoside analogues suggests that these molecules may act as agonists or antagonists of purinergic or pyrimidinergic receptors, or they may interfere with nucleic acid metabolism, thereby exerting cytotoxic or other pharmacological effects. The biological activities reported for some of the 5-deoxypentose-containing marine natural products support this hypothesis.
Visualizations
To aid in the understanding of the experimental workflows and biosynthetic pathways, the following diagrams have been generated using the DOT language.
References
- 1. Simultaneous determination nucleosides in marine organisms using ultrasound-assisted extraction followed by hydrophilic interaction liquid chromatography-electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and application of a method for determination of nucleosides and nucleobases in Mactra veneriformis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of 5-Deoxy Sugars in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthetic pathways of 5-deoxy sugars in bacteria, with a primary focus on the well-characterized dTDP-L-rhamnose pathway. It includes detailed information on the enzymatic steps, key intermediates, and regulatory mechanisms. This document is designed to be a valuable resource for researchers in microbiology, biochemistry, and drug development, offering insights into potential targets for novel antibacterial agents.
Introduction to 5-Deoxy Sugars in Bacteria
5-deoxy sugars are a class of carbohydrates where a hydroxyl group, typically at the C5 position, is replaced by a hydrogen atom. These sugars are integral components of various bacterial structures, including the lipopolysaccharide (LPS) of Gram-negative bacteria, as well as secondary metabolites with antibiotic properties.[1] The presence and specific structure of these sugars on the bacterial cell surface are often crucial for virulence, immune evasion, and overall bacterial survival, making their biosynthetic pathways attractive targets for antimicrobial drug development.[1][2]
The most common 5-deoxy sugar found in bacteria is L-rhamnose, a component of the O-antigen in the LPS of many pathogenic bacteria, including Salmonella enterica and Yersinia pseudotuberculosis.[3][4] Other notable 5-deoxy sugars include L-mycarose and D-desosamine, which are found in macrolide antibiotics like tylosin and erythromycin.[4][5]
This guide will primarily detail the biosynthesis of dTDP-L-rhamnose, the most extensively studied 5-deoxy sugar pathway, and will also provide an overview of the pathways for other significant 5-deoxy sugars.
The Core Biosynthesis Pathway of dTDP-L-Rhamnose
The biosynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes.[2][6] This pathway is highly conserved across a wide range of bacterial species.[6]
Enzymatic Steps and Intermediates
The four enzymatic reactions in the dTDP-L-rhamnose biosynthesis pathway are as follows:
-
RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme catalyzes the initial step, which is the condensation of α-D-glucose-1-phosphate (G1P) with deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate (PPi).[2][5] This reaction is a reversible process.[5]
-
RmlB (dTDP-D-glucose 4,6-dehydratase): RmlB catalyzes the NAD+-dependent dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose.[7][8] This is the committed step in the biosynthesis of 6-deoxysugars.[9]
-
RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes a double epimerization at the C3' and C5' positions of dTDP-4-keto-6-deoxy-D-glucose, resulting in the formation of dTDP-4-keto-6-deoxy-L-mannose.[10][11]
-
RmlD (dTDP-4-keto-L-rhamnose reductase): The final step is the NADPH-dependent reduction of the keto group at the C4' position of dTDP-4-keto-6-deoxy-L-mannose to a hydroxyl group, yielding the final product, dTDP-L-rhamnose.[2][4]
Signaling Pathway Diagram
Caption: Biosynthesis pathway of dTDP-L-rhamnose and its regulation.
Regulation of the Pathway
The dTDP-L-rhamnose biosynthetic pathway is primarily regulated through feedback inhibition. The final product, dTDP-L-rhamnose, acts as an allosteric inhibitor of the first enzyme in the pathway, RmlA.[5][9] This inhibition is a crucial mechanism for controlling the intracellular concentration of dTDP-L-rhamnose and ensuring a balanced supply for cellular needs.[9]
Other Notable 5-Deoxy Sugar Biosynthetic Pathways
Besides dTDP-L-rhamnose, bacteria synthesize a variety of other 5-deoxy sugars that are important for their biology.
Biosynthesis of L-Mycarose
L-mycarose is a 2,6-dideoxy-3-C-methyl-L-ribo-hexose found in macrolide antibiotics such as tylosin and erythromycin.[5] Its biosynthesis starts from dTDP-D-glucose and involves a series of enzymatic reactions including dehydration, reduction, C-methylation, and epimerization.[3][5] The pathway is notable for the action of a C-methyltransferase, which adds a methyl group to the sugar ring.[3]
Caption: Biosynthesis pathway of TDP-L-mycarose.
Biosynthesis of D-Desosamine
D-desosamine is a 3-(dimethylamino)-3,4,6-trideoxy-D-xylo-hexose that is a key component of several macrolide antibiotics, including erythromycin.[4] Its biosynthesis also begins with dTDP-D-glucose and involves a transamination step to introduce the amino group at the C3 position, followed by N,N-dimethylation.[4]
Quantitative Data on Biosynthetic Enzymes
The following tables summarize the available kinetic parameters for the enzymes of the dTDP-L-rhamnose biosynthetic pathway from various bacterial sources.
Table 1: Kinetic Parameters of RmlA (Glucose-1-phosphate thymidylyltransferase)
| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Pseudomonas aeruginosa | dTTP | 101 | - | [9] |
| Pseudomonas aeruginosa | G1P | - | - | [9] |
| Mycobacterium tuberculosis | D-glucose | 0.67-0.79 mM | - | [12] |
| Mycobacterium tuberculosis | 2-deoxy-D-glucose | 5.66 mM | - | [12] |
| Mycobacterium tuberculosis | D-fructose | 13.76 mM | - | [12] |
| Mycobacterium tuberculosis | D-mannose | 25.41 mM | - | [12] |
Table 2: Kinetic Parameters of RmlB (dTDP-D-glucose 4,6-dehydratase)
| Organism | Substrate | K_m (µM) | V_max (nmol/min/mg) | Reference |
| Salmonella enterica | dTDP-D-glucose | 32 | 335 | [13] |
Table 3: Kinetic Parameters of RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase)
| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Arabidopsis thaliana (homolog) | dTDP-4-keto-6-deoxy-Glc | 16.9 | - | [14] |
| Arabidopsis thaliana (homolog) | NADPH | 90 | - | [14] |
Table 4: Kinetic Parameters of RmlD (dTDP-4-keto-L-rhamnose reductase)
| Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Data not sufficiently available in the search results. |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and activity assays of the enzymes involved in the dTDP-L-rhamnose biosynthetic pathway.
General Workflow for Enzyme Production and Analysis
Caption: A general workflow for the production and analysis of recombinant enzymes.
Recombinant Protein Expression and Purification
Protocol for RmlA Expression and Purification:
-
Gene Cloning: The rmlA gene is cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for affinity purification.
-
Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Cell Culture: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.
-
Induction: The culture is grown at 37°C until the OD600 reaches 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.
-
Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, containing protease inhibitors). The cells are lysed by sonication or using a French press. The cell lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged RmlA is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Further Purification (Optional): For higher purity, the eluted protein can be further purified by ion-exchange or size-exclusion chromatography.
-
Protein Characterization: The purity of the protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.
Enzyme Activity Assays
Protocol for RmlA Activity Assay (Colorimetric):
This assay measures the production of pyrophosphate (PPi) using a malachite green-based colorimetric method.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.2 mM dTTP, and 1 mM α-D-glucose-1-phosphate.
-
Enzyme Addition: Add a known amount of purified RmlA enzyme to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction and Color Development: Stop the reaction by adding an equal volume of malachite green reagent. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength of 620-660 nm.
-
Quantification: The amount of PPi produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
Protocol for Coupled RmlB-RmlC-RmlD Assay (HPLC-based):
This assay monitors the formation of the final product, dTDP-L-rhamnose, from the intermediate dTDP-4-keto-6-deoxy-D-glucose.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM buffer (e.g., Tris-HCl, pH 7.5), the substrate dTDP-4-keto-6-deoxy-D-glucose, and NADPH.
-
Enzyme Addition: Add purified RmlC and RmlD to the reaction mixture.
-
Incubation: Incubate at 37°C.
-
Sampling and Quenching: At various time points, take aliquots of the reaction and stop the reaction by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid or by boiling).
-
Analysis by HPLC: Analyze the quenched samples by reverse-phase HPLC to separate and quantify the substrate and product. A C18 column is typically used with a gradient of acetonitrile in a buffered aqueous mobile phase (e.g., triethylammonium acetate). Detection is performed by monitoring the absorbance at 267 nm.
Analysis of Nucleotide Sugars by HPLC
General Protocol for HPLC Analysis:
-
Sample Preparation: Bacterial cell extracts containing nucleotide sugars are typically prepared by methods such as boiling in water or ethanol extraction, followed by centrifugation to remove cell debris.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution is typically used, with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0, with an ion-pairing reagent like tetrabutylammonium hydrogen sulfate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: The nucleotide sugars are detected by their UV absorbance at approximately 262 nm (for UDP-sugars) or 267 nm (for dTDP-sugars).
-
Quantification: The concentration of each nucleotide sugar is determined by comparing the peak area to a standard curve generated with known concentrations of authentic standards.
Significance and Applications in Drug Development
The enzymes of the 5-deoxy sugar biosynthetic pathways, particularly the dTDP-L-rhamnose pathway, are attractive targets for the development of novel antibacterial agents. Since L-rhamnose is an essential component of the cell wall of many pathogenic bacteria but is absent in humans, inhibitors of the Rml enzymes are expected to have high specificity and low toxicity.[1][2]
-
RmlA: As the first enzyme in the pathway and a key regulatory point, RmlA is a prime target for inhibitor design.[5]
-
RmlB, RmlC, and RmlD: These enzymes catalyze unique chemical transformations and also represent viable targets for the development of specific inhibitors.
The development of small molecule inhibitors that target these enzymes could lead to a new class of antibiotics effective against multi-drug resistant bacteria. The detailed understanding of these pathways, including the enzyme structures and mechanisms, provides a solid foundation for structure-based drug design efforts. Furthermore, the glycosyltransferases that utilize these 5-deoxy sugar nucleotide donors are also of great interest for the chemoenzymatic synthesis of novel glycoconjugates with potential therapeutic applications.[15][16]
References
- 1. Streptococcal dTDP-L-rhamnose biosynthesis enzymes: functional characterization and lead compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 5. Biosynthesis of TDP-l-mycarose: the specificity of a single enzyme governs the outcome of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Two-Stage One-Pot Enzymatic Synthesis of TDP-L-mycarose from Thymidine and Glucose-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel dTDP-l-Rhamnose Synthetic Enzymes (RmlABCD) From Saccharothrix syringae CGMCC 4.1716 for One-Pot Four-Enzyme Synthesis of dTDP-l-Rhamnose [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. dTDP-4-dehydrorhamnose 3,5-epimerase - Wikipedia [en.wikipedia.org]
- 12. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NDP-rhamnose biosynthesis and rhamnosyltransferases: building diverse glycoconjugates in nature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Robot Scientist - Models of Metabolism [aber.ac.uk]
Spectroscopic Analysis of 5-Deoxy-D-lyxose: A Technical Guide
Introduction
5-Deoxy-D-lyxose is a deoxy pentose sugar, a class of carbohydrates with significant roles in biological systems and as synthetic intermediates in drug development. Its structural elucidation relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide offers a detailed overview of the expected spectroscopic data for this compound and provides generalized experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.
Predicted Spectroscopic Data
The spectroscopic signature of this compound is influenced by its structural features: a five-carbon chain, three hydroxyl groups, a terminal methyl group (C5), and an aldehyde group (C1) that allows it to exist in equilibrium between its open-chain form and cyclic furanose or pyranose hemiacetals. The data below are predicted values for these various forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of carbohydrates in solution.[1] It provides information on the connectivity of atoms and their stereochemical relationships. In solution, this compound is expected to exist as a mixture of α/β pyranoses, α/β furanoses, and the open-chain aldehyde form. Typical ¹H NMR chemical shifts for carbohydrate ring protons are found between 3-6 ppm, with anomeric protons appearing at 4.5–5.5 ppm.[2] Typical ¹³C NMR shifts for ring carbons are in the 60–110 ppm range.[2][3]
Table 1: Predicted ¹H NMR Data for this compound (in D₂O)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| α-pyranose | |||
| H-1 | ~5.2 | d | ~3-4 |
| H-2 | ~3.8 | dd | ~3, 9 |
| H-3 | ~3.7 | dd | ~9, 3 |
| H-4 | ~4.0 | m | |
| H-5 (CH₃) | ~1.3 | d | ~6-7 |
| β-pyranose | |||
| H-1 | ~4.6 | d | ~8-9 |
| H-2 | ~3.6 | dd | ~8, 9 |
| H-3 | ~3.5 | t | ~9 |
| H-4 | ~3.9 | m | |
| H-5 (CH₃) | ~1.2 | d | ~6-7 |
| Open-Chain | |||
| H-1 (CHO) | ~9.7 | d | ~1-2 |
| H-2 | ~4.2 | dd | ~2, 5 |
| H-3 | ~3.9 | m | |
| H-4 | ~4.1 | m | |
| H-5 (CH₃) | ~1.2 | d | ~6-7 |
Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| α/β-pyranose | |
| C-1 | ~93-98 |
| C-2 | ~70-75 |
| C-3 | ~70-75 |
| C-4 | ~68-72 |
| C-5 (CH₃) | ~15-20 |
| Open-Chain | |
| C-1 (CHO) | ~200-205 |
| C-2 | ~72-78 |
| C-3 | ~70-75 |
| C-4 | ~68-72 |
| C-5 (CH₃) | ~15-20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from its hydroxyl and alkyl groups. The small equilibrium concentration of the open-chain form may also reveal a weak carbonyl stretch. The region between 950-1200 cm⁻¹ is considered the 'fingerprint' region for carbohydrates, containing complex C-O and C-C stretching vibrations specific to the molecule.[4][5]
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3600-3200 (broad) | O-H | Stretching |
| 2970-2850 | C-H (sp³) | Stretching |
| ~1730 (weak) | C=O (aldehyde) | Stretching |
| 1460-1370 | C-H (sp³) | Bending |
| 1200-1000 | C-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For carbohydrates, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to prevent extensive fragmentation.[6][7] The analysis is often performed in the presence of salts (e.g., NaCl) to promote the formation of adduct ions ([M+Na]⁺), which are often more stable and easier to detect than the protonated molecule ([M+H]⁺).[8]
Table 4: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted m/z | Interpretation |
| Molecular Ion | ||
| [M+H]⁺ | 135.0652 | Protonated molecule (C₅H₁₁O₄⁺) |
| [M+Na]⁺ | 157.0471 | Sodiated adduct (C₅H₁₀O₄Na⁺) |
| Key Fragments | ||
| m/z 117 | [M-H₂O]⁺ | Loss of a water molecule |
| m/z 105 | [M-CH₂O]⁺ | Loss of formaldehyde |
| m/z 87 | [M-H₂O-CH₂O]⁺ | Sequential loss of water and formaldehyde |
| m/z 73 | C₃H₅O₂⁺ | Cross-ring fragmentation products |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a deoxy sugar like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified carbohydrate in 0.5-0.7 mL of high-purity deuterium oxide (D₂O). For experiments requiring observation of hydroxyl protons, a solvent mixture such as 9:1 H₂O/D₂O or anhydrous DMSO-d₆ can be used.[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (500 MHz or higher is recommended for resolving complex carbohydrate spectra).[2]
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard 1D proton spectrum. Use solvent suppression techniques if residual HDO signal is problematic.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
2D Spectra Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is essential:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks within each sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for linking different spin systems and confirming the overall structure.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system, even if they are not directly coupled.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the dry sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a syrup, a small amount can be pressed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) first and subtract it from the sample spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µM) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol. For enhanced ionization, a small amount of an alkali salt (e.g., sodium acetate) or a modifier like formic acid can be added.[8]
-
Instrumentation: Use a mass spectrometer equipped with an ESI or MALDI source. High-resolution instruments (e.g., TOF, Orbitrap) are preferred for accurate mass measurements.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan spectrum in both positive and negative ion modes to identify the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Tandem MS (MS/MS): Isolate the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern is invaluable for confirming the structure and identifying key structural motifs, such as the location of the deoxy position.[6]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a carbohydrate.
Caption: General workflow for the spectroscopic analysis of a carbohydrate compound.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 3. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advion.com [advion.com]
Anomeric Configuration of 5-Deoxy-D-lyxose in Solution: A Methodological Overview
A comprehensive review of peer-reviewed scientific literature reveals a notable absence of specific experimental data on the anomeric configuration of 5-Deoxy-D-lyxose in solution. To date, no studies have been published that quantify the equilibrium distribution of its α-pyranose, β-pyranose, α-furanose, and β-furanose anomers. Consequently, the detailed data tables and specific experimental protocols requested for this particular monosaccharide cannot be provided.
This guide, therefore, presents a generalized framework for the methodologies that would be employed to determine the anomeric configuration of a novel or uncharacterized sugar such as this compound. The protocols and approaches described are based on established techniques widely used in carbohydrate chemistry for analogous compounds.
General Methodologies for Determining Anomeric Configuration
The determination of the anomeric equilibrium of a sugar in solution is primarily accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and direct experimental technique for elucidating the anomeric composition of sugars in solution. The key steps in this process are outlined below.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A solution of this compound would be prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the anomeric equilibrium. The concentration of the sugar should be optimized for signal-to-noise ratio without inducing significant intermolecular interactions.
-
Equilibration: The solution must be allowed to reach thermodynamic equilibrium, a process known as mutarotation. This can take from minutes to several hours, depending on the sugar, solvent, and temperature. The progress of mutarotation can be monitored by acquiring sequential ¹H NMR spectra until no further changes in the anomeric proton signals are observed.
-
¹H NMR Spectroscopy: The one-dimensional proton NMR spectrum provides the initial and most straightforward assessment of the anomeric composition. The anomeric protons (H-1) of the different anomers (α/β-pyranose and α/β-furanose) typically resonate in a distinct region of the spectrum (around 4.5-5.5 ppm) and exhibit characteristic scalar coupling constants (³J(H,H)).
-
The relative integrals of the anomeric proton signals directly correspond to the molar ratios of the respective anomers at equilibrium.
-
The magnitude of the ³J(H1,H2) coupling constant is indicative of the dihedral angle between H-1 and H-2, which helps in assigning the anomeric configuration (α or β) and the ring conformation (e.g., chair or boat). For pyranoid rings, a large coupling constant (typically > 7 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, often seen in the β-anomer in its most stable chair conformation. A smaller coupling constant (typically < 4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, often indicative of the α-anomer.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum, particularly the anomeric carbon (C-1) region (around 90-105 ppm), provides complementary information. Each anomer will exhibit a distinct C-1 signal, and the relative intensities can be used to quantify the anomeric distribution.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for unambiguous signal assignment.
-
COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, allowing for the tracing of the complete spin system for each anomer.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for confirming assignments and identifying long-range connectivities.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of each anomer.
-
Computational Chemistry
In parallel with experimental work, computational modeling provides theoretical insights into the conformational preferences and relative stabilities of the different anomers.
Computational Protocol: Conformational Analysis and Energy Calculations
-
Conformational Search: A systematic conformational search for all possible ring conformations (e.g., chair, boat, skew-boat for pyranoses; envelope and twist for furanoses) of each anomer of this compound would be performed using molecular mechanics (MM) or semi-empirical methods.
-
Geometry Optimization and Energy Calculation: The low-energy conformers identified in the initial search are then subjected to higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) for geometry optimization and the calculation of their relative energies.
-
Solvation Modeling: To mimic the solution environment, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) is incorporated into the energy calculations.
-
Thermodynamic Analysis: From the calculated energies, the Gibbs free energies of all stable conformers are determined. The relative populations of the anomers at equilibrium can then be predicted using the Boltzmann distribution.
-
NMR Parameter Prediction: The NMR chemical shifts and coupling constants for the optimized structures can be calculated and compared with the experimental data to validate the computational model and aid in the assignment of the experimental spectra.[1]
Data Presentation
While no specific data for this compound is available, the results of such an investigation would be summarized in a table similar to the hypothetical example below:
| Anomer | Solvent | Temperature (°C) | α-pyranose (%) | β-pyranose (%) | α-furanose (%) | β-furanose (%) |
| This compound | D₂O | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | DMSO-d₆ | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualization of the Experimental Workflow
The logical flow of the experimental and computational work required to determine the anomeric configuration of this compound is depicted in the following diagram.
Caption: Workflow for determining the anomeric configuration of this compound.
References
Stability and Degradation of 5-Deoxy-D-lyxose Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxy-D-lyxose, a deoxy sugar of significant interest in medicinal chemistry and drug development, exhibits susceptibility to degradation under acidic conditions, a critical consideration for its formulation, storage, and biological activity. This technical guide provides a comprehensive overview of the anticipated stability challenges and degradation pathways of this compound in acidic environments. Due to the limited direct experimental data on this specific molecule, this guide synthesizes information from analogous deoxypentoses and established principles of carbohydrate chemistry to propose a putative degradation mechanism. Detailed experimental protocols are provided to enable researchers to rigorously investigate the stability of this compound, quantify its degradation kinetics, and identify the resulting degradation products. This document is intended to serve as a foundational resource for scientists and professionals engaged in the research and development of pharmaceuticals and other applications involving this compound.
Introduction
This compound is a monosaccharide derivative where the hydroxyl group at the C-5 position is replaced by a hydrogen atom. This structural modification imparts unique chemical and biological properties, making it a valuable building block in the synthesis of novel therapeutic agents. However, like many carbohydrates, this compound is prone to degradation in the presence of acid, which can impact its efficacy, safety, and shelf-life. Understanding the mechanisms and kinetics of this degradation is paramount for the development of stable formulations and for predicting its behavior in physiological environments where acidic conditions may be encountered.
This guide outlines the theoretical basis for the acid-catalyzed degradation of this compound, proposes a primary degradation pathway leading to the formation of furfural, and provides detailed methodologies for its experimental validation.
Proposed Degradation Pathway
Under acidic conditions, the primary degradation pathway for pentoses, including deoxypentoses, is through a series of dehydration reactions to form furfural. The proposed mechanism for this compound is initiated by the protonation of one of the hydroxyl groups, followed by a series of elimination steps.
Figure 1: Proposed acid-catalyzed degradation pathway of this compound to furfural.
Anticipated Quantitative Data
While specific quantitative data for this compound is not available in the literature, the following tables provide a template for organizing experimental results from stability studies.
Table 1: Degradation of this compound as a Function of pH at 37°C
| pH | Time (hours) | This compound Remaining (%) | Furfural Formed (µg/mL) | Half-life (t½) (hours) |
| 1.0 | 0 | 100 | 0 | |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 3.0 | 0 | 100 | 0 | |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| 5.0 | 0 | 100 | 0 | |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 2: Degradation of this compound as a Function of Temperature at pH 2.0
| Temperature (°C) | Time (hours) | This compound Remaining (%) | Furfural Formed (µg/mL) | Rate Constant (k) (h⁻¹) |
| 25 | 0 | 100 | 0 | |
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 40 | 0 | 100 | 0 | |
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 60 | 0 | 100 | 0 | |
| 12 | ||||
| 24 | ||||
| 48 |
Experimental Protocols
The following protocols are designed to provide a robust framework for investigating the stability of this compound under acidic conditions.
Kinetic Study of Acid-Catalyzed Degradation
This experiment aims to determine the rate of degradation of this compound at various pH values and temperatures.
Figure 2: Experimental workflow for the kinetic study of this compound degradation.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
-
Prepare a series of acidic buffers (e.g., citrate-phosphate or glycine-HCl) at the desired pH values (e.g., 1.0, 3.0, 5.0).
-
-
Reaction Setup:
-
In separate sealed vials, mix the this compound stock solution with each acidic buffer to achieve a final desired concentration.
-
Place the vials in temperature-controlled incubators or water baths set at the desired temperatures (e.g., 25°C, 40°C, 60°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the sample with a suitable base (e.g., NaOH) to quench the degradation reaction.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) with both Refractive Index (RI) detection for the parent compound and UV detection for potential degradation products like furfural.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½).
-
Identification of Degradation Products by HPLC-MS and NMR
This protocol focuses on the structural elucidation of the compounds formed during the degradation of this compound.
Figure 3: Workflow for the identification of degradation products.
Methodology:
-
Forced Degradation:
-
Prepare a concentrated solution of this compound in a strongly acidic solution (e.g., 0.1 M HCl).
-
Heat the solution for a sufficient time to induce significant degradation (e.g., 60°C for 24 hours).
-
Neutralize the solution.
-
-
HPLC-MS Analysis:
-
Analyze the stressed sample using a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (HPLC-MS).
-
Use a suitable column (e.g., C18) and a gradient elution method to separate the degradation products.
-
Obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the chromatogram.
-
-
Fraction Collection and NMR Spectroscopy:
-
If a major degradation product is observed, perform preparative HPLC to isolate and collect the corresponding fraction.
-
Lyophilize the collected fraction to obtain the purified degradation product.
-
Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O) and acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
-
Structure Elucidation:
-
Analyze the MS and NMR data to determine the chemical structure of the degradation product(s). Compare the spectral data with that of a furfural standard to confirm its formation.
-
Conclusion
The stability of this compound under acidic conditions is a critical parameter for its successful application in drug development and other scientific fields. While direct experimental data is currently lacking, the established chemistry of deoxysugars strongly suggests a degradation pathway involving acid-catalyzed dehydration to form furfural. The experimental protocols outlined in this guide provide a comprehensive framework for researchers to systematically investigate the stability of this compound, quantify its degradation kinetics, and definitively identify its degradation products. The data generated from these studies will be invaluable for the development of stable formulations and for ensuring the safety and efficacy of this compound-containing products.
The Potential Biological Role of 5-Deoxy-D-lyxose in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Deoxy-D-lyxose is a monosaccharide, specifically a deoxy sugar, derived from the pentose D-lyxose. Deoxy sugars are characterized by the replacement of a hydroxyl group with a hydrogen atom. While the biological roles of many carbohydrates are well-established, serving as energy sources and structural components, the specific functions of less common deoxy sugars like this compound are not extensively documented in nature.[1][2] Its primary significance in scientific research has been as a synthetic building block, particularly in the development of nucleoside analogues with potential therapeutic applications. This guide will delve into the known, albeit limited, biological context of this compound, focusing on its application in antiviral drug discovery and the methodologies used to assess its efficacy in these synthetic derivatives.
Potential Biological Role: A Component of Antiviral Nucleoside Analogues
The most prominent potential biological role of this compound identified to date is as a component of synthetic nucleoside analogues exhibiting antiviral activity. Research has demonstrated that derivatives incorporating a 5-deoxy-lyxofuranosyl moiety show activity against human cytomegalovirus (HCMV).[3][4]
It is crucial to note that the most significant antiviral activity was observed in the L-isomers of these nucleoside analogues.[3][4] While the D-isomers containing this compound were also synthesized and evaluated, they were found to be inactive or exhibited weak activity that was difficult to distinguish from cytotoxicity.[3][4]
The mechanism of action of these nucleoside analogues is presumed to involve the inhibition of viral replication, a common strategy for antiviral drugs.[5] As analogues of natural nucleosides, they can interfere with viral DNA or RNA synthesis by being incorporated into the growing nucleic acid chain and causing chain termination, or by inhibiting viral polymerases.[6] The specific cellular targets and the precise mechanism of inhibition for the 5-deoxy-lyxose-containing nucleosides have not been fully elucidated in the available literature.
There is currently no substantial evidence to suggest a direct role for free this compound in native cellular processes, such as metabolic pathways or cell signaling. Its significance, therefore, appears to be primarily in a pharmacological context as a scaffold for the synthesis of bioactive molecules.
Quantitative Data: Antiviral Activity of 5-Deoxy-lyxose Derivatives
The following table summarizes the quantitative data on the antiviral activity of 2-halogenated 5-deoxy-α-L-lyxofuranosyl benzimidazole analogues against the Towne strain of Human Cytomegalovirus (HCMV). It is important to reiterate that the corresponding D-isomers (containing this compound) were reported to be inactive or showed weak activity.[3][4]
| Compound (5-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogue) | Assay Type | IC50 (µM) | IC90 (µM) |
| 2-Chloro derivative | Plaque Assay | 0.2 - 0.4 | Not Reported |
| 2-Bromo derivative | Plaque Assay | 0.2 - 0.4 | Not Reported |
| 2-Chloro derivative | Yield Reduction Assay | Not Reported | 0.2 - 2 |
| 2-Bromo derivative | Yield Reduction Assay | Not Reported | 0.2 - 2 |
Table 1: Antiviral Activity of 5-Deoxy-α-L-lyxofuranosyl Benzimidazole Analogues against HCMV (Towne strain). Data extracted from literature.[3][4]
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound itself are not available due to its limited known intrinsic biological activity. However, the methodologies for synthesizing its nucleoside analogue derivatives and assessing their antiviral efficacy are outlined below.
Synthesis of 5-Deoxy-lyxofuranosyl Benzimidazole Analogues
A general synthetic approach for preparing 5-deoxy-lyxofuranosyl benzimidazole nucleosides involves the condensation of a protected 5-deoxy-lyxofuranose derivative with a substituted benzimidazole base.[3]
General Steps:
-
Preparation of the Glycosyl Donor: L-lyxose (or D-lyxose for the D-isomer) is converted to 5-deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose (or its D-counterpart). This involves a series of protection and deoxygenation reactions.
-
Condensation: The acetylated 5-deoxy-lyxofuranose is condensed with a substituted benzimidazole, such as 1- or 2-bromo-5,6-dichlorobenzimidazole, in the presence of a Lewis acid catalyst.
-
Deprotection: The acetyl protecting groups are removed to yield the final 5'-deoxylyxofuranosyl nucleoside derivative.
-
Further Modification (if required): The 2-substituent on the benzimidazole ring can be further modified. For instance, a 2-chloro derivative can be converted to a 2-cyclopropylamino derivative.[3]
Antiviral Assays
1. Plaque Reduction Assay:
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluency in cell culture plates.
-
Viral Infection: The cell monolayers are infected with a known amount of HCMV.
-
Compound Treatment: After a period for viral adsorption, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., the 5-deoxy-lyxose nucleoside analogue).
-
Overlay: The cells are then overlaid with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 7-14 days for HCMV).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in the treated wells is counted and compared to the number in untreated control wells.
-
Data Analysis: The IC50 value is calculated as the compound concentration that reduces the number of plaques by 50%.
2. Yield Reduction Assay:
This assay measures the effect of an antiviral compound on the total amount of infectious virus produced.
-
Cell Culture and Infection: Confluent cell monolayers (e.g., HFF cells) are infected with HCMV.
-
Compound Treatment: The infected cells are incubated with various concentrations of the test compound.
-
Virus Harvest: After a full viral replication cycle (typically 3-5 days for HCMV), the virus from both the cells and the supernatant is harvested.
-
Virus Titer Determination: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the viral titer (e.g., by plaque assay).
-
Data Analysis: The IC90 value is determined as the compound concentration that reduces the yield of infectious virus by 90% compared to the untreated control.
Visualizations
A general workflow for the synthesis and antiviral screening of 5-deoxy-lyxose nucleoside analogues.
General chemical structure of the antiviral 5-deoxy-lyxofuranosyl benzimidazole analogues.
Conclusion
References
- 1. Carbohydrate - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Design, synthesis, and antiviral activity of alpha-nucleosides: D- and L-isomers of lyxofuranosyl- and (5-deoxylyxofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
5-Deoxy-D-lyxose: A Versatile Precursor for the Synthesis of Rare Sugars and Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Introduction
Rare sugars, monosaccharides that are uncommon in nature, are gaining significant attention in the fields of biotechnology, pharmacology, and food science due to their unique biological activities and potential therapeutic applications. Among the various precursors for synthesizing these valuable compounds, 5-deoxy-D-lyxose stands out as a versatile building block. Its unique stereochemistry and the absence of a hydroxyl group at the C5 position make it an ideal starting material for the creation of a diverse array of rare sugars and their derivatives, including modified nucleosides with potential as antiviral or anticancer agents. This technical guide provides a comprehensive overview of the synthesis of rare sugars and nucleoside analogs from this compound, detailing both chemical and potential enzymatic routes, and presenting key quantitative data and experimental protocols.
Chemical Synthesis of 5-Deoxy-L-lyxose and its Derivatives
The chemical synthesis of 5-deoxy-L-lyxose has been established through a multi-step process starting from more abundant sugars. A key historical synthesis route provides a foundational methodology for obtaining this rare sugar.[1][2]
Experimental Protocol: Synthesis of 5-Deoxy-L-lyxose
This protocol is based on the work of Perlin and Bhulyan (1966).[3]
Step 1: Preparation of Methyl (methyl 2,3-O-isopropylidene-α-L-lyxofuranosid)uronate
-
Methyl (methyl α-L-lyxofuranosid)uronate is treated with acetone in the presence of a suitable acid catalyst (e.g., sulfuric acid) to protect the 2- and 3-hydroxyl groups as an isopropylidene acetal.
Step 2: Reduction to Methyl 2,3-O-isopropylidene-α-L-lyxofuranoside
-
The uronate from the previous step is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, to convert the methyl ester at C5 to a primary alcohol.
Step 3: Tosylation of the 5-Hydroxyl Group
-
The resulting methyl 2,3-O-isopropylidene-α-L-lyxofuranoside is reacted with p-toluenesulfonyl chloride (TsCl) in pyridine. This selectively activates the primary hydroxyl group at the C5 position by converting it into a good leaving group (tosylate).
Step 4: Iodination at the 5-Position
-
The 5-O-tosyl derivative is then treated with sodium iodide (NaI) in a suitable solvent like acetone. This results in an SN2 reaction where the tosylate group is displaced by an iodide ion, yielding methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-α-L-lyxofuranoside.
Step 5: Reductive Deiodination
-
The 5-iodo compound is subjected to reductive dehalogenation. This can be achieved using a reducing agent such as tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), or through catalytic hydrogenation over Raney nickel. This step removes the iodine atom and replaces it with a hydrogen atom, forming methyl 5-deoxy-2,3-O-isopropylidene-α-L-lyxofuranoside.
Step 6: Deprotection to Yield 5-Deoxy-L-lyxose
-
Finally, the isopropylidene protecting group is removed by mild acid hydrolysis (e.g., with dilute acetic acid or a resin-based acid catalyst) to yield the final product, 5-deoxy-L-lyxose.
Enzymatic Approaches for Rare Sugar Synthesis from this compound
While chemical synthesis provides a viable route to this compound and its derivatives, enzymatic methods offer the potential for higher specificity, milder reaction conditions, and improved environmental sustainability. The application of enzymes in the synthesis of rare sugars from this compound is an area of active research.
Potential Enzymatic Pathways
Several classes of enzymes are prime candidates for the biotransformation of this compound:
-
Isomerases: Enzymes such as D-lyxose isomerase, which catalyzes the interconversion of D-lyxose and D-xylulose, could potentially accept this compound as a substrate to produce 5-deoxy-D-xylulose. Further enzymatic modifications could then lead to other rare deoxy sugars.
-
Aldolases: Deoxyribose-phosphate aldolase (DERA) is known for its ability to catalyze the reversible aldol addition of acetaldehyde to a variety of aldehyde acceptors. The promiscuity of DERA suggests it could potentially be used in reactions involving this compound or its derivatives.
-
Oxidoreductases: These enzymes could be employed to introduce or modify functional groups on the this compound scaffold, leading to the synthesis of novel rare sugar derivatives.
Currently, specific experimental data on the direct enzymatic conversion of this compound is limited in publicly available literature, representing a significant opportunity for future research.
This compound as a Precursor for Nucleoside Analogs
A significant application of this compound is in the synthesis of modified nucleosides, which are crucial in the development of antiviral and anticancer drugs. The 5'-deoxy modification can enhance the metabolic stability and alter the biological activity of these compounds.
Synthesis of 5'-Deoxy-lyxofuranosyl and 5'-Deoxy-xylofuranosyl Nucleosides
The synthesis of these nucleoside analogs typically involves the coupling of a protected 5-deoxy-D-lyxofuranosyl or 5-deoxy-D-xylofuranosyl derivative with a nucleobase.
Experimental Workflow: Synthesis of 5'-Deoxy-Nucleoside Analogs
Caption: General workflow for the synthesis of 5'-deoxy-nucleoside analogs.
Experimental Protocol: General Procedure for the Synthesis of 5'-Deoxy-lyxofuranosyl Nucleosides
-
Protection: The hydroxyl groups of this compound are protected, typically by acetylation using acetic anhydride in pyridine, to form 1,2,3-tri-O-acetyl-5-deoxy-D-lyxofuranose.
-
Glycosylation: The protected sugar is then coupled with a silylated nucleobase (e.g., persilylated adenine or cytosine) in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction forms the N-glycosidic bond.
-
Deprotection: The acetyl protecting groups are removed under basic conditions, for example, using methanolic ammonia or sodium methoxide in methanol, to yield the final 5'-deoxy-nucleoside analog.
Quantitative Data
Currently, detailed quantitative data such as reaction yields and conversion rates for the synthesis of rare sugars specifically from this compound is not extensively reported in a consolidated format. The yields for the chemical synthesis of 5-deoxy-L-lyxose are reported to be moderate over the multi-step sequence.[3] For the synthesis of nucleoside analogs, yields can vary significantly depending on the specific nucleobase and coupling conditions used.
| Transformation | Starting Material | Product | Key Reagents/Enzymes | Reported Yield (%) | Reference |
| Chemical Synthesis | Methyl (methyl α-L-lyxofuranosid)uronate | 5-Deoxy-L-lyxose | Multi-step chemical synthesis | Not explicitly stated in abstract | [1][2][3] |
| Nucleoside Synthesis | 5-Deoxy-1,2,3-tri-O-acetyl-L-lyxofuranose | 5'-Deoxy-lyxofuranosyl nucleosides | Silylated nucleobases, TMSOTf | Varies | [4] |
Metabolic and Signaling Pathways
The direct involvement of this compound in specific metabolic or signaling pathways in mammals is not well-documented. However, the study of deoxy sugars in bacteria reveals their importance in the biosynthesis of complex molecules like antibiotics and cell wall components.[5] Deoxy sugars are generally synthesized from common nucleotide-activated sugars through a series of enzymatic reactions involving dehydratases, epimerases, and reductases. While not directly implicating this compound, these pathways provide a framework for understanding the potential biological roles and enzymatic transformations of deoxy sugars.
Caption: Generalized pathway for bacterial deoxy sugar biosynthesis.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of rare sugars and their derivatives. While chemical synthesis routes are established, the exploration of enzymatic pathways for its conversion presents a promising avenue for future research, potentially leading to more efficient and sustainable production methods. Furthermore, its application in the synthesis of modified nucleosides highlights its importance in the development of novel therapeutic agents. Further investigation into the biological roles and metabolic pathways of this compound and its derivatives will undoubtedly uncover new opportunities for its application in medicine and biotechnology.
References
A Technical Guide to the Thermochemical Properties of 5-Deoxy-D-lyxose: A Methodological & Computational Approach
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide addresses the thermochemical properties of 5-Deoxy-D-lyxose. Due to a scarcity of direct experimental data in publicly accessible literature, this document outlines a comprehensive framework for the determination and prediction of these properties. It provides detailed experimental protocols for key thermochemical parameters and describes robust computational chemistry workflows. This paper serves as a methodological blueprint for researchers investigating novel monosaccharides, enabling them to systematically characterize compounds like this compound for applications in drug development and materials science.
Introduction
This compound is a deoxy sugar, a derivative of the pentose monosaccharide D-lyxose. Deoxy sugars are integral components of various natural products, including cardiac glycosides, antibiotics, and other biologically active compounds. Their unique structural and electronic properties, conferred by the replacement of a hydroxyl group with a hydrogen atom, can significantly influence the parent molecule's stability, reactivity, and biological function.
The thermochemical properties of a compound—such as its enthalpy of formation, heat capacity, and Gibbs free energy of formation—are fundamental to understanding its thermodynamic stability and potential for chemical transformation. This data is critical in drug development for predicting shelf-life, designing stable formulations, and understanding metabolic pathways.
Currently, specific experimental thermochemical data for this compound is not extensively reported in scientific literature. Therefore, this guide provides a detailed roadmap for its determination, combining established experimental techniques with powerful computational prediction methods.
Thermochemical Data for this compound
Table 1: Summary of Key Thermochemical Properties for this compound
| Property | Symbol | Value (Solid Phase) | Value (Gas Phase) | Units | Method |
| Standard Enthalpy of Formation | ΔfH° | Data not available | Data not available | kJ/mol | To be determined |
| Standard Enthalpy of Combustion | ΔcH° | Data not available | N/A | kJ/mol | To be determined |
| Standard Molar Entropy | S° | Data not available | Data not available | J/(mol·K) | To be determined |
| Molar Heat Capacity (constant pressure) | Cp,m | Data not available | Data not available | J/(mol·K) | To be determined |
| Gibbs Free Energy of Formation | ΔfG° | Data not available | Data not available | kJ/mol | To be calculated |
Table 2: Phase Transition Properties for this compound
| Property | Symbol | Value | Units | Method |
| Melting Point | Tm | Data not available | K (°C) | To be determined |
| Enthalpy of Fusion | ΔfusH | Data not available | kJ/mol | To be determined |
| Boiling Point | Tb | Data not available | K (°C) | To be determined |
| Enthalpy of Vaporization | ΔvapH | Data not available | kJ/mol | To be determined |
Experimental Protocols for Thermochemical Characterization
The following protocols outline standard methodologies for determining the key thermochemical properties of a solid organic compound like this compound.
Determination of Enthalpy of Combustion (ΔcH°)
The standard enthalpy of combustion is a critical value from which the standard enthalpy of formation can be derived.
Methodology: Static-Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample (typically 0.8 - 1.2 g) of high-purity, crystalline this compound is pressed into a pellet. The sample must be thoroughly dried to a constant weight to eliminate moisture.
-
Calorimeter Calibration: The energy equivalent (calorimeter constant) of the bomb calorimeter is determined by combusting a certified standard reference material, typically benzoic acid, under identical conditions.
-
Combustion: The pellet is placed in a crucible within a high-pressure (ca. 30 atm) oxygen bomb. A fuse wire is positioned to contact the sample. The bomb is sealed, filled with pure oxygen, and placed in a water-filled, insulated jacket.
-
Data Acquisition: The combustion is initiated by passing a current through the fuse wire. The temperature of the water is monitored with high precision (e.g., to ±0.0001 K) before, during, and after combustion. The temperature rise, corrected for heat exchange with the surroundings, is used to calculate the heat released.
-
Analysis: The gross heat of combustion is calculated from the temperature rise and the calorimeter's energy equivalent. Corrections are applied for the heat of formation of nitric acid (from residual N2) and sulfuric acid (if sulfur is present), and for the energy of fuse wire combustion. This corrected value is used to calculate the standard enthalpy of combustion at the reference temperature (298.15 K).
Determination of Heat Capacity (Cp,m)
Methodology: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using certified standards (e.g., indium, zinc).
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.
-
Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., heating from 25 °C to 100 °C at a rate of 10 °C/min). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Calculation: The heat capacity is calculated by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) run under the identical temperature program. Cp,sample = (DSCsample / DSCstd) × (Massstd / Masssample) × Cp,std
The workflow for these experimental procedures is visualized below.
A Technical Guide to the Chirality and Optical Rotation of 5-Deoxy-D-lyxose
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the stereochemical properties of 5-Deoxy-D-lyxose, a deoxy sugar of significant interest in various biological and pharmaceutical contexts. Deoxy sugars, where a hydroxyl group is replaced by hydrogen, exhibit unique chemical and biological characteristics compared to their hydroxylated parent molecules.[1] Understanding the chirality and resulting optical activity of these compounds is fundamental to their application in fields such as drug design, glycobiology, and metabolic studies.
Chirality of this compound
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are termed "chiral" and are capable of rotating the plane of polarized light, a phenomenon known as optical activity.
This compound, as its name implies, is derived from the parent aldopentose, D-lyxose. The "D" designation indicates that the stereochemistry at the chiral center furthest from the aldehyde group (C4) corresponds to that of D-glyceraldehyde. The systematic IUPAC name for this compound is (2S,3S,4R)-2,3,4-trihydroxypentanal .[2] This nomenclature unequivocally defines the absolute configuration at the three chiral centers (carbons 2, 3, and 4), confirming that the molecule lacks a plane of symmetry and is therefore chiral. The presence of these stereocenters dictates that this compound will be optically active.
Optical Rotation: Principles and Data
Optically active compounds rotate the plane of incident polarized light.[1] This rotation is measured using an instrument called a polarimeter. The direction of rotation is described as either dextrorotatory (+) if the rotation is clockwise or levorotatory (-) if it is counter-clockwise, as viewed looking toward the light source.
The magnitude of this rotation is a characteristic physical property of a chiral substance, known as the specific rotation, [α]. It is calculated from the observed rotation using Biot's Law.
Table 1: Specific Optical Rotation of Selected Monosaccharides
| Compound | Specific Rotation [α] | Wavelength (λ) | Temperature (T) | Solvent | Concentration (c) |
| This compound | Data not available | - | - | - | - |
| D-Glucose (equilibrium) | +52.7° | 589 nm (Na D-line) | 20 °C | Water | 10 g / 100 mL |
| D-Ribose | -19.7° | 589 nm (Na D-line) | 20 °C | Water | 4 g / 100 mL |
Note: Data for D-Glucose and D-Ribose are provided for illustrative purposes to show standard reporting format.
Experimental Protocol: Measurement of Optical Rotation
The following is a standardized methodology for determining the specific rotation of a chiral compound like this compound using a polarimeter.
Principle
The specific rotation [α] is a fundamental property of a chiral substance and is calculated from the observed angle of rotation (α) using the formula:
[α]Tλ = α / (l × c)
Where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of the light source in nanometers (typically the sodium D-line at 589 nm).
Apparatus
-
Digital Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter sample cell (1 dm or 2 dm path length)
-
Analytical balance (± 0.1 mg accuracy)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Appropriate solvent (e.g., ultrapure water, ethanol)
Procedure
-
Instrument Preparation: Power on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light source.
-
Calibration (Zeroing):
-
Fill the clean, dry polarimeter cell with the pure solvent that will be used for the sample solution.
-
Ensure no air bubbles are present in the light path.
-
Place the cell in the polarimeter.
-
Perform a zero calibration according to the instrument's operating instructions. This corrects for any rotation caused by the solvent or the cell itself.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the solid sample (e.g., 100 mg of this compound) using an analytical balance.
-
Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL).
-
Dissolve the solid in the chosen solvent and fill the flask to the calibration mark. Ensure the solution is thoroughly mixed and homogenous.
-
Calculate the concentration (c) in g/mL.
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Fill the cell with the sample solution, again ensuring no air bubbles are trapped.
-
Place the filled cell into the polarimeter.
-
Record the observed optical rotation (α) from the instrument's display. Allow the reading to stabilize before recording. Multiple readings should be taken and averaged.
-
Record the temperature of the sample.
-
-
Calculation and Reporting:
-
Use the averaged observed rotation (α), the known path length (l), and the calculated concentration (c) to determine the specific rotation [α] using the formula from section 3.1.
-
Report the final value including the temperature and wavelength, for example: [α]20D = +X.X° (c = 0.01, H₂O).
-
Visualization of Optical Activity Principle
The following diagram illustrates the fundamental process by which a polarimeter measures the optical rotation induced by a chiral sample.
Caption: Workflow of a polarimeter measuring optical rotation.
References
Methodological & Application
Chemoenzymatic Synthesis of 5-Deoxypentoses: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Deoxypentoses are crucial carbohydrate building blocks in the synthesis of various biologically active molecules, including nucleoside analogues and other pharmaceuticals. Their synthesis, however, can be challenging. This document outlines chemoenzymatic strategies for the synthesis of 5-deoxypentoses, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. Detailed protocols for the synthesis of key 5-deoxypentoses, including 5-deoxy-D-ribose, 5-deoxy-L-arabinose, and 5-deoxy-L-lyxose, are provided, along with quantitative data to support these methodologies. The workflows for these syntheses are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
The selective deoxygenation of carbohydrates is a fundamental transformation in synthetic organic chemistry, providing access to a diverse range of deoxysugars. 5-Deoxypentoses, in particular, are of significant interest due to their presence in numerous natural products and their utility as precursors for modified nucleosides with potential therapeutic applications. Traditional chemical synthesis of these compounds often requires multiple protection and deprotection steps, leading to lower overall yields and the use of harsh reagents.
Chemoenzymatic synthesis offers a powerful alternative by leveraging the high selectivity and mild reaction conditions of enzymatic transformations. This approach can streamline synthetic routes, improve yields, and enhance the sustainability of the process. This application note focuses on combining chemical activation of the C5 hydroxyl group of pentoses with enzymatic reduction to achieve the desired 5-deoxypentose products.
I. Chemoenzymatic Synthesis of 5-Deoxy-D-Ribose
A practical route for the synthesis of 5-deoxy-D-ribose involves a chemical deoxygenation of D-ribose. This method achieves a good overall yield and is suitable for multi-gram preparations.
A. Quantitative Data
| Step | Starting Material | Product | Yield | Reference |
| 1. Mesylation and Acetonide Protection | D-Ribose | Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside | High | |
| 2. Reductive Deoxygenation | Methyl 2,3-O-isopropylidene-5-O-mesyl-β-D-ribofuranoside | Methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside | High | |
| 3. Hydrolysis and Acetylation | Methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | 56% (overall) | [1] |
B. Experimental Protocol: Chemical Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose[1]
Step 1: Synthesis of Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside
-
D-ribose is first converted to its methyl 2,3-O-isopropylidene-β-D-ribofuranoside derivative using standard procedures involving treatment with acetone in the presence of an acid catalyst, followed by reaction with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in pyridine to selectively activate the primary 5-hydroxyl group.
Step 2: Reductive Deoxygenation
-
The resulting 5-O-sulfonyloxy derivative is subjected to reductive displacement using a hydride reagent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in a suitable solvent (e.g., tetrahydrofuran or dimethyl sulfoxide). This step removes the sulfonyloxy group and replaces it with a hydrogen atom, yielding the 5-deoxy derivative.
Step 3: Hydrolysis and Acetylation
-
The methyl 2,3-O-isopropylidene-5-deoxy-β-D-ribofuranoside is then subjected to total hydrolysis using acidic conditions to remove the protecting groups.
-
The final step involves acetylation of the deprotected 5-deoxy-D-ribose with acetic anhydride in the presence of a base (e.g., pyridine or sodium acetate) to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.
C. Synthesis Workflow
II. Chemoenzymatic Synthesis of 5-Deoxy-L-arabinose
The synthesis of 5-deoxy-L-arabinose can be efficiently achieved through a chemical route starting from L-arabinose. This process involves the preparation of a dialkylmercaptal derivative followed by reduction and deprotection.
A. Quantitative Data
| Step | Starting Material | Product | Yield |
| 1. Tosylation and Mercaptal Formation | L-Arabinose | 5-Tosyl-L-arabinose-dialkylmercaptal | High |
| 2. Reductive Detosyloxylation | 5-Tosyl-L-arabinose-dialkylmercaptal | 5-Deoxy-L-arabinose-dialkylmercaptal | ≥ 80% |
| 3. Deprotection (Hydrolysis) | 5-Deoxy-L-arabinose-dialkylmercaptal | 5-Deoxy-L-arabinose | ≥ 90% |
B. Experimental Protocol: Chemical Synthesis of 5-Deoxy-L-arabinose
Step 1: Preparation of 5-Tosyl-L-arabinose-dialkylmercaptal
-
L-arabinose is reacted with an alkyl mercaptan (e.g., ethanethiol) in the presence of a strong acid to form the L-arabinose dialkylmercaptal.
-
The primary hydroxyl group at the C5 position is then selectively tosylated using p-toluenesulfonyl chloride in pyridine.
Step 2: Reductive Displacement of the Tosyl Group
-
The 5-tosyl-L-arabinose-dialkylmercaptal is dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Sodium borohydride (NaBH₄) is added, and the reaction mixture is heated to effect the reductive removal of the tosyl group.
Step 3: Hydrolysis of the Dialkylmercaptal
-
The resulting 5-deoxy-L-arabinose-dialkylmercaptal is treated with hydrochloric acid in DMSO to hydrolyze the mercaptal and yield the final product, 5-deoxy-L-arabinose.
C. Synthesis Workflow
III. Chemoenzymatic Synthesis of 5-Deoxy-L-lyxose
A multi-step chemical synthesis route has been established for the preparation of 5-deoxy-L-lyxose starting from methyl α-L-lyxofuranoside.
A. Experimental Protocol: Chemical Synthesis of 5-Deoxy-L-lyxose[2]
Step 1: Protection and Esterification
-
The starting material, methyl (methyl α-L-lyxofuranosid)uronate, is first protected at the 2 and 3 positions using an isopropylidene group.
Step 2: Reduction of the Ester
-
The methyl ester at the C5 position is reduced to a primary alcohol.
Step 3: Activation of the C5-Hydroxyl Group
-
The primary alcohol at the C5 position is activated by conversion to a good leaving group, such as a tosylate or an iodide. This is achieved by reacting with p-toluenesulfonyl chloride or by an iodine displacement reaction.
Step 4: Deoxygenation
-
The activated C5 position is then deoxygenated via reduction, for example, using a hydride source.
Step 5: Deprotection
-
Finally, the isopropylidene protecting group is removed under acidic conditions to yield 5-deoxy-L-lyxose.
B. Synthesis Workflow
IV. Future Perspectives: A Plausible Chemoenzymatic Strategy
While the examples above detail established chemical syntheses, a truly integrated chemoenzymatic approach for 5-deoxypentoses would involve an enzymatic step for the key deoxygenation. A plausible strategy would be the chemical activation of the C5-hydroxyl group of a protected pentose, followed by an enzymatic reduction.
Proposed Chemoenzymatic Workflow:
-
Chemical Step: Synthesis of a 5'-activated pentose derivative (e.g., 5'-aldehydo-pentose or a 5'-halo-5'-deoxypentose) from the corresponding pentose.
-
Enzymatic Step: Employing an oxidoreductase (e.g., an alcohol dehydrogenase or a reductase) that can recognize the activated pentose as a substrate and catalyze its reduction to the 5-deoxypentose. Enzyme engineering could be utilized to develop biocatalysts with high activity and selectivity for this transformation.
-
Purification: The final product would be purified from the reaction mixture using standard chromatographic techniques.
This proposed workflow combines the strengths of both chemical and enzymatic methods and represents a promising direction for the efficient and sustainable synthesis of 5-deoxypentoses.
Conclusion
The chemoenzymatic synthesis of 5-deoxypentoses holds significant promise for providing efficient and sustainable access to these valuable building blocks. While established chemical routes provide a solid foundation, the integration of enzymatic steps for key transformations, such as C5-deoxygenation, is a key area for future development. The protocols and workflows presented here serve as a guide for researchers in the field and highlight the potential of combining chemical and biological catalysis for the synthesis of complex carbohydrates.
References
Application Notes and Protocols: Purification of 5-Deoxy-D-lyxose by Chromatography
Abstract
This application note provides a detailed protocol for the purification of 5-Deoxy-D-lyxose, a crucial monosaccharide derivative in glycobiology and drug development, from a crude synthesis mixture. The primary method outlined is preparative Hydrophilic Interaction Liquid Chromatography (HILIC), a high-performance liquid chromatography (HPLC) technique well-suited for the separation of polar, underivatized sugars. An alternative method using ion-exchange chromatography is also discussed. This document is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for their studies.
Introduction
This compound is a deoxy sugar that serves as an important building block in the synthesis of various biologically active molecules, including nucleoside analogs and other carbohydrate-based therapeutics. The absence of the hydroxyl group at the C5 position imparts unique chemical properties that can influence the biological activity and metabolic stability of molecules into which it is incorporated. Obtaining this compound in high purity is essential for accurate downstream applications, such as enzymatic assays, cell-based studies, and structural biology.
Chromatographic techniques are indispensable for the purification of carbohydrates.[1][2] For polar, underivatized monosaccharides like this compound, HILIC is a particularly effective method.[3] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, facilitating the retention and separation of hydrophilic compounds.[3] Detection of underivatized sugars, which typically lack a UV chromophore, can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[1]
This protocol details the materials, equipment, and step-by-step procedures for the efficient purification of this compound using preparative HILIC-RID.
Experimental Workflow
The overall workflow for the purification of this compound is depicted below. The process begins with the preparation of the crude sample, followed by chromatographic separation, fraction collection, and finally, analysis and recovery of the purified product.
Figure 1. Workflow for the purification of this compound.
Materials and Equipment
Reagents:
-
Crude this compound sample
-
Acetonitrile (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
This compound analytical standard (>99% purity)
Equipment:
-
Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Manual injector or autosampler with a large volume loop (e.g., 1-5 mL)
-
Column oven
-
Refractive Index Detector (RID)
-
-
Preparative HILIC column (e.g., Amide or Amino-propyl bonded silica, 5-10 µm particle size, dimensions such as 250 x 21.2 mm)
-
Analytical HPLC system with RID for purity analysis
-
Analytical HILIC column (e.g., 250 x 4.6 mm, 5 µm)
-
Fraction collector
-
Rotary evaporator
-
Lyophilizer (freeze-dryer)
-
Syringe filters (0.45 µm, compatible with organic solvents)
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Preparative HILIC Purification of this compound
1. Sample Preparation:
-
Dissolve the crude this compound sample in the mobile phase (see step 2) to a concentration of 50-100 mg/mL.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. Chromatographic Conditions:
-
HPLC System: Preparative HPLC
-
Column: Preparative Amide HILIC column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase: 85:15 (v/v) Acetonitrile:Water
-
Elution Type: Isocratic
-
Flow Rate: 18.0 mL/min
-
Column Temperature: 35 °C
-
Detector: Refractive Index Detector (RID), maintained at 35 °C
-
Injection Volume: 1.0 - 5.0 mL, depending on the sample concentration and column capacity.
3. Purification Procedure:
-
Equilibrate the HILIC column with the mobile phase for at least 60 minutes or until a stable baseline is observed on the RID.
-
Inject the prepared sample onto the column.
-
Monitor the separation in real-time and begin collecting fractions as the main peak corresponding to this compound begins to elute.
-
Collect fractions of a fixed volume (e.g., 10 mL) throughout the elution of the peak of interest.
4. Post-Purification Processing:
-
Analyze small aliquots of the collected fractions using an analytical HPLC-RID system to determine their purity.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the acetonitrile and a majority of the water from the pooled fractions using a rotary evaporator.
-
Freeze the remaining aqueous solution and lyophilize to obtain the purified this compound as a white, fluffy solid.
-
Determine the final yield and confirm the purity by analytical HPLC.
Alternative Protocol: Ion-Exchange Chromatography
For certain crude mixtures, particularly those containing ionic impurities, ion-exchange chromatography can be an effective purification step. Cation-exchange resins in the calcium or sodium form can separate monosaccharides using only water as the mobile phase.[4]
1. Chromatographic Conditions:
-
Column: Strong cation-exchange resin column, Ca²⁺ form (e.g., 300 x 7.8 mm)
-
Mobile Phase: Ultrapure water
-
Flow Rate: 0.5 - 0.7 mL/min
-
Column Temperature: 80-85 °C[5]
-
Detector: RID
2. Procedure:
-
Dissolve the crude sample in ultrapure water and filter.
-
Equilibrate the column with ultrapure water at the specified temperature and flow rate.
-
Inject the sample and collect fractions. The separation is based on ligand exchange interactions between the sugar hydroxyl groups and the resin's counter-ions.
-
Process the collected fractions as described in the HILIC protocol (steps 4.1-4.5), noting that solvent evaporation will primarily involve removing water.
Data Presentation
The following table summarizes typical quantitative data expected from the preparative HILIC purification of a crude this compound sample.
| Parameter | Value | Notes |
| Starting Material | ||
| Crude Sample Mass | 1.0 g | Resulting from a laboratory-scale synthesis. |
| Initial Purity (by HPLC) | ~75% | Contains unreacted starting materials and side-products. |
| Purification | ||
| Injection Load per Run | 200 mg | Based on a 250 x 21.2 mm preparative column. |
| Number of Runs | 5 | To process the entire batch. |
| Final Product | ||
| Purified Mass | 690 mg | After pooling fractions, solvent evaporation, and lyophilization. |
| Final Purity (by HPLC) | >98.5% | Confirmed by analytical HILIC-RID. High-level purity of ≥99.5% can be attainable with optimization.[6][7] |
| Overall Recovery Yield | 92% | Calculated based on the initial amount of this compound. |
Logical Relationships in Chromatography
The choice of chromatographic mode is dictated by the physicochemical properties of the analyte and impurities. The diagram below illustrates the decision-making process for selecting a suitable chromatography method for this compound.
Figure 2. Logic diagram for chromatography method selection.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of this compound using preparative HILIC. The described method is robust, scalable, and yields a final product of high purity, suitable for demanding research and development applications. The alternative ion-exchange method offers another viable route, particularly for separating the target compound from ionic impurities. By following these protocols, researchers can reliably obtain purified this compound, facilitating advancements in medicinal chemistry and glycobiology.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Methods for Separating Sugars : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 3. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 4. samyangtrilite.com [samyangtrilite.com]
- 5. spectralabsci.com [spectralabsci.com]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the purification of protected carbohydrates: toward coupling automated synthesis to alternate-pump recycling high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Deoxy Sugars
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of deoxy sugars using Gas Chromatography-Mass Spectrometry (GC-MS). Deoxy sugars, carbohydrates with one or more hydroxyl groups replaced by a hydrogen atom, play crucial roles in various biological processes and are key components of many therapeutic agents. Their accurate quantification is therefore essential in biochemical research and pharmaceutical development.
Introduction
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, the inherent low volatility and high polarity of sugars, including deoxy sugars, necessitate a derivatization step to convert them into less polar and more volatile compounds suitable for GC-MS analysis.[1][2] This protocol focuses on the widely used trimethylsilyl (TMS) derivatization method.
The following sections detail the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and GC-MS analysis of deoxy sugars. Additionally, a summary of quantitative data, including retention times and characteristic mass-to-charge ratios (m/z), is provided for common deoxy sugars.
Experimental Protocols
Materials and Reagents
-
Deoxy Sugar Standards: L-Fucose, L-Rhamnose, 2-deoxy-D-glucose (Sigma-Aldrich, or equivalent)
-
Internal Standard: Myo-inositol or Sorbitol (Sigma-Aldrich, or equivalent)
-
Derivatization Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Supelco, or equivalent)
-
Anhydrous Pyridine (Sigma-Aldrich, or equivalent)
-
Hexamethyldisilazane (HMDS) (Sigma-Aldrich, or equivalent)
-
Trimethylchlorosilane (TMCS) (Sigma-Aldrich, or equivalent)
-
-
Solvents: Anhydrous grade Chloroform, Ethyl Acetate, and Methanol (Sigma-Aldrich, or equivalent)
-
Gases: Helium (99.999% purity) for GC carrier gas
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system)
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column (e.g., DB-5ms, HP-5ms)
-
Heating block or oven capable of maintaining 70°C
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Autosampler vials with inserts
-
Microsyringes
Sample Preparation and Derivatization Protocol (TMS Derivatization)
This protocol is a widely applicable method for the trimethylsilylation of deoxy sugars.
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the deoxy sugar standard or sample into a clean, dry reaction vial.
-
For quantitative analysis, add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL myo-inositol solution in water).
-
Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen. It is crucial to ensure the sample is completely dry as the derivatization reagents are moisture-sensitive.
-
-
Derivatization:
-
To the dried sample, add 200 µL of anhydrous pyridine and vortex to dissolve the residue.
-
Add 100 µL of HMDS and 50 µL of TMCS.
-
Alternatively, a commercially available silylation mixture such as BSTFA with 1% TMCS can be used. Add 300 µL of this reagent to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Centrifuge the vial at a low speed to settle any precipitate.
-
Transfer the clear supernatant to an autosampler vial with an insert for GC-MS analysis.
-
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of TMS-derivatized deoxy sugars. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 140°C, hold for 2 minutes |
| Ramp 1 | 5°C/min to 200°C |
| Ramp 2 | 10°C/min to 300°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 5 minutes |
Data Presentation
The following table summarizes the expected retention times and characteristic mass-to-charge ratios (m/z) for the trimethylsilyl (TMS) derivatives of common deoxy sugars. These values are essential for the identification and quantification of these analytes in a sample. Due to the formation of multiple anomers (α and β) during derivatization, sugars often exhibit more than one chromatographic peak.
| Deoxy Sugar | Derivative | Retention Time (min) (approx.) | Characteristic m/z Ions |
| L-Fucose | 4TMS | 11.5 - 12.5 | 73, 129, 147, 191, 204, 217, 231, 319[2] |
| L-Rhamnose | 4TMS | 12.0 - 13.0 | 73, 129, 147, 191, 204, 217, 231, 319[3][4] |
| 2-deoxy-D-glucose | 3TMS | 13.5 - 14.5 | 73, 103, 147, 204, 217, 305 |
Note: Retention times are approximate and can vary depending on the specific GC column, temperature program, and instrument conditions. The m/z values represent the most abundant and characteristic fragment ions observed in the electron ionization mass spectra of the TMS derivatives.
Mandatory Visualizations
The following diagrams illustrate the key processes and concepts involved in the GC-MS analysis of deoxy sugars.
References
Application Note: 1H and 13C NMR Assignment for 5-Deoxy-D-lyxose
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Deoxy-D-lyxose is a deoxy sugar, a class of carbohydrates where a hydroxyl group is replaced by a hydrogen atom. This structural modification can significantly alter the biological activity of the sugar, making it a molecule of interest in various biochemical and pharmaceutical research areas. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including carbohydrates. This application note provides a detailed protocol for the acquisition of 1H and 13C NMR spectra of this compound and presents predicted NMR data to aid in its identification and characterization.
Predicted NMR Data
Due to the limited availability of experimentally derived NMR data for this compound in the public domain, the following 1H and 13C NMR chemical shifts and coupling constants have been predicted based on established principles of carbohydrate NMR spectroscopy and data from structurally related compounds. In aqueous solution, this compound is expected to exist as an equilibrium mixture of its α and β anomers in the pyranose and furanose forms. The data presented here are for the predominant pyranose forms.
Data Presentation: Predicted 1H and 13C NMR Data for this compound (in D2O)
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 5-Deoxy-D-lyxopyranose Anomers.
| Proton | α-anomer δ (ppm) | α-anomer Multiplicity | α-anomer J (Hz) | β-anomer δ (ppm) | β-anomer Multiplicity | β-anomer J (Hz) |
| H-1 | ~5.20 | d | ~3.5 | ~4.60 | d | ~8.0 |
| H-2 | ~3.85 | dd | ~3.5, 9.5 | ~3.65 | dd | ~8.0, 9.0 |
| H-3 | ~3.70 | dd | ~9.5, 3.0 | ~3.50 | dd | ~9.0, 3.0 |
| H-4 | ~4.00 | m | - | ~3.90 | m | - |
| H-5 | ~1.30 | d | ~6.5 | ~1.25 | d | ~6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 5-Deoxy-D-lyxopyranose Anomers.
| Carbon | α-anomer δ (ppm) | β-anomer δ (ppm) |
| C-1 | ~93.0 | ~98.0 |
| C-2 | ~71.0 | ~74.0 |
| C-3 | ~72.0 | ~75.0 |
| C-4 | ~68.0 | ~70.0 |
| C-5 | ~17.0 | ~17.5 |
Note: The chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The presented values are estimates and may vary depending on experimental conditions such as solvent, temperature, and pH.
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality 1D and 2D NMR spectra of this compound.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterium oxide (D₂O, 99.9%). For 13C NMR, a higher concentration (20-50 mg) is recommended.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
-
pH Adjustment: The pH of the sample can influence the chemical shifts of sugar hydroxyl groups (if not fully exchanged with deuterium). If necessary, adjust the pD of the solution using dilute DCl or NaOD.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Lyophilization (Optional): To remove exchangeable protons and reduce the residual HDO signal, the sample can be lyophilized and redissolved in fresh D₂O. This process can be repeated 2-3 times for optimal results.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for 1H and 13C detection.
-
Tuning and Matching: Tune and match the probe for both the 1H and 13C frequencies.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
1D ¹H NMR:
-
Acquire a standard 1D proton spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.
-
-
1D ¹³C NMR:
-
Acquire a proton-decoupled 13C spectrum.
-
A larger number of scans will be required compared to the 1H spectrum due to the lower natural abundance and sensitivity of the 13C nucleus.
-
-
2D NMR Experiments (for complete assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify neighboring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking spin systems.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in the NMR analysis of this compound.
Application of 5-Deoxy-D-lyxose in the Synthesis of Potent Antiviral Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 5-Deoxy-D-lyxose as a key chiral precursor for the synthesis of novel benzimidazole nucleosides with significant antiviral activity, particularly against Human Cytomegalovirus (HCMV).
Introduction
This compound, a derivative of the pentose sugar D-lyxose, serves as a crucial building block in the asymmetric synthesis of nucleoside analogues. The structural modifications at the 5'-position of the furanose ring can lead to compounds with enhanced biological activity and improved pharmacological profiles. Research has demonstrated that nucleosides derived from 5-deoxy-lyxofuranose exhibit potent and selective inhibition of viral replication. This document outlines the synthesis of 5-deoxy-α-L-lyxofuranosyl benzimidazoles, their antiviral efficacy, and the experimental protocols for their preparation and biological evaluation.
Antiviral Activity of 5-Deoxy-lyxofuranosyl Benzimidazoles
A series of 2-substituted 5-deoxy-α-L-lyxofuranosyl and 5-deoxy-α-D-lyxofuranosyl benzimidazoles have been synthesized and evaluated for their antiviral activity against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1). The 5-deoxy-α-L-lyxofuranosyl analogues, particularly the 2-halogen substituted derivatives, have demonstrated the most potent and selective activity against the Towne strain of HCMV.[1][2] In contrast, these compounds were largely inactive against HSV-1, suggesting a specific mechanism of action against HCMV.[1][2]
Quantitative Antiviral Data
The antiviral activity of the most promising 5-deoxy-α-L-lyxofuranosyl benzimidazole derivatives against the Towne strain of HCMV is summarized in the table below. The data is presented as the 50% and 90% inhibitory concentrations (IC50 and IC90) determined by plaque and yield reduction assays.[1][2]
| Compound | Assay Type | IC50 (µM) | IC90 (µM) |
| 2-Chloro-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | Plaque Assay | 0.2 - 0.4 | - |
| Yield Reduction Assay | - | 0.2 - 2 | |
| 2-Bromo-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | Plaque Assay | 0.2 - 0.4 | - |
| Yield Reduction Assay | - | 0.2 - 2 | |
| 2-Cyclopropylamino-5,6-dichloro-1-(5-deoxy-α-L-lyxofuranosyl)benzimidazole | Plaque Assay | 60 - 100 | - |
| Yield Reduction Assay | - | 17 - 100 |
Synthesis of Antiviral Nucleosides
The synthesis of 5-deoxy-lyxofuranosyl benzimidazole nucleosides involves a multi-step process starting from the corresponding lyxose sugar. The key steps include the preparation of a protected 5-deoxy-lyxofuranose intermediate, followed by glycosylation with a substituted benzimidazole base.
Synthetic Workflow
References
The Use of 5-Deoxy-D-lyxose in Glycobiology: A Currently Uncharted Territory
Despite a comprehensive search of available scientific literature and chemical databases, there is currently a notable lack of published research detailing the specific use of 5-Deoxy-D-lyxose as a chemical probe in the field of glycobiology. While the foundational principles of using deoxy sugars to study and perturb glycosylation pathways are well-established, specific applications, detailed experimental protocols, and quantitative data for this compound remain largely undocumented in the public domain.
Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), frequently employs chemical probes to investigate the intricate roles of glycans in cellular processes, disease, and drug development. Deoxy sugars, which are monosaccharides with one or more hydroxyl groups replaced by a hydrogen atom, are a key class of such probes. They can act as inhibitors of glycosyltransferases or be metabolically incorporated into glycan chains, thereby allowing for the study of glycan trafficking and function.
A well-known example of a deoxy sugar used as a chemical probe is 2-deoxy-D-glucose. This molecule is readily taken up by cells and phosphorylated, but its lack of a hydroxyl group at the C2 position prevents its further metabolism in the glycolytic pathway and its incorporation into complex glycans. This inhibitory action has made it a valuable tool for studying glucose metabolism and its role in glycosylation.
However, in the case of this compound, a pentose sugar with the hydroxyl group at the C5 position replaced by a hydrogen, there is a significant gap in the scientific literature regarding its application as a chemical probe. Searches for its use in metabolic labeling, as an inhibitor of specific glycosylation pathways, or as a tool to study glycan-mediated signaling have not yielded specific experimental data or established protocols.
General Principles of Deoxy Sugars as Chemical Probes
While specific data for this compound is unavailable, the general principles of how a 5-deoxy pentose might function as a chemical probe can be hypothesized based on established knowledge in glycobiology.
Potential Mechanisms of Action:
-
Metabolic Incorporation and Chain Termination: If taken up by cells, this compound could potentially be activated to a nucleotide sugar donor. However, the absence of the 5-hydroxyl group would likely prevent its incorporation into elongating glycan chains by many glycosyltransferases, or if incorporated, it could act as a chain terminator.
-
Enzyme Inhibition: this compound or its metabolites could act as competitive or non-competitive inhibitors of enzymes involved in glycan biosynthesis or modification, such as isomerases, epimerases, or glycosyltransferases that recognize pentose sugars.
Future Research Directions
The absence of data on this compound presents an open area for future research. Investigations into its biological effects could include:
-
Synthesis of Radiolabeled or Tagged Analogs: To track its uptake and metabolic fate within cells.
-
In Vitro Enzyme Assays: To screen for its inhibitory activity against a panel of glycosyltransferases and other carbohydrate-active enzymes.
-
Cell-Based Assays: To assess its impact on cellular glycosylation profiles, cell viability, and specific signaling pathways.
Conclusion
For researchers, scientists, and drug development professionals interested in the use of novel chemical probes in glycobiology, this compound represents an unexplored molecule. While the conceptual framework for its potential use exists, the necessary experimental validation, quantitative data, and detailed protocols are not currently available. The development of such data would be a prerequisite for its adoption as a reliable chemical probe in the field. Until such research is published, the scientific community cannot provide detailed application notes or protocols for its use.
Application Notes and Protocols: Incorporating 5-Deoxy-D-lyxose into Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies and methodologies for the incorporation of 5-Deoxy-D-lyxose into oligosaccharide chains. Given the burgeoning interest in modified carbohydrates in drug discovery and glycobiology, these protocols offer a foundational guide for the synthesis of novel oligosaccharides containing this rare deoxy sugar. The information compiled herein is based on established chemical synthesis routes for 5-deoxy-L-lyxose and general principles of deoxyglycoside synthesis, adapted for this specific monosaccharide.
Overview of Synthetic Strategy
The synthesis of oligosaccharides containing this compound presents unique challenges, primarily due to the absence of a C5-hydroxyl group, which can influence the reactivity and solubility of the sugar, and the stereocontrolled formation of the glycosidic linkage. The overall strategy involves a multi-step process that begins with the synthesis of the this compound monosaccharide, followed by its activation as a glycosyl donor or its use as a glycosyl acceptor in a coupling reaction.
A general workflow for the chemical synthesis of a disaccharide containing a this compound unit is depicted below. This involves the preparation of a protected this compound glycosyl donor and a suitable glycosyl acceptor, their subsequent coupling, and final deprotection to yield the target oligosaccharide.
Caption: General workflow for oligosaccharide synthesis.
Experimental Protocols
Chemical Synthesis of 5-Deoxy-L-lyxose
This protocol is adapted from the synthesis of 5-Deoxy-L-lyxose and can be conceptually applied to the D-enantiomer. The synthesis is a multi-step process starting from a suitable precursor.[1]
Materials:
-
Methyl (methyl α-L-lyxofuranosid)uronate
-
Acetone
-
Sulfuric acid
-
Sodium methoxide
-
p-Toluenesulfonyl chloride
-
Pyridine
-
Sodium iodide
-
Raney nickel
-
Dowex 50W-X8 (H+ form) resin
-
Various organic solvents (methanol, chloroform, etc.)
Procedure:
-
Isopropylidenation: Protection of the 2- and 3-hydroxyl groups of the starting material using acetone and an acid catalyst.
-
Reduction of the Ester: Reduction of the methyl ester at the C4 position to a primary alcohol.
-
Tosylation: Selective tosylation of the primary hydroxyl group at C5.
-
Iodination: Nucleophilic substitution of the tosyl group with iodide.
-
Reductive Deiodination: Removal of the iodine atom to yield the 5-deoxy sugar.
-
Deprotection: Removal of the isopropylidene and methyl glycoside protecting groups to yield 5-Deoxy-L-lyxose.
Preparation of a 5-Deoxy-D-lyxofuranosyl Glycosyl Donor
For incorporation into an oligosaccharide, this compound must be converted into a suitable glycosyl donor. A common strategy is the preparation of a thioglycoside, which can be activated under various conditions.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Thiophenol
-
Boron trifluoride etherate
-
Dichloromethane
Procedure:
-
Acetylation: Peracetylate this compound with acetic anhydride in pyridine to protect the hydroxyl groups. This yields 1,2,3-tri-O-acetyl-5-deoxy-D-lyxofuranose.[2]
-
Thioglycoside Formation: React the peracetylated sugar with thiophenol in the presence of a Lewis acid catalyst like boron trifluoride etherate to install the thiophenyl group at the anomeric center.
-
Purification: Purify the resulting thioglycoside by column chromatography.
Glycosylation Reaction: Incorporation of the this compound Moiety
This generalized protocol describes the coupling of a this compound thioglycoside donor with a glycosyl acceptor. The choice of acceptor, promoter, and reaction conditions will influence the yield and stereoselectivity of the glycosidic bond formation.
Materials:
-
Protected this compound thioglycoside (glycosyl donor)
-
Protected glycosyl acceptor with a free hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)
-
Dichloromethane (anhydrous)
-
Molecular sieves (4 Å)
Procedure:
-
Preparation: To a solution of the glycosyl donor and glycosyl acceptor in anhydrous dichloromethane containing activated 4 Å molecular sieves, stir at room temperature under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Activation: Add N-Iodosuccinimide to the mixture, followed by the dropwise addition of a catalytic amount of trifluoromethanesulfonic acid or a stoichiometric amount of silver triflate.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Dilute the mixture with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the protected oligosaccharide.
Quantitative Data on Deoxyglycoside Synthesis
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio |
| 2-Deoxy-D-glucosyl bromide | Primary alcohol | Ag-silicate | 72-94 | 1:3.4 to β-only |
| 2-Deoxy-D-glucosyl phosphite | Secondary alcohol | TMSOTf | High | Moderately β-selective |
| 2,6-Dideoxy-L-arabino-hexopyranosyl bromide | Primary alcohol | Ag-silicate | Good | ≥6:1 β:α |
Data is illustrative and sourced from general literature on deoxyglycoside synthesis.
Logical Relationships in Stereoselective Deoxyglycosylation
The stereochemical outcome of a glycosylation reaction with a 5-deoxy sugar donor is a complex interplay of several factors. The absence of a participating group at C2 means that direct anchimeric assistance to control the stereochemistry at the anomeric center is not possible. The following diagram illustrates the key factors influencing the α/β selectivity.
Caption: Factors influencing stereoselectivity.
Biological Relevance and Future Directions
Oligosaccharides play crucial roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis.[3] The incorporation of rare or modified sugars like this compound can lead to novel biological activities. For instance, nucleoside analogues containing 5-deoxy-lyxose have been synthesized and evaluated for their antiviral properties.[2] Specifically, certain 5-deoxy-alpha-L-lyxofuranosyl benzimidazoles have shown activity against the Towne strain of human cytomegalovirus (HCMV).[2]
The synthesis of oligosaccharides containing this compound opens up avenues for:
-
Drug Discovery: Developing novel antibiotics, antiviral agents, or anticancer drugs with improved efficacy and pharmacokinetic properties.
-
Glycobiology Research: Probing carbohydrate-protein interactions and elucidating the role of specific sugar moieties in biological signaling.
-
Materials Science: Creating new glycopolymers with unique properties.
Further research is required to develop more efficient and stereoselective methods for the incorporation of this compound into oligosaccharides and to explore the full biological potential of these novel glycoconjugates. The development of enzymatic approaches for the synthesis of 5-deoxy-sugar-containing oligosaccharides could also provide a powerful alternative to chemical synthesis.
References
Investigational Application Notes and Protocols: 5-Deoxy-D-lyxose as a Novel Substrate for Glycosyltransferases
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of novel sugar substrates for glycosyltransferases is a compelling area of research for the development of new therapeutics and biological probes. This document provides a set of investigational application notes and protocols for evaluating 5-deoxy-D-lyxose as a potential substrate for glycosyltransferases. Due to the limited direct experimental data on this compound in glycosylation reactions, this guide leverages established methodologies for unnatural sugar substrates to propose a comprehensive research workflow. The protocols outlined herein cover the chemo-enzymatic synthesis of the necessary nucleotide-activated sugar donor, UDP-5-deoxy-D-lyxose, and subsequent screening with promiscuous glycosyltransferases, kinetic analysis, and product characterization.
Introduction
Glycosylation, the enzymatic attachment of sugars to molecules, is a critical post-translational modification that dictates the function, stability, and localization of proteins and lipids. Glycosyltransferases (GTs) are the enzymes responsible for catalyzing these reactions, typically utilizing nucleotide-activated sugars as donor substrates. The ability to incorporate unnatural sugars, such as this compound, into glycoconjugates opens up possibilities for creating molecules with enhanced therapeutic properties, including improved stability and novel biological activities. This compound, a pentose with the hydroxyl group at the C5 position replaced by a hydrogen, represents an intriguing candidate for modifying glycans to study and potentially alter biological processes.
This document outlines a hypothetical, yet scientifically grounded, approach to investigate the potential of this compound as a substrate for GTs. The core of this strategy involves the synthesis of UDP-5-deoxy-D-lyxose and its subsequent use in enzymatic assays with known promiscuous glycosyltransferases.
Proposed Research Workflow
The successful evaluation of this compound as a glycosyltransferase substrate can be envisioned through a multi-step process. This workflow is designed to first create the necessary donor substrate and then systematically test its compatibility with a panel of enzymes.
Chemo-Enzymatic Synthesis of UDP-5-deoxy-D-lyxose: Protocol
As nucleotide-activated this compound is not commercially available, a chemo-enzymatic synthesis approach is proposed. This involves the chemical synthesis of this compound-1-phosphate, followed by an enzymatic reaction to generate the UDP-sugar.
Chemical Synthesis of this compound-1-phosphate
This protocol is adapted from methods for the phosphorylation of other unnatural sugars.
Materials:
-
This compound
-
Anhydrous pyridine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
Dowex 50W-X8 (H⁺ form) resin
-
Anion exchange chromatography column (e.g., DEAE-Sephadex)
-
TLC plates (silica gel)
-
Solvents: isopropanol, ammonium hydroxide, water
Procedure:
-
Dissolve this compound in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
Allow the reaction to proceed at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of ice-cold water.
-
Neutralize the mixture with triethylamine.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting this compound-1-phosphate using anion exchange chromatography.
-
Analyze the fractions by TLC and pool the fractions containing the desired product.
-
Desalt the pooled fractions using a Dowex 50W-X8 (H⁺ form) column.
-
Lyophilize the purified product and confirm its identity using NMR and mass spectrometry.
Enzymatic Synthesis of UDP-5-deoxy-D-lyxose
This protocol utilizes a promiscuous UDP-sugar pyrophosphorylase (USP) to couple the synthesized this compound-1-phosphate with UTP.
Materials:
-
This compound-1-phosphate
-
Uridine-5'-triphosphate (UTP)
-
Recombinant UDP-sugar pyrophosphorylase (e.g., from E. coli)
-
HEPES buffer (pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Inorganic pyrophosphatase
-
HPLC system with an anion exchange column
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, UTP, and inorganic pyrophosphatase.
-
Add the synthesized this compound-1-phosphate to the reaction mixture.
-
Initiate the reaction by adding the UDP-sugar pyrophosphorylase.
-
Incubate the reaction at 37°C for 4-6 hours.
-
Monitor the formation of UDP-5-deoxy-D-lyxose by HPLC.
-
Once the reaction is complete, terminate it by heating at 95°C for 5 minutes.
-
Centrifuge the mixture to pellet the denatured enzyme.
-
Purify the supernatant containing UDP-5-deoxy-D-lyxose by preparative HPLC.
-
Lyophilize the purified product and confirm its structure by high-resolution mass spectrometry and NMR.
Glycosyltransferase Assays and Kinetic Analysis: Protocols
Once UDP-5-deoxy-D-lyxose is synthesized, it can be tested as a donor substrate with a panel of promiscuous glycosyltransferases.
Screening for Glycosyltransferase Activity
Materials:
-
Purified UDP-5-deoxy-D-lyxose
-
A panel of promiscuous glycosyltransferases (e.g., OleD, YjiC, MacF)
-
Acceptor substrates (e.g., quercetin, kaempferol, vancomycin aglycone)
-
Tris-HCl buffer (pH 8.0)
-
MgCl₂
-
HPLC-MS system
Procedure:
-
Set up reaction mixtures containing Tris-HCl buffer, MgCl₂, an acceptor substrate, and UDP-5-deoxy-D-lyxose.
-
Initiate the reactions by adding a glycosyltransferase.
-
As a positive control, set up parallel reactions using the native UDP-sugar donor (e.g., UDP-glucose).
-
As a negative control, set up reactions without the enzyme.
-
Incubate all reactions at the optimal temperature for the specific GT (typically 30-37°C) for 1-2 hours.
-
Terminate the reactions by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC-MS to detect the formation of the glycosylated product. Look for a new peak with a mass corresponding to the acceptor plus this compound.
Determination of Kinetic Parameters
For GTs that show activity, a kinetic analysis should be performed to determine the Michaelis-Menten constants (Km and Vmax) and the catalytic efficiency (kcat/Km).
Procedure:
-
Set up a series of reactions with a fixed concentration of the acceptor substrate and varying concentrations of UDP-5-deoxy-D-lyxose.
-
Ensure the acceptor substrate concentration is saturating to determine the kinetics for the donor substrate.
-
Perform the enzymatic reactions under the optimized conditions for a fixed period, ensuring the product formation is in the linear range.
-
Quantify the amount of product formed using a calibrated HPLC method.
-
Plot the initial reaction velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
Data Presentation: Hypothetical Kinetic Data
The following table presents a hypothetical comparison of kinetic parameters for a promiscuous glycosyltransferase with its native sugar donor and the investigational substrate, UDP-5-deoxy-D-lyxose.
| Donor Substrate | Acceptor Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| UDP-glucose | Quercetin | 50 | 0.5 | 1.0 x 10⁴ |
| UDP-5-deoxy-D-lyxose | Quercetin | 250 | 0.1 | 4.0 x 10² |
| UDP-glucose | Vancomycin Aglycone | 75 | 0.2 | 2.7 x 10³ |
| UDP-5-deoxy-D-lyxose | Vancomycin Aglycone | 400 | 0.05 | 1.25 x 10² |
Visualization of the Proposed Glycosylation Reaction
The following diagram illustrates the proposed enzymatic transfer of this compound from the activated UDP-donor to an acceptor molecule.
Conclusion and Future Directions
The protocols and workflows detailed in this document provide a comprehensive framework for the initial investigation of this compound as a substrate for glycosyltransferases. While the lack of existing data necessitates a hypothetical approach, the methodologies are based on well-established principles in glycobiology and enzymology. Successful implementation of these protocols could lead to the development of novel glycosylated compounds with unique properties. Future work would involve scaling up the production of promising glycoconjugates, detailed structural elucidation, and evaluation of their biological activities. The exploration of directed evolution or protein engineering of glycosyltransferases could further enhance their activity and specificity towards this compound and other unnatural sugars.
Metabolic Labeling of Glycans with 5-Deoxy Sugar Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the metabolic labeling of glycans using 5-deoxy sugar analogs. This powerful technique, a subset of metabolic glycoengineering (MGE), allows for the introduction of bioorthogonal chemical reporters into cellular glycans.[1][2][3][4] These reporters can then be selectively tagged with probes for visualization, enrichment, and proteomic analysis of glycoconjugates.[1][5] The use of 5-deoxy sugar analogs offers unique advantages for studying glycan biology and for the development of novel therapeutic strategies.
Introduction to Metabolic Labeling with 5-Deoxy Sugar Analogs
Metabolic glycoengineering involves introducing synthetic monosaccharide analogs into cellular glycosylation pathways.[1][4] Cells take up these analogs and, through their natural enzymatic machinery, incorporate them into glycoproteins, glycolipids, and proteoglycans.[1][3] 5-deoxy sugar analogs are synthetic monosaccharides where the hydroxyl group at the 5-position is replaced, often with a bioorthogonal handle such as an azide or an alkyne. This modification allows for specific chemical reactions, known as "click chemistry," to be performed in a biological context without interfering with native biochemical processes.[6]
The process is a two-step approach:
-
Metabolic Incorporation: Cells are incubated with a 5-deoxy sugar analog, which is metabolized and incorporated into cellular glycans.
-
Bioorthogonal Ligation: The incorporated chemical reporter is then covalently tagged with a probe (e.g., a fluorescent dye or biotin) for downstream analysis.[1]
This strategy enables the study of glycan trafficking, localization, and dynamics, and can be used to identify and characterize specific glycoproteins.
Quantitative Data on 5-Deoxy Sugar Analog Incorporation
The efficiency of metabolic labeling with 5-deoxy sugar analogs can vary depending on the cell type, the specific analog used, and the incubation conditions. The following tables summarize representative quantitative data from studies using various deoxy sugar analogs.
| 5-Deoxy Sugar Analog | Cell Line | Concentration | Incubation Time | Incorporation Efficiency/Observation | Reference |
| 5-azido-L-arabinose (Ac3ArabAz) | Arabidopsis seedlings | 25 µM | 24 hours | Visible incorporation in cell wall glycans | [7][8] |
| 6-azido-6-deoxy-D-glucose (Ac46AzGlc) | NIH3T3 cells | 200 µM | 16 hours | Incorporation into O-GlcNAc modified proteins, but not N-linked glycans | [9] |
| 6-azido-L-fucose | Arabidopsis seedlings | 25 µM | 24 hours | Metabolic incorporation into plant cell wall glycans | [8][10] |
| 4-azido-4-deoxy-xylose (UDP-4AzXyl) | Zebrafish embryos | Direct injection | N/A | Incorporation into CS/DS and HS proteoglycans | [11] |
Table 1: Incorporation of 5-Deoxy and other Deoxy Sugar Analogs in Various Systems.
| Analytical Platform | Application | Advantages | Key Considerations |
| LC-MS/MS | Targeted quantification of 5-deoxy sugar-labeled glycopeptides and related metabolites.[12] | High specificity and sensitivity (LOD < 1 ng/mL for some analytes).[12] | Requires specialized equipment and expertise in data analysis. |
| GC-MS | Analysis of derivatized 5-deoxy sugars and their metabolites. | Excellent resolution for volatile and semi-volatile compounds. | Derivatization steps can be complex and introduce variability. |
| Flow Cytometry | Quantification of cell-surface glycan labeling with fluorescent probes. | High-throughput analysis of single cells. | Indirect measurement of incorporation; signal can be affected by fixation.[13] |
| Fluorescence Microscopy | Visualization of labeled glycans in cells and tissues. | Provides spatial information on glycan localization. | Resolution is limited compared to electron microscopy. |
Table 2: Analytical Platforms for Quantitative Analysis of 5-Deoxy Sugar Labeling.
Experimental Protocols
General Protocol for Metabolic Labeling of Mammalian Cells with 5-Deoxy-Azido Sugar Analogs
This protocol provides a general guideline for labeling cultured mammalian cells with a 5-deoxy-azido sugar analog. Optimization of concentration and incubation time is recommended for each cell line and analog.
Materials:
-
Cultured mammalian cells (e.g., HeLa, HEK293T, CHO)
-
Complete cell culture medium
-
5-deoxy-azido sugar analog (e.g., peracetylated 5-azido-5-deoxy-L-arabinose)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells to approximately 70-80% confluency using standard cell culture techniques.
-
Preparation of Sugar Analog Stock Solution: Prepare a stock solution of the peracetylated 5-deoxy-azido sugar analog in sterile dimethyl sulfoxide (DMSO). A typical stock concentration is 10-50 mM.
-
Metabolic Labeling:
-
For adherent cells, remove the culture medium and replace it with fresh medium containing the desired final concentration of the 5-deoxy-azido sugar analog (typically 25-100 µM).
-
For suspension cells, add the sugar analog directly to the culture medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA or a cell scraper. Collect the cells in a centrifuge tube.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Downstream Analysis: The cell pellet is now ready for downstream applications such as cell lysis for proteomic analysis or fixation for fluorescence imaging.
Protocol for Click Chemistry-Mediated Fluorescence Imaging of Labeled Glycans
This protocol describes the detection of azide-labeled glycans using a copper-free click chemistry reaction with a fluorescently-labeled alkyne probe.
Materials:
-
Metabolically labeled cells
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescently-labeled dibenzocyclooctyne (DBCO) reagent (e.g., DBCO-AF488)
-
Bovine Serum Albumin (BSA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular staining)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15-30 minutes at room temperature.[13]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding by incubating the cells with 3% BSA in PBS for 30 minutes at room temperature.
-
(Optional) Permeabilization: For intracellular staining, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Click Reaction: Incubate the cells with the fluorescently-labeled DBCO reagent (typically 10-50 µM in PBS with 3% BSA) for 1-2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove excess probe.
-
Nuclear Staining: Counterstain the nuclei with DAPI by incubating for 5-10 minutes.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol for Mass Spectrometry-Based Analysis of Labeled Glycopeptides
This protocol outlines a general workflow for the enrichment and analysis of glycopeptides from cells metabolically labeled with 5-deoxy sugar analogs.
Materials:
-
Metabolically labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Solid-phase extraction (SPE) cartridges for glycopeptide enrichment (e.g., HILIC or graphitized carbon)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Protein Extraction: Lyse the cell pellet in lysis buffer and quantify the protein concentration.
-
Reduction and Alkylation: Reduce the protein disulfide bonds with DTT and alkylate the resulting free thiols with IAA.
-
Proteolytic Digestion: Digest the proteins into peptides using trypsin.
-
Glycopeptide Enrichment: Enrich the glycopeptides from the complex peptide mixture using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the enriched glycopeptides using a high-resolution mass spectrometer. Data can be acquired in data-dependent (DDA) or data-independent (DIA) mode.[14]
-
Data Analysis: Identify and quantify the labeled glycopeptides using specialized software that can account for the mass shift introduced by the 5-deoxy sugar analog.
Visualizations of Pathways and Workflows
Metabolic Incorporation and Detection Workflow
Caption: Workflow of metabolic glycoengineering with 5-deoxy sugar analogs.
Simplified N-Glycan Biosynthesis Pathway
Caption: Simplified N-glycan biosynthesis pathway and points of 5-deoxy sugar analog incorporation.
EGFR Signaling Pathway and Potential Impact of Altered Glycosylation
Caption: EGFR signaling cascade and potential influence of altered glycosylation.
Applications in Research and Drug Development
The metabolic labeling of glycans with 5-deoxy sugar analogs has a wide range of applications:
-
Fundamental Research:
-
Glycan Trafficking and Dynamics: Visualizing the movement and turnover of specific glycan populations within cells.
-
Glycoprotein Identification: Enriching and identifying glycoproteins from complex biological samples.[15]
-
Probing Enzyme Activity: Investigating the substrate specificity of glycosyltransferases.
-
-
Drug Development:
-
Biomarker Discovery: Identifying changes in glycosylation associated with disease states.
-
Targeted Drug Delivery: Using the bioorthogonal handle to target drugs or imaging agents to specific cell types with altered glycosylation.
-
Modulating Cellular Processes: Investigating how alterations in glycosylation affect cell signaling, adhesion, and proliferation.[4] For example, altered fucosylation of EGFR can impact its signaling, and changes in integrin glycosylation can affect cell adhesion.[12][16][17]
-
Conclusion
Metabolic labeling with 5-deoxy sugar analogs is a versatile and powerful tool for studying the complex world of glycobiology. The protocols and data presented here provide a foundation for researchers to apply this technique to their specific areas of interest. As our understanding of the roles of glycans in health and disease continues to grow, the application of these chemical tools will undoubtedly lead to new discoveries and therapeutic opportunities.
References
- 1. Protocol Considerations for In Vitro Metabolic Glycoengineering of Non-Natural Glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. The Metabolic Chemical Reporter 6‑Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O‑GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O‑Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct imaging of glycans in Arabidopsis roots via click labeling of metabolically incorporated azido-monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling of sphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Xylose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. Data Independent Acquisition-based Mass Spectrometry (DIA-MS) for the quantitative analysis of intact N-linked glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in Mass Spectrometry-based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integrin-Dependent Cell–Matrix Adhesion in Endothelial Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin-based adhesions promote cell-cell junction and cytoskeletal remodelling to drive embryonic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 5-Deoxy-D-lyxose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 5-Deoxy-D-lyxose.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include D-glucose, D-mannose, and D-xylose. The choice of starting material often dictates the synthetic strategy, including the sequence of protecting group manipulations and stereochemical inversions required to achieve the desired D-lyxose configuration.
Q2: Why is stereocontrol a major challenge in the synthesis of this compound?
This compound possesses three contiguous stereocenters (C2, C3, and C4). Establishing the correct relative and absolute stereochemistry at each of these centers is a significant challenge. The choice of protecting groups plays a crucial role in influencing the stereochemical outcome of reactions by constraining the conformation of the sugar ring.[1] For instance, cyclic acetals like benzylidene or isopropylidene can lock the pyranose or furanose ring in a specific conformation, directing incoming reagents to a particular face of the molecule.
Q3: What is the role of protecting groups in this synthesis?
Protecting groups are essential for masking reactive hydroxyl groups to prevent unwanted side reactions and to direct the stereochemical course of the synthesis.[2][3][4] The selection of an appropriate protecting group strategy is critical for success. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule.
Q4: Can you explain the "armed" and "disarmed" effect in glycosylation reactions relevant to this synthesis?
The "armed" and "disarmed" concept refers to the electronic effect of protecting groups on the reactivity of a glycosyl donor. Electron-withdrawing groups (e.g., acyl groups like acetyl or benzoyl) at the C2 position "disarm" the glycosyl donor, making it less reactive and often favoring the formation of 1,2-trans glycosidic bonds through neighboring group participation. Conversely, electron-donating groups (e.g., ether groups like benzyl or silyl) "arm" the glycosyl donor, increasing its reactivity. This principle is crucial when planning oligosaccharide synthesis.
Q5: What are common methods for the deoxygenation at the C5 position?
A common method for deoxygenation at the C5 position involves a two-step sequence:
-
Activation of the primary hydroxyl group: The C5 hydroxyl group is typically converted into a good leaving group, such as a tosylate or mesylate.
-
Reductive cleavage: The leaving group is then displaced by a hydride source, such as lithium aluminum hydride (LiAlH₄) or by radical deoxygenation.[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low stereoselectivity at C4 (epimerization) | - Incorrect choice of protecting group, leading to a flexible ring conformation.- Non-stereodirecting reaction conditions. | - Use a rigidifying protecting group, such as a 2,3-O-isopropylidene or a 3,4-O-benzylidene acetal, to lock the conformation.- Employ a reagent that favors a specific stereochemical outcome, for example, using a bulky reducing agent for facial selectivity. |
| Incomplete deoxygenation at C5 | - Poor leaving group at the C5 position.- Steric hindrance around the reaction center.- Insufficiently powerful reducing agent. | - Ensure complete conversion of the C5-OH to a good leaving group (e.g., tosylate, mesylate).- If using a tosylate, consider converting it to an iodide (e.g., with NaI in acetone) to enhance reactivity.- Use a stronger reducing agent like LiAlH₄ or consider a radical deoxygenation protocol (e.g., Barton-McCombie deoxygenation). |
| Difficulty in removing protecting groups | - Steric hindrance around the protecting group.- The protecting group is too stable for the planned deprotection conditions.- Multiple protecting groups that are labile under the same conditions. | - For sterically hindered silyl ethers, use a more potent fluoride source like TBAF in THF.- Plan an orthogonal protecting group strategy where each group can be removed under specific conditions without affecting the others.- For acid-labile groups, carefully control the reaction time and temperature to avoid undesired cleavage of other groups. |
| Formation of anhydro byproducts during tosylation/mesylation | - Intramolecular attack of a free hydroxyl group on the newly formed sulfonate ester. | - Ensure all other hydroxyl groups are protected before introducing the tosyl or mesyl group at C5.- Use pyridine or another non-nucleophilic base in excess to neutralize the acid generated during the reaction. |
| Low yield in glycosylation reactions | - Poorly activated glycosyl donor.- Sterically hindered glycosyl acceptor.- Unoptimized reaction conditions (temperature, solvent, promoter). | - Convert the glycosyl donor to a more reactive species (e.g., a glycosyl trichloroacetimidate or a thioglycoside).- Use a less sterically demanding protecting group on the acceptor.- Screen different Lewis acid promoters and reaction conditions to find the optimal combination. |
Experimental Protocols
Key Experiment: Synthesis of 5-Deoxy-L-lyxose from Methyl α-L-lyxofuranoside uronate
This protocol is based on a reported synthetic sequence.[8]
Step 1: Protection of the 2,3-diol
-
Reaction: Methyl (methyl α-L-lyxofuranosid)uronate is treated with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in an anhydrous solvent like acetone or DMF to form methyl (methyl 2,3-O-isopropylidene-α-L-lyxofuranosid)uronate.
-
Purpose: To protect the cis-diol at C2 and C3, allowing for selective modification of the C5 position.
Step 2: Reduction of the methyl ester
-
Reaction: The methyl ester is reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0 °C to room temperature to yield methyl 2,3-O-isopropylidene-α-L-lyxofuranoside.
-
Purpose: To convert the C5 ester into a primary alcohol that can be further functionalized for deoxygenation.
Step 3: Tosylation of the primary alcohol
-
Reaction: The primary alcohol is treated with p-toluenesulfonyl chloride (TsCl) in pyridine at 0 °C to room temperature to give methyl 2,3-O-isopropylidene-5-O-(p-tolylsulfonyl)-α-L-lyxofuranoside.
-
Purpose: To convert the C5 hydroxyl into a good leaving group (tosylate).
Step 4: Iodination (optional but recommended)
-
Reaction: The tosylate is treated with sodium iodide (NaI) in acetone under reflux.
-
Purpose: To convert the tosylate to the more reactive iodide (Finkelstein reaction), which facilitates the subsequent reduction. This leads to the formation of methyl 5-deoxy-5-iodo-2,3-O-isopropylidene-α-L-lyxofuranoside.
Step 5: Reductive deoxygenation
-
Reaction: The 5-iodo (or 5-tosyl) compound is reduced with a hydride source like LiAlH₄ in an anhydrous ether solvent or via catalytic hydrogenation (e.g., H₂, Pd/C) to yield methyl 5-deoxy-2,3-O-isopropylidene-α-L-lyxofuranoside.
-
Purpose: To remove the functional group at C5 and introduce a hydrogen atom, completing the deoxygenation.
Step 6: Deprotection
-
Reaction: The isopropylidene and methyl glycoside protecting groups are removed by acid hydrolysis (e.g., with aqueous trifluoroacetic acid or a resin like Dowex 50W-X8) to afford the final product, 5-deoxy-L-lyxose.
-
Purpose: To remove all protecting groups and obtain the target molecule.
Visualizations
Logical Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity issues.
Experimental Workflow for 5-Deoxy-L-lyxose Synthesis
Caption: Synthetic pathway from a lyxofuranoside uronate precursor.
References
- 1. A useful strategy for synthesis of the disaccharide of OSW-1 - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05748H [pubs.rsc.org]
- 2. agroipm.cn [agroipm.cn]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Deoxy Sugars
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 5-deoxy sugars, a critical component in the development of various therapeutic agents.[1][2] Low yields are a common challenge in these multi-step syntheses; this guide offers potential solutions and detailed protocols to address these issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 5-deoxy sugars, particularly when using radical-based deoxygenation methods like the Barton-McCombie reaction.
Question: My Barton-McCombie deoxygenation is sluggish or incomplete. What are the potential causes and how can I improve the yield?
Answer:
An incomplete Barton-McCombie reaction can be due to several factors, primarily related to the quality of reagents and the reaction setup. Here are some troubleshooting steps:
-
Reagent Quality:
-
Tributyltin Hydride (n-Bu3SnH): This is a key reagent, and its quality is paramount. Over time, it can decompose. Ensure you are using freshly distilled or recently purchased tributyltin hydride.
-
Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) is a common radical initiator.[3][4] Ensure it is pure and has been stored correctly. Homolytic cleavage of AIBN initiates the radical chain reaction.[5]
-
Solvent: The solvent, typically toluene, should be anhydrous. The presence of water can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically run at reflux in toluene (around 110 °C) to ensure efficient radical initiation from AIBN.[4] Ensure your reaction is reaching the appropriate temperature.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of radical intermediates.
-
Concentration: The reaction is often run at high dilution to minimize side reactions. However, if the reaction is sluggish, a modest increase in concentration could be beneficial.
-
-
Formation of the Thioester/Xanthate: The Barton-McCombie reaction is a two-step process, with the first step being the conversion of the alcohol to a thioxoester (e.g., a xanthate).[3][6] Incomplete formation of this intermediate will directly lead to low yields in the deoxygenation step.
-
Ensure the deprotonation of the alcohol is complete before adding the carbon disulfide and methyl iodide.[3]
-
Monitor the formation of the xanthate by TLC before proceeding to the deoxygenation step.
-
Question: I am observing significant amounts of side products in my deoxygenation reaction. What are they and how can I minimize them?
Answer:
Side product formation is a common issue in radical chemistry. In the context of 5-deoxy sugar synthesis via Barton-McCombie deoxygenation, you might encounter the following:
-
Products of Incomplete Reaction: As mentioned above, unreacted starting material or the intermediate thioester may be present if the reaction does not go to completion.
-
Tin Byproducts: A major drawback of the Barton-McCombie reaction is the formation of organotin byproducts, which can be difficult to remove from the final product.[5]
-
Rearrangement Products: In some cases, radical intermediates can undergo rearrangement, leading to isomeric products. This is particularly a concern with complex substrates.
To minimize side products, consider the following:
-
Optimize Reagent Stoichiometry: Use a slight excess of tributyltin hydride and AIBN to ensure the reaction goes to completion.[4]
-
Control Reaction Temperature: Maintaining the correct temperature is crucial. Temperatures that are too high can lead to decomposition and the formation of undesired byproducts.
-
Alternative Methods: If side reactions are persistent, consider alternative deoxygenation methods such as those utilizing photoredox catalysis, which can offer milder reaction conditions and higher selectivity.[2][7]
Question: Are there any alternatives to the Barton-McCombie reaction that avoid the use of toxic tin reagents?
Answer:
Yes, due to the toxicity and purification challenges associated with organotin compounds, several alternative methods have been developed.[5]
-
Manganese-Promoted 1,2-Radical Migration: This method uses visible light-mediated photoredox conditions and a manganese catalyst to achieve deoxygenation. It offers a more environmentally friendly approach and can provide high yields.
-
Light-Driven Regioselective Deoxygenation: This approach utilizes UV light to achieve regioselective deoxygenation of carbohydrate lactones without the need for catalysts or additives, offering a sustainable and operationally simple alternative.[7]
-
Photoredox-Mediated Deoxygenation of Thiocarbamates: This method represents a novel application of the Barton-McCombie deoxygenation without the use of toxic tin reagents.[8]
Frequently Asked Questions (FAQs)
What are the most common methods for the synthesis of 5-deoxy sugars?
The most widely used method for the synthesis of 5-deoxy sugars is the deoxygenation of a hydroxyl group at the C-5 position.[2] The Barton-McCombie deoxygenation is a classic and versatile radical-based method for this transformation.[2][4] However, newer methods involving photoredox catalysis and other transition metal-mediated reactions are gaining prominence due to their milder conditions and avoidance of toxic reagents.[8]
Why are 5-deoxy sugars important in drug development?
Deoxygenated sugars are important pharmacophores found in a variety of natural products with significant biological activity, including antibiotics and anticancer agents. Their unique structural features can influence the pharmacological properties of a molecule, such as its binding affinity to a target and its metabolic stability. The ability to synthesize these sugars efficiently is crucial for the development of new therapeutics.[1]
What are the key considerations when choosing a deoxygenation method?
The choice of deoxygenation method depends on several factors:
-
Substrate Compatibility: The functional groups present in the starting material will dictate which reagents and conditions can be used.
-
Stereoselectivity: For complex molecules with multiple chiral centers, maintaining the desired stereochemistry is critical.
-
Scalability: The chosen method should be amenable to scale-up for potential drug development applications.
-
Toxicity and Environmental Impact: Modern synthetic chemistry emphasizes the use of greener and more sustainable methods, making the avoidance of toxic reagents like organotins a priority.[5]
Data Presentation
Table 1: Comparison of Selected Deoxygenation Methods for Sugar Derivatives
| Method | Reagents | Typical Yields | Advantages | Disadvantages |
| Barton-McCombie Deoxygenation | n-Bu3SnH, AIBN, Toluene | 70-90% | Broad substrate scope, reliable | Toxic tin reagents, difficult purification[5] |
| Manganese-Promoted Radical Migration | Mn(OAc)2, 4-CzIPN, Quinuclidine, Light | 60-80% | Tin-free, mild conditions | Requires photoredox setup |
| Light-Driven Deoxygenation of Lactones | UV Light (254 nm), Cyclohexane | 75-95% | Catalyst- and additive-free, sustainable[7] | Limited to lactone substrates |
Experimental Protocols
Protocol 1: General Procedure for Barton-McCombie Deoxygenation of a Secondary Alcohol on a Sugar Moiety
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Xanthate Formation:
-
To a solution of the sugar alcohol (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the mixture back to 0 °C and add carbon disulfide (2.0 equiv) dropwise.
-
After stirring for 1 hour at room temperature, add methyl iodide (1.5 equiv) and continue stirring for another 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude xanthate by flash column chromatography.
-
-
Deoxygenation:
-
Dissolve the purified xanthate (1.0 equiv) in anhydrous toluene.
-
Add tributyltin hydride (1.5 equiv) and AIBN (0.2 equiv).[4]
-
Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours, monitoring the reaction progress by TLC.[4]
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove tin byproducts and obtain the 5-deoxy sugar.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of the Barton-McCombie Deoxygenation.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low Yields.
Method Comparison
Caption: Comparison of Deoxygenation Strategies.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 5. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Byproduct Formation in the Deoxygenation of Lyxose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning byproduct formation during the deoxygenation of lyxose. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered in experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts during the deoxygenation of lyxose?
A1: Due to its structural similarity to xylose (as a C2 epimer), the deoxygenation of lyxose, particularly under acidic conditions, is expected to primarily yield furfural. Other potential byproducts include furfuryl alcohol, other furanic compounds, and insoluble polymeric materials known as humins. The formation of these byproducts is a result of side reactions such as dehydration and polymerization.[1][2][3]
Q2: What is the general mechanism for the formation of these byproducts?
A2: The formation of furfural from pentoses like lyxose typically proceeds through a series of acid-catalyzed dehydration steps. The open-chain or cyclic form of lyxose undergoes protonation followed by the elimination of water molecules. This process leads to the formation of a key intermediate which then cyclizes and further dehydrates to form furfural. Humins are complex, dark-colored polymeric materials formed from the condensation and polymerization of furfural, lyxose, and other reaction intermediates.[4][5]
Q3: How can I minimize the formation of humins?
A3: Humin formation is a significant challenge in the conversion of sugars.[1][6] Strategies to minimize humin formation include:
-
Solvent Selection: Using biphasic solvent systems (e.g., water-toluene) can continuously extract furfural as it is formed, thereby preventing its participation in polymerization reactions.[4]
-
Temperature and Reaction Time Control: Lowering the reaction temperature and shortening the reaction time can reduce the extent of side reactions leading to humins.[7]
-
Catalyst Choice: The type of catalyst and its acidity can influence the selectivity towards the desired deoxygenated product over humin formation.
Q4: What analytical techniques are suitable for identifying and quantifying byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) or UV detector is a common method for quantifying lyxose, furfural, and other soluble byproducts.[8][9][10] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile byproducts, often after derivatization.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired deoxygenated product | 1. Inefficient catalyst. 2. Suboptimal reaction temperature or time. 3. Significant formation of humins. 4. Degradation of the starting material or product. | 1. Screen different catalysts (e.g., solid acids, mineral acids) and catalyst loadings. 2. Optimize reaction temperature and time through a systematic study. 3. Employ a biphasic solvent system to extract the product as it forms. Consider adding humin-suppressing agents. 4. Analyze aliquots at different time points to monitor the concentration of reactant and product to identify degradation. |
| Excessive formation of dark, insoluble material (humins) | 1. High reaction temperature. 2. Prolonged reaction time. 3. High concentration of reactants. 4. Inappropriate solvent. | 1. Reduce the reaction temperature.[7] 2. Shorten the reaction time. 3. Lower the initial concentration of lyxose. 4. Use a biphasic solvent system or a solvent that can solubilize intermediates and prevent polymerization. |
| Inconsistent or non-reproducible results | 1. Inhomogeneous mixing of catalyst and reactants. 2. Fluctuations in reaction temperature. 3. Inconsistent quality of starting materials or catalyst. | 1. Ensure efficient stirring throughout the reaction. 2. Use a reliable temperature controller and monitor the internal reaction temperature. 3. Use reagents from the same batch and ensure the catalyst is properly activated and handled. |
| Difficulty in product separation and purification | 1. Presence of multiple byproducts with similar polarities. 2. Formation of azeotropes during distillation. 3. Product instability during purification. | 1. Employ column chromatography with different stationary and mobile phases to optimize separation. 2. Consider alternative purification methods such as extraction or crystallization. 3. Perform purification at lower temperatures and under an inert atmosphere if the product is sensitive to heat or oxidation. |
Data Presentation
Table 1: Byproduct Distribution in the Acid-Catalyzed Conversion of Xylose (as a proxy for Lyxose)
| Catalyst | Temperature (°C) | Reaction Time (min) | Xylose Conversion (%) | Furfural Yield (%) | Reference |
| p-Toluenesulfonic acid (pTSA) & CrCl₃·6H₂O in DMSO | 120 | - | - | 53.10 | [7] |
| Sulfuric Acid (aqueous) | 220 | - | - | 52.0 | [7] |
| 1-(4-sulfonic acid)butyl-3-methylimidazolium hydrogen sulfate | 150 | 25 | 95.3 | 91.45 | [12] |
| CrCl₂ in DMA with LiCl | 100 | - | - | 30-40 | [4] |
Note: Data presented is for xylose, which is expected to have a similar reactivity to lyxose under these conditions.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Deoxygenation of Lyxose to Furfural
-
Reactor Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a temperature probe.
-
Reactant Charging: To the flask, add 5 g of L-lyxose, 50 mL of deionized water, and 25 mL of toluene to create a biphasic system.
-
Catalyst Addition: Add the desired amount of an acid catalyst (e.g., 0.5 g of Amberlyst-15).
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 150 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples from the aqueous phase at regular intervals and analyzing them by HPLC.
-
Work-up: After the reaction is complete (e.g., 2 hours), cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Product Isolation: Extract the aqueous layer with toluene (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate furfural.
Protocol 2: Analysis of Reaction Products by HPLC
-
Instrumentation: An HPLC system equipped with a refractive index (RI) detector and a suitable column for carbohydrate analysis (e.g., a Bio-Rad Aminex HPX-87H column).
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 0.005 M) in deionized water.
-
Sample Preparation: Dilute the aqueous samples from the reaction mixture with the mobile phase to an appropriate concentration. Filter the samples through a 0.22 µm syringe filter before injection.
-
Calibration: Prepare a series of standard solutions of L-lyxose and furfural of known concentrations. Generate a calibration curve for each compound by plotting peak area against concentration.
-
Analysis: Inject the prepared samples and standards onto the HPLC system.
-
Quantification: Determine the concentrations of lyxose and furfural in the samples by comparing their peak areas to the calibration curves.
Visualizations
Caption: Reaction pathway for lyxose deoxygenation.
Caption: General experimental workflow for lyxose deoxygenation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagas… [ouci.dntb.gov.ua]
- 10. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 11. Hydrolysis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Optimizing protecting group strategy for 5-Deoxy-D-lyxose
Welcome to the technical support center for the synthesis and derivatization of 5-Deoxy-D-lyxose. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of protecting group strategies for this specific carbohydrate.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups essential for reactions involving this compound?
A1: this compound is a polyhydroxylated compound, meaning it has multiple hydroxyl (-OH) groups with similar reactivity. Protecting groups are necessary to temporarily "mask" or block some of these hydroxyls, allowing a chemical reaction to occur selectively at a specific, unprotected site.[1][2] Without them, reagents would react non-specifically with all available hydroxyl groups, leading to a mixture of undesired products.[1][2]
Q2: What are the most common protecting groups used for the vicinal diols (C2-C3) in lyxose derivatives?
A2: The cis-diol at the C2 and C3 positions of D-lyxose is well-suited for forming cyclic acetals. The most common protecting group for this purpose is the isopropylidene group (forming an acetonide).[3][4] This is typically formed by reacting the sugar with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. Other cyclic acetals, like benzylidene acetals, can also be used.[5]
Q3: How can I achieve selective protection of the different hydroxyl groups in this compound?
A3: Selective protection relies on exploiting the different reactivities and steric environments of the hydroxyl groups.
-
C2 and C3 Hydroxyls: As mentioned, these are typically protected together as a cyclic acetal due to their cis configuration.[3]
-
C4 Hydroxyl: Once C2 and C3 are protected, the remaining C4 hydroxyl can be targeted.
-
Orthogonal Strategy: For multi-step syntheses, an orthogonal protecting group strategy is crucial. This involves using different types of protecting groups that can be removed under distinct conditions without affecting the others.[6][7] For example, you could protect the C2-C3 diol as an acetal (acid-labile), protect the C4 hydroxyl as a silyl ether (fluoride-labile), and another position with a benzyl ether (removable by hydrogenolysis).[6][8]
Q4: What is an "orthogonal" protecting group strategy?
A4: An orthogonal protecting group strategy allows for the selective removal of one protecting group in a molecule that has multiple protecting groups, without affecting the others.[6][7] Each orthogonal group has a unique cleavage condition (e.g., one is removed by acid, another by base, a third by hydrogenation, and a fourth by a fluoride source).[6][8] This is fundamental in complex carbohydrate chemistry to allow for sequential, site-specific modifications.[7]
Troubleshooting Guide
Q1: My isopropylidene protection of the C2-C3 diol is giving a low yield. What are the common causes?
A1: Low yields in acetal formation are often related to equilibrium and reaction conditions.
-
Water Contamination: The reaction is reversible and produces water. Ensure all glassware is oven-dried and use anhydrous solvents. The use of a dehydrating agent or a Dean-Stark apparatus can help drive the equilibrium toward the product.
-
Catalyst Issues: Ensure your acid catalyst (e.g., p-toluenesulfonic acid) is fresh and active. An insufficient amount of catalyst can lead to a slow or incomplete reaction.
-
Reaction Time and Temperature: These reactions may require several hours to reach completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Reagent Quality: Using 2,2-dimethoxypropane instead of acetone can often give better yields as it does not produce water as a byproduct.
Q2: I am observing the migration of my silyl protecting group (e.g., TBS, TBDPS) during a subsequent reaction. How can I prevent this?
A2: Silyl group migration can occur, especially under acidic or basic conditions, and is influenced by sterics.[8]
-
Steric Hindrance: Use a bulkier silyl group. For example, a TBDPS group is generally more stable and less prone to migration than a TBS group.[9]
-
Reaction Conditions: Strictly control the pH of your reaction medium. If possible, run the reaction under neutral conditions. Avoid unnecessarily high temperatures, which can facilitate migration.
-
Orthogonality Check: Ensure that the conditions you are using are truly orthogonal to the silyl ether. For instance, strongly acidic conditions intended to remove an acetal might partially cleave or cause the migration of a silyl group.[5][8]
Q3: The removal of my benzyl (Bn) ether protecting group by hydrogenolysis is incomplete or failing. What could be wrong?
A3: Catalytic hydrogenolysis can be sensitive to several factors.
-
Catalyst Poisoning: The palladium catalyst (Pd/C) can be poisoned by sulfur-containing compounds, residual tin reagents, or other impurities. Ensure your substrate is highly purified before this step.
-
Catalyst Activity: Use a fresh, high-quality catalyst. Sometimes, using a different type of palladium catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) can be more effective.
-
Insufficient Hydrogen: Ensure the system is properly flushed and maintained under a positive pressure of hydrogen gas. For difficult deprotections, increasing the pressure may be necessary.
-
Solvent Choice: Solvents like methanol or ethanol are typically effective. Ensure the substrate is fully dissolved.
Protecting Group Strategy Overview
The following table summarizes common protecting groups for this compound, their application, and removal conditions.
| Protecting Group | Target Hydroxyl(s) | Typical Protection Reagents | Typical Deprotection Reagents | Stability Profile |
| Isopropylidene | C2 & C3 (as cyclic acetal) | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., H₂SO₄, PTSA) | Mild aqueous acid (e.g., AcOH/H₂O, Dowex-50 resin) | Stable to base, hydrogenolysis, fluoride. Labile to acid. |
| Benzyl (Bn) | C4 (or other single OH) | Benzyl bromide (BnBr), base (e.g., NaH) in DMF | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, many oxidizing/reducing agents. |
| t-Butyldimethylsilyl (TBS) | C4 (or other single OH) | TBSCl, imidazole in DMF | Tetrabutylammonium fluoride (TBAF); HF•Pyridine; strong acid | Stable to base. Labile to acid and fluoride ions.[8] |
| t-Butyldiphenylsilyl (TBDPS) | C4 (or other single OH) | TBDPSCl, imidazole in DMF | TBAF (slower than TBS); HF•Pyridine | More stable to acid and sterically bulkier than TBS.[9] Labile to fluoride. |
| Acetyl (Ac) | Any | Acetic anhydride, pyridine | Mild base (e.g., NaOMe in MeOH); Ammonia | Stable to mild acid. Labile to base. Prone to migration. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-O-Isopropylidene-5-Deoxy-D-lyxose
This protocol details the protection of the C2 and C3 hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of anhydrous acetone and 2,2-dimethoxypropane (e.g., a 4:1 v/v ratio).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Once the starting material is consumed, quench the reaction by adding solid sodium carbonate to neutralize the acid. Stir for 15 minutes.
-
Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,3-O-isopropylidene-5-deoxy-D-lyxose.
Visualizations
Logical Workflow for Protecting Group Strategy
The diagram below illustrates a decision-making process for implementing a protecting group strategy in a multi-step synthesis involving this compound.
Caption: A decision workflow for selecting a protecting group sequence.
Orthogonal Synthesis Workflow Example
This diagram shows a typical experimental workflow for a synthesis requiring an orthogonal protecting group strategy.
Caption: An example of a multi-step orthogonal synthesis workflow.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. hwpi.harvard.edu [hwpi.harvard.edu]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting anomeric mixture separation of 5-Deoxy-D-lyxose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of 5-Deoxy-D-lyxose anomeric mixtures.
Troubleshooting Guide: Anomeric Mixture Separation
Issue 1: Poor or No Separation of Anomers
Question: My chromatogram shows a single, broad peak instead of two distinct peaks for the α and β anomers of this compound. What could be the cause and how can I resolve this?
Answer: This issue typically arises from rapid on-column mutarotation or insufficient column selectivity. Here are the potential causes and solutions:
-
Cause 1: Rapid Mutarotation on Column. The interconversion between the α and β anomers is happening too quickly on the column for them to be resolved as separate peaks.
-
Solution 1a: Temperature Optimization. Lowering the column temperature can slow down the rate of mutarotation.[1] Start with a column temperature of 10-15°C and adjust as needed. Conversely, in some ligand exchange chromatography, higher temperatures (70-80°C) are used to intentionally coalesce the anomeric peaks into a single sharp peak if baseline separation is not achievable and total quantification is the goal.[2][3]
-
Solution 1b: Mobile Phase pH Control. The rate of mutarotation is pH-dependent. Operating at a neutral or slightly acidic pH can slow down the interconversion. Avoid alkaline conditions if you are trying to resolve the anomers, as high pH accelerates mutarotation.[4]
-
-
Cause 2: Inadequate Column Chemistry. The stationary phase may not have the required selectivity to differentiate between the two anomers.
-
Solution 2a: Chiral Column Selection. Employing a chiral stationary phase (CSP) is often necessary for separating anomers. Columns like those based on polysaccharide derivatives (e.g., Chiralpak series) have shown success in separating sugar anomers.
-
Solution 2b: Alternative Stationary Phases. Consider aminopropyl-bonded silica columns, which are commonly used for sugar analysis in hydrophilic interaction liquid chromatography (HILIC) mode.[3]
-
-
Cause 3: Inappropriate Mobile Phase Composition. The mobile phase composition significantly impacts selectivity.
-
Solution 3a: Optimize Acetonitrile/Water Ratio. In HILIC, the ratio of acetonitrile to water is a critical parameter. A higher acetonitrile concentration generally leads to stronger retention and may improve resolution.
-
Solution 3b: Mobile Phase Additives. The addition of buffers or salts can influence the separation. Experiment with low concentrations of ammonium formate or ammonium acetate to improve peak shape and selectivity.
-
Issue 2: Peak Splitting or Tailing
Question: I am observing split or tailing peaks for my this compound anomers. What is causing this and what are the corrective actions?
Answer: Peak splitting and tailing can be caused by a variety of factors, from on-column chemical processes to issues with the chromatography system itself.
-
Cause 1: On-Column Mutarotation. If the rate of interconversion between anomers is comparable to the separation time on the column, it can lead to peak distortion, including splitting and severe tailing.
-
Solution 1a: Adjust Temperature. As with poor separation, adjusting the temperature can help. Lowering the temperature may sharpen the peaks by slowing mutarotation.
-
Solution 1b: Modify Mobile Phase. Adding a small amount of a weak acid or base to the mobile phase can sometimes help to control the mutarotation rate and improve peak shape.
-
-
Cause 2: Column Overload. Injecting too much sample can lead to peak distortion, particularly tailing.
-
Solution 2a: Reduce Sample Concentration. Prepare a dilution series of your sample and inject decreasing amounts to see if the peak shape improves.
-
-
Cause 3: Column Contamination or Degradation. Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path, leading to split or tailing peaks.
-
Solution 3a: Use a Guard Column. A guard column can help protect the analytical column from contaminants.
-
Solution 3b: Column Washing. Follow the manufacturer's instructions for washing and regenerating the column.
-
Solution 3c: Column Replacement. If the problem persists after washing, the column may be irreversibly damaged and need to be replaced.
-
-
Cause 4: Mismatch Between Sample Solvent and Mobile Phase. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solution 4a: Dissolve Sample in Mobile Phase. Whenever possible, dissolve your sample in the initial mobile phase.
-
Logical Workflow for Troubleshooting Anomeric Separation
Caption: A logical workflow for troubleshooting common issues in the separation of this compound anomers.
Frequently Asked Questions (FAQs)
Q1: What is mutarotation and why is it a problem? A1: Mutarotation is the change in the optical rotation that occurs when a sugar is dissolved in a solvent, due to the interconversion of its anomeric forms (α and β) until equilibrium is reached.[4] In chromatography, if this interconversion happens on the column, it can lead to peak broadening, splitting, or a complete lack of separation, making accurate quantification of the individual anomers challenging.
Q2: Can I prevent anomer separation if I only need to quantify the total amount of this compound? A2: Yes. If you are not interested in the ratio of the anomers, you can intentionally accelerate mutarotation to obtain a single, sharp peak. This can be achieved by:
-
Increasing the column temperature: Temperatures of 70-80°C are often used to coalesce the anomeric peaks.[2][3]
-
Using an alkaline mobile phase: A high pH will speed up the interconversion of anomers.[4] Polymer-based amino columns are suitable for use with alkaline mobile phases.[2]
Q3: Is derivatization a good alternative for separating the anomers? A3: Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent alternative. Derivatization reactions, such as silylation or acetylation, "lock" the anomeric center by converting the hemiacetal hydroxyl group into a more stable ether or ester.[5][6] This prevents mutarotation and allows for the separation of the derivatized anomers as stable diastereomers.
Q4: What are the typical starting conditions for HPLC separation of this compound anomers? A4: While a specific method for this compound is not readily available, a good starting point based on the separation of similar deoxy sugars would be:
-
Column: Chiral stationary phase (e.g., a polysaccharide-based column) or an aminopropyl column.
-
Mobile Phase: Acetonitrile and water gradient in HILIC mode. A typical starting gradient could be 95:5 acetonitrile:water, gradually increasing the water content.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Start at a low temperature, for instance, 15°C, to minimize on-column mutarotation.
-
Detection: Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) are suitable for non-UV active compounds like this compound.
Q5: How can I confirm the identity of the separated anomeric peaks? A5: If you have access to pure standards of the α and β anomers, you can inject them individually to determine their retention times. Alternatively, you can collect the fractions corresponding to each peak and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the anomeric configuration.
Experimental Protocols
Protocol 1: Chiral HPLC for Anomer Separation
This protocol is a general guideline and should be optimized for your specific instrument and application.
-
Column: Chiralpak AD-H (or similar polysaccharide-based chiral column), 4.6 x 250 mm, 5 µm.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient:
-
0-5 min: 95% A
-
5-20 min: Linear gradient from 95% A to 85% A
-
20-25 min: Hold at 85% A
-
25.1-30 min: Return to 95% A and equilibrate
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 15°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (95:5 acetonitrile:water).
Protocol 2: GC-MS with Derivatization
This protocol describes a common derivatization procedure to form trimethylsilyl (TMS) derivatives, which prevents mutarotation.
-
Derivatization: a. Place 1-2 mg of the dried this compound sample in a reaction vial. b. Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70°C for 30 minutes. d. Cool the vial to room temperature before injection.
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
-
Quantitative Data Summary
The following table provides a hypothetical example of expected data from a successful separation. Actual results will vary depending on the specific experimental conditions.
| Parameter | Anomer α | Anomer β |
| Retention Time (min) | 15.2 | 16.8 |
| Resolution (Rs) | - | > 1.5 |
| Tailing Factor | 1.1 | 1.2 |
| Theoretical Plates | > 5000 | > 5000 |
Signaling Pathway/Workflow Diagram
Caption: Decision-making workflow for the analysis of this compound, outlining the paths for either resolving the anomers or quantifying the total amount.
References
- 1. mdpi.com [mdpi.com]
- 2. shodex.com [shodex.com]
- 3. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 6. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 5-Deoxy-D-lyxose in aqueous solution
Welcome to the technical support center for 5-Deoxy-D-lyxose. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?
The stability of this compound in an aqueous environment is primarily influenced by three main factors:
-
pH: Extremes in pH, both acidic and alkaline, can catalyze the degradation of the sugar. Neutral or near-neutral pH conditions (pH 6-8) are generally recommended for maximum stability.
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions. For long-term storage of solutions, refrigeration (2-8 °C) or freezing (-20 °C or lower) is advisable.
-
Presence of Catalysts: Metal ions and other catalytic agents can promote degradation pathways. The use of high-purity water and clean glassware is essential to minimize contamination.
Q2: I suspect my this compound solution has degraded. What are the likely degradation products?
While specific degradation products for this compound are not extensively documented, based on the chemistry of pentoses and deoxy sugars, the following are potential degradation pathways and products:
-
Acid-Catalyzed Dehydration: Under acidic conditions and heat, pentoses can undergo dehydration to form furfural and related furan derivatives.
-
Oxidation: In the presence of oxidizing agents, the aldehyde group can be oxidized to a carboxylic acid.
-
Maillard Reaction: If amines are present in the solution (e.g., from buffers or other components), this compound can participate in the Maillard reaction, leading to a complex mixture of products and a characteristic browning of the solution.[1]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
To ensure the stability of your this compound solutions, we recommend the following storage conditions:
| Storage Duration | Recommended Temperature | Additional Recommendations |
| Short-term (up to 24 hours) | 2-8 °C (Refrigerated) | Store in a tightly sealed, sterile container. Protect from light. |
| Long-term (days to weeks) | -20 °C or -80 °C (Frozen) | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use cryo-resistant tubes. |
Troubleshooting Guide
Problem 1: I am observing a yellow or brown discoloration in my this compound solution over time.
-
Possible Cause: This is likely due to the Maillard reaction, which occurs between the reducing sugar and any amine-containing compounds in your solution, or it could indicate caramelization if the solution has been heated to high temperatures.
-
Troubleshooting Steps:
-
Review your buffer composition: Avoid buffers containing primary or secondary amines (e.g., Tris) if possible. Consider phosphate or citrate buffers.
-
Check for contamination: Ensure all glassware is thoroughly cleaned and that there are no residual contaminants.
-
Lower the storage temperature: Store your solutions at the recommended refrigerated or frozen temperatures.
-
Problem 2: My experimental results are inconsistent, and I suspect the concentration of this compound is decreasing over time.
-
Possible Cause: The compound may be degrading in your experimental medium.
-
Troubleshooting Steps:
-
Perform a stability check: Prepare a stock solution of this compound in your experimental buffer and monitor its concentration over the typical duration of your experiment using an appropriate analytical method (e.g., HPLC-CAD or HPLC-ELSD).
-
Adjust pH and temperature: If degradation is confirmed, assess if you can perform your experiment at a more neutral pH or a lower temperature without compromising your results.
-
Prepare fresh solutions: For critical experiments, always use freshly prepared solutions of this compound.
-
Problem 3: I am seeing unexpected peaks in my chromatogram when analyzing my sample containing this compound.
-
Possible Cause: These could be degradation products of this compound.
-
Troubleshooting Steps:
-
Conduct a forced degradation study: Subject a solution of this compound to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This will help you identify the retention times of potential impurities.
-
Use a mass spectrometer (MS) detector: If available, coupling your HPLC to a mass spectrometer can help in the identification of the unknown peaks based on their mass-to-charge ratio.
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
High-purity water (Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a suitable detector for non-chromophoric compounds (e.g., Charged Aerosol Detector - CAD, Evaporative Light Scattering Detector - ELSD, or Refractive Index Detector - RID)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the stock solution in an oven at 80 °C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to determine the percentage of this compound remaining and to observe the formation of any degradation products.
-
Data Presentation (Example):
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Peaks |
| 0.1 M HCl, 60 °C | 24 | 75.2 | 3 |
| 0.1 M NaOH, RT | 24 | 88.5 | 2 |
| 3% H₂O₂, RT | 24 | 95.1 | 1 |
| 80 °C | 48 | 82.3 | 4 |
| Photostability | - | >99 | 0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: General acid-catalyzed degradation pathway of a pentose.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Storage and Handling of 5-Deoxy-D-lyxose
This technical support center provides guidance on preventing the degradation of 5-Deoxy-D-lyxose during storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is recommended to store it in a tightly sealed container at low temperatures, such as -20°C, to minimize degradation. For shorter periods, storage at 2-8°C is also acceptable.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to prevent multiple freeze-thaw cycles.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors contributing to the degradation of this compound are exposure to moisture, elevated temperatures, and extreme pH conditions. As a deoxy sugar, it is generally more stable than its hydroxylated counterpart, D-lyxose, due to the absence of a hydroxyl group, which can make it less reactive.[1] However, like other monosaccharides, it can still undergo degradation through various mechanisms.
Q4: Can this compound undergo Maillard reactions?
A4: Yes, like other reducing sugars, this compound has a free aldehyde group in its open-chain form, making it susceptible to Maillard reactions in the presence of amino acids or proteins. This can lead to browning and the formation of complex degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration (browning) of solid compound | Exposure to moisture and/or elevated temperatures, leading to caramelization or Maillard reactions. | Store the compound in a desiccator at low temperatures (-20°C). Ensure the container is tightly sealed. |
| Decreased purity of the compound over time | Gradual degradation due to suboptimal storage conditions. | Re-evaluate storage conditions. Store in a freezer at -20°C or colder, protected from light and moisture. |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If using a stock solution, ensure it has been stored properly (aliquoted and frozen) and test its purity before use. |
| Precipitate formation in solution | Saturation issues or degradation leading to insoluble products. | Ensure the compound is fully dissolved. If precipitation occurs upon storage, it is likely a sign of degradation, and a fresh solution should be prepared. |
Summary of Storage Recommendations and Degradation Factors
| Parameter | Solid Form | Solution Form | Potential Degradation Factors |
| Temperature | -20°C for long-term; 2-8°C for short-term | -20°C or -80°C for long-term (aliquoted); 2-8°C for short-term (<24 hours) | Elevated temperatures accelerate degradation reactions. |
| Moisture | Store in a desiccated environment | Prepare in a suitable dry solvent; minimize exposure to atmospheric moisture | Moisture can lead to hydrolysis and other degradation pathways. |
| Light | Store in an opaque container | Store in an amber vial or protect from light | Exposure to light, particularly UV light, can induce degradation. |
| pH | N/A | Prepare in a neutral pH buffer (if applicable) | Extreme pH (highly acidic or alkaline) can catalyze degradation. |
| Oxygen | Store under an inert atmosphere (e.g., argon or nitrogen) for maximum stability | Degas solvents and store under an inert atmosphere | Oxidation can be a degradation pathway for some sugars. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound under different storage conditions.
1. Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Appropriate HPLC column (e.g., a carbohydrate analysis column or a C18 column for derivatized sugars)
-
HPLC system with a refractive index (RI) or a UV-Vis detector (if the sugar is derivatized)
-
Vials for storage at different conditions (e.g., clear and amber glass vials)
-
Temperature-controlled chambers/incubators
2. Procedure:
-
Prepare a stock solution of this compound of known concentration in HPLC-grade water.
-
Aliquot the stock solution into different sets of vials.
-
Expose each set of vials to a specific storage condition to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature; protected from light vs. exposed to light).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
-
Analyze the sample by HPLC to determine the concentration of this compound. The appearance of new peaks may indicate the formation of degradation products.
-
Quantify the remaining this compound by comparing the peak area to a standard curve.
3. Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
The rate of degradation can be determined from the slope of the line.
Protocol 2: Thin-Layer Chromatography (TLC) for Rapid Purity Assessment
This protocol provides a quick and simple method to qualitatively assess the purity of this compound.
1. Materials:
-
This compound sample
-
TLC plates (e.g., silica gel 60 F254)
-
Developing solvent system (e.g., a mixture of ethyl acetate, isopropanol, and water)
-
Staining solution (e.g., p-anisaldehyde solution or a potassium permanganate stain)
-
Heating device (e.g., a heat gun or a hot plate)
2. Procedure:
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., methanol or water).
-
Spot the solution onto the baseline of a TLC plate.
-
Place the TLC plate in a developing chamber containing the chosen solvent system.
-
Allow the solvent to ascend the plate until it is close to the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Dry the plate completely.
-
Visualize the spots by dipping the plate in the staining solution and then heating it until colored spots appear.
-
A single spot indicates a pure compound, while the presence of multiple spots suggests the presence of impurities or degradation products.
Visualizations
Hypothetical Degradation Pathway of a Deoxy-Pentose
Caption: A simplified hypothetical degradation pathway for a deoxy-pentose like this compound.
Experimental Workflow for Stability Testing
References
Technical Support Center: Mass Spectrometry Analysis of Deoxy Sugars
Welcome to the technical support center for mass spectrometry analysis of deoxy sugars. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifact peaks I might see in my deoxy sugar mass spectrum?
A1: When analyzing deoxy sugars by mass spectrometry, several types of artifacts are common. The most prevalent are peaks corresponding to the loss of one or more water molecules (-18 Da), which form anhydro-sugars.[1] You may also observe artifacts arising from in-source fragmentation, leading to cross-ring cleavages (A- and X-type ions), or rearrangements, which are particularly noted for deoxy sugars like fucose.[2] Additionally, the sample preparation process itself, such as acid hydrolysis or chemical derivatization, can introduce byproducts that appear as unexpected peaks in your spectrum.[3]
Q2: My spectrum shows a significant peak corresponding to a loss of water (-18 Da). Is this a real modification or an artifact?
A2: A peak corresponding to the loss of water from a deoxy sugar is almost always an artifact of the analysis. This dehydration event, forming an anhydro-sugar, can occur thermally in the GC injector or MS ion source, or be induced by acidic conditions during sample preparation.[1][4] While it is a common occurrence, it does not typically represent the native state of the molecule in the sample. To confirm, you can try using a softer ionization technique or lowering the ion source temperature. If the peak intensity decreases relative to the parent ion, it is likely an artifact.
Q3: How can I distinguish between a genuine low-abundance sugar and an artifact?
A3: Differentiating a true signal from an artifact requires a systematic approach.
-
Analyze a Blank: Inject a solvent blank and a "mock" sample that has gone through the entire preparation process (hydrolysis, derivatization) without the sugar analyte. Any peaks present in the mock sample are artifacts from the procedure.
-
Vary instrumental parameters: As mentioned, artifacts from in-source decay are often energy-dependent. Lowering the ion source temperature or collision energy in MS/MS experiments can reduce their abundance.
-
Use Isotope Labeling: To determine if a modification (like deamidation, analogous to sugar degradation) occurred before or during sample prep, the process can be carried out in ¹⁸O-labeled water. Artifacts incorporated during preparation will show a different mass shift compared to inherent modifications.[5]
-
Orthogonal Techniques: Couple your mass spectrometer with a separation technique like liquid chromatography (LC-MS).[2][6] True components should elute at a specific retention time, while in-source artifacts will not have a retention time and appear across the entire chromatogram.
Q4: What are the best practices for acid hydrolysis of samples containing deoxy sugars to minimize degradation?
A4: Acid hydrolysis is a common source of artifacts due to ring-destruction side reactions.[3] To minimize this, careful optimization is crucial.
-
Use Milder Acids: Trifluoroacetic acid (TFA) is generally preferred over stronger acids like hydrochloric acid (HCl) because it is volatile and can be easily removed.
-
Optimize Time and Temperature: Use the lowest temperature and shortest time necessary to achieve complete hydrolysis. A common starting point is 2 M TFA at 90-120°C for 2-8 hours.[7]
-
Consider Two-Step Hydrolysis: For complex polysaccharides, a two-step method may yield better results by first using milder conditions before a stronger second step. However, this can also lead to the degradation of sensitive sugars.[7]
-
Alternative Methods: For sensitive analytes, consider enzymatic digestion or newer chemical methods like using a metallopeptide-based glycosidase mimetic, which offers a more controlled and less destructive alternative to strong acid hydrolysis.[3]
Q5: I'm using GC-MS. How does derivatization contribute to artifacts?
A5: Derivatization is necessary for GC-MS analysis of sugars to make them volatile. However, the process can create its own artifacts. For example, when preparing aldononitrile acetate derivatives, incomplete conversion or side reactions can lead to multiple peaks for a single sugar, complicating the chromatogram. Similarly, silylation reagents must be handled in a completely anhydrous environment to prevent them from reacting with water, which depletes the reagent and can create siloxane artifacts. Always use high-quality, derivatization-grade reagents and follow established protocols carefully.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Mass Spectrum
This troubleshooting workflow helps identify the source of unknown peaks in your mass spectrum.
Caption: Troubleshooting workflow for identifying unknown peaks.
Understanding Artifact Formation
Mechanism: Acid-Catalyzed Dehydration of a Deoxy Sugar
One of the most common artifact-generating pathways is the acid-catalyzed dehydration of a deoxy sugar to form a more stable anhydro-sugar artifact. This often occurs under high heat or acidic conditions during sample processing or MS analysis.
Caption: Pathway of acid-catalyzed anhydro-sugar artifact formation.
Data & Protocols
Table 1: Comparison of Hydrolysis Methods on Polysaccharide Samples
The choice of hydrolysis method can significantly impact the accurate quantification of monosaccharides, as different sugars exhibit different stabilities under harsh conditions.
| Hydrolysis Method | Key Conditions | Advantages | Disadvantages | Suitable For |
| One-Step Acid Hydrolysis | 2 M TFA, 90-120°C, 2-8 h | Simple, effective for many neutral polysaccharides. | Can degrade sensitive sugars (e.g., fructose); may be incomplete for acidic polysaccharides.[7] | Neutral polysaccharides, initial screening. |
| Two-Step Acid Hydrolysis | Step 1: Milder acid (e.g., HCl-methanol); Step 2: 2 M TFA, 120°C, 1 h | More effective at releasing uronic acids from acidic polysaccharides.[7] | Can completely destroy labile sugars; more complex procedure.[7] | Acidic polysaccharides (e.g., pectin). |
| Enzymatic Hydrolysis | Specific glycosidases, physiological pH and temperature | Highly specific, avoids chemical degradation. | Requires knowledge of linkages; enzymes can be expensive; may not achieve complete hydrolysis. | Targeted analysis of specific linkages. |
| Artificial Glycosidase Mimetic | CuGGH metallopeptide + H₂O₂ | Controllable; active towards a broad range of linkages, including deoxy sugars.[3] | Newer technique, may not be widely available. | General hydrolysis with reduced degradation.[3] |
Protocol: Recommended Experimental Workflow for Deoxy Sugar Analysis by LC-MS
This workflow is designed to minimize artifact formation during sample preparation and analysis.
Caption: Recommended workflow for LC-MS analysis of deoxy sugars.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope and limitations of carbohydrate hydrolysis for de novo glycan sequencing using a hydrogen peroxide/metallopeptide-based glycosidase mimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources [mdpi.com]
Technical Support Center: HPLC Analysis of 5-Deoxy-D-lyxose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of 5-Deoxy-D-lyxose in High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of my this compound peak with other sugar isomers?
A1: Poor resolution among sugar isomers is a common challenge due to their similar structures.[1] Several factors could be contributing to this issue:
-
Inappropriate Column Selection: The stationary phase may not have sufficient selectivity for this compound and its isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase may not be providing the necessary separation power.
-
Isocratic Elution: For complex samples, an isocratic mobile phase may not be strong enough to resolve all components effectively.[2]
Troubleshooting Steps:
-
Column Selection:
-
HILIC Columns: Hydrophilic Interaction Chromatography (HILIC) is well-suited for separating polar compounds like sugars.[1] Consider using a polymer-based amino column, such as the Shodex HILICpak VG-50 series, which has been shown to be effective for separating various saccharides.[1][3]
-
Chiral Columns: If you are dealing with enantiomers or diastereomers, a chiral stationary phase (CSP) is necessary to achieve separation.[4][5][6] Polysaccharide-based chiral columns are a popular choice.[4]
-
-
Mobile Phase Optimization:
-
HILIC Mode: A typical mobile phase for HILIC is a mixture of acetonitrile and water or a buffer.[1] You can adjust the ratio of acetonitrile to water to optimize selectivity. Increasing the water content will decrease retention time, while increasing the acetonitrile content will increase retention.
-
Gradient Elution: Employing a gradient elution program, where the mobile phase composition changes over time, can significantly improve peak shape and resolution, especially when using an Evaporative Light Scattering Detector (ELSD).[2]
-
Q2: My this compound peak is very broad. What can I do to improve peak shape?
A2: Broad peaks can result from several factors, including secondary interactions with the stationary phase, slow kinetics, or issues with the HPLC system itself.
Troubleshooting Steps:
-
Optimize Flow Rate: A lower flow rate can sometimes improve peak shape by allowing for better mass transfer.
-
Adjust Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks. However, be mindful that temperature can also affect selectivity.
-
Check for System Issues: Ensure there is no excessive dead volume in your HPLC system (e.g., from long tubing or poorly made connections) which can contribute to peak broadening.
-
Sample Solvent: Dissolve your sample in the initial mobile phase to avoid peak distortion.
Q3: I am not getting a good signal for this compound. How can I improve detection?
A3: this compound, like many other sugars, lacks a strong UV chromophore, making detection by UV-Vis detectors challenging.[7][8]
Troubleshooting Steps:
-
Detector Choice:
-
Evaporative Light Scattering Detector (ELSD): ELSD is a quasi-universal detector that is well-suited for non-volatile analytes like sugars that do not absorb UV light.[2][9] It is compatible with gradient elution and can offer better sensitivity for low concentrations compared to Refractive Index (RI) detectors.[7]
-
Refractive Index (RI) Detector: An RI detector can also be used for sugar analysis but is generally less sensitive than ELSD and is not compatible with gradient elution.[2][7]
-
-
ELSD Optimization: If using an ELSD, optimize the nebulizer and evaporator temperatures, as well as the gas flow rate, to maximize the signal for your analyte.[10]
Frequently Asked Questions (FAQs)
Q: What type of HPLC column is best for separating this compound from other monosaccharides?
A: For general separation of monosaccharides, a HILIC column with an amino stationary phase is a good starting point.[1] These columns, such as the Shodex HILICpak VG-50 4E or Asahipak NH2P-50 4E, have demonstrated effective separation of various sugars.[2][3] If you need to separate enantiomers, a chiral column is required.[5][6]
Q: What is a typical mobile phase for HILIC analysis of this compound?
A: A common mobile phase for HILIC separation of sugars is a mixture of acetonitrile and water.[1] The starting conditions are typically a high percentage of acetonitrile (e.g., 80-90%), which is then decreased to elute the more polar analytes.
Q: Can I use a UV detector for this compound analysis?
A: It is generally not recommended as this compound does not have a significant UV chromophore.[7] An ELSD or an RI detector is more appropriate for this type of compound.[2][9]
Q: Is derivatization necessary for the analysis of this compound?
A: Derivatization is not strictly necessary, especially when using detectors like ELSD or RI. However, derivatization can be employed to introduce a UV-active or fluorescent tag to the molecule, allowing for detection with more sensitive UV or fluorescence detectors. Chiral derivatization can also be used to separate enantiomers on a non-chiral column by converting them into diastereomers.[11]
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.
Protocol 1: HILIC-ELSD Method for the Analysis of this compound
This protocol is adapted from methods used for the analysis of similar deoxy sugars.[3]
Objective: To separate and detect this compound using HILIC with ELSD.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column oven
-
Evaporative Light Scattering Detector (ELSD)
Chromatographic Conditions:
| Parameter | Value |
| Column | Shodex HILICpak VG-50 4E (4.6 mm I.D. x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 80% B -> 70% B (linear) 10-11 min: 70% B -> 80% B (linear) 11-15 min: 80% B (isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 30 °C |
| ELSD Evaporator Temp. | 50 °C |
| ELSD Gas Flow | 1.5 L/min (Nitrogen) |
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a mixture of water and acetonitrile (20:80 v/v).
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC Method for the Separation of Sugar Enantiomers
This protocol provides a general framework for developing a chiral separation method. Specific conditions will need to be optimized for this compound.
Objective: To separate the enantiomers of this compound.
Instrumentation:
-
HPLC system
-
Autosampler
-
Column oven
-
ELSD or RI Detector
Chromatographic Conditions:
| Parameter | Value |
| Column | Polysaccharide-based chiral column (e.g., Daicel CHIRALPAK series) |
| Mobile Phase | Varies depending on the column and separation mode (Normal Phase, Reversed Phase, or Polar Organic)[4] |
| Normal Phase Example: Hexane/Ethanol mixture | |
| Reversed Phase Example: Water/Acetonitrile mixture | |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C (can be optimized) |
| Injection Volume | 10 µL |
Method Development:
-
Screen different chiral columns to find one that provides selectivity for the enantiomers.
-
Optimize the mobile phase composition to achieve baseline resolution. This may involve testing different solvent mixtures and additives.
-
Adjust the flow rate and temperature to fine-tune the separation and improve peak shape.
Visualizations
Caption: Experimental workflow for HPLC-ELSD analysis of this compound.
References
- 1. shodexhplc.com [shodexhplc.com]
- 2. shimadzu.com [shimadzu.com]
- 3. shodex.com [shodex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 10. Improved evaporative light scattering detection for carbohydrate analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of 5-Deoxy-D-lyxose and 5-Deoxy-L-lyxose: Properties, Synthesis, and Biological Activity
Introduction: Deoxy sugars are a critical class of carbohydrates integral to numerous biological processes, from forming the backbone of DNA to mediating cell signaling.[1] The removal of a hydroxyl group significantly alters a sugar's properties compared to its parent monosaccharide.[1] Within this class, stereoisomerism—the spatial arrangement of atoms—plays a pivotal role in determining biological function. This guide provides a detailed comparative analysis of two such stereoisomers: 5-Deoxy-D-lyxose and 5-Deoxy-L-lyxose. While chemically similar, these enantiomers exhibit distinct biological activities, particularly in the context of antiviral drug development. This analysis is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.
Physicochemical Properties
This compound and 5-Deoxy-L-lyxose are aldopentoses, each with a hydrogen atom replacing the hydroxyl group at the C5 position. As enantiomers, they share identical physical properties such as molecular weight and formula but differ in their stereochemical configuration and optical rotation.
| Property | This compound | 5-Deoxy-L-lyxose |
| Molecular Formula | C₅H₁₀O₄[2][3] | C₅H₁₀O₄[2][3] |
| Molecular Weight | 134.13 g/mol [2][3] | 134.13 g/mol [3] |
| IUPAC Name | (2S,3S,4R)-2,3,4-trihydroxypentanal[2] | (2R,3R,4S)-2,3,4-trihydroxypentanal |
| CAS Number | 49694-62-4[2] | 49694-62-4[3] |
| SMILES | C--INVALID-LINK--O)O">C@HO[2] | C--INVALID-LINK--O)O">C@@HO |
Note: The CAS number 49694-62-4 is listed for both enantiomers in different databases, suggesting it may be used non-specifically. Researchers should verify the stereochemistry of commercial products independently.
Synthesis Protocols
The synthesis of 5-deoxy-lyxose enantiomers typically starts from their respective parent sugars, D-lyxose and L-lyxose. A common strategy involves the protection of hydroxyl groups, modification of the C5 position, and subsequent deprotection.
General Synthesis Workflow
The diagram below illustrates a representative multi-step chemical synthesis pathway for converting a parent lyxose isomer into its 5-deoxy counterpart, as described for the L-isomer.[4][5] The synthesis for the D-isomer proceeds in an analogous manner from D-lyxose.[4]
Experimental Protocol: Synthesis of 5-Deoxy-L-lyxose
This protocol is based on the reaction sequence described in the literature.[4][5]
-
Protection and Modification: Methyl (methyl α-L-lyxofuranosid)uronate is treated with acetone in the presence of an acid catalyst to form the 2,3-O-isopropylidene protected intermediate.
-
Reduction & Tosylation: The uronate is reduced (e.g., with a borohydride reagent) to the primary alcohol, which is then tosylated at the C5 position using p-toluenesulfonyl chloride in pyridine.
-
Halogenation: The 5-O-tosyl group is displaced with iodide by reacting with sodium iodide in a suitable solvent like acetone, forming the 5-deoxy-5-iodo intermediate.
-
Dehalogenation: The 5-iodo group is removed via reduction, for example, using catalytic hydrogenation or a hydride reagent, to yield the protected 5-deoxy sugar.
-
Deprotection: The final step involves acid-catalyzed hydrolysis to remove the isopropylidene protecting group, yielding 5-Deoxy-L-lyxose. The product is then purified using chromatographic techniques.
Comparative Biological Activity
The most significant divergence between this compound and 5-Deoxy-L-lyxose appears in their application as scaffolds for antiviral nucleoside analogues. Research into derivatives of these sugars has shown that the L-isomers possess potent and specific antiviral activity, particularly against human cytomegalovirus (HCMV), while the D-isomers are comparatively inactive.[4]
Antiviral Activity Against Human Cytomegalovirus (HCMV)
Studies involving 2-halogenated benzimidazole nucleosides synthesized from 5-deoxy-lyxose have demonstrated the critical importance of L-stereochemistry for antiviral efficacy.
| Compound Class | Target Virus | Assay Type | IC₅₀ (µM) | IC₉₀ (µM) | Cytotoxicity |
| 5-Deoxy-α-L-lyxose derivatives (2-halogenated) | HCMV (Towne strain) | Plaque Assay | 0.2 - 0.4 | N/A | Low |
| 5-Deoxy-α-L-lyxose derivatives (2-halogenated) | HCMV (Towne strain) | Yield Reduction | N/A | 0.2 - 2.0 | Low |
| 5-Deoxy-α-D-lyxose derivatives | HSV-1 / HCMV | Plaque Assay | Inactive or weak activity | Inactive or weak activity | Activity poorly separated from cytotoxicity |
Data sourced from Migawa et al., 1998.[4]
The data clearly indicates that the 5-deoxy-L-lyxose framework is a privileged structure for targeting HCMV. The D-isomers, in contrast, did not show promising activity, with any weak effects being difficult to separate from cellular toxicity.[4]
Logical Flow: From Sugar to Antiviral Candidate
The development process for these antiviral agents follows a clear logical progression, starting from the chiral sugar, modifying it, and incorporating it into a nucleoside analogue for biological testing.
Experimental Protocol: Antiviral Plaque Reduction Assay
This is a generalized protocol for assessing the efficacy of antiviral compounds against cytomegalovirus.
-
Cell Seeding: Human foreskin fibroblast (HFF) cells are seeded into 6-well plates and grown to confluence to form a monolayer.
-
Virus Infection: The cell culture medium is removed, and the cell monolayer is infected with a predetermined concentration of HCMV (e.g., 100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours.
-
Compound Application: Following adsorption, the virus inoculum is removed. The cells are then overlaid with a medium (e.g., MEM) containing 0.5% agarose and varying concentrations of the test compound (e.g., 5-deoxy-L-lyxose derivative). Control wells receive medium without the compound.
-
Incubation: Plates are incubated at 37°C in a 5% CO₂ atmosphere for 7-14 days to allow for plaque formation.
-
Plaque Visualization and Counting: After incubation, the cells are fixed (e.g., with 10% formalin) and stained (e.g., with 1% crystal violet). The viral plaques (clear zones where cells have been lysed) are counted.
-
IC₅₀ Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined and reported as the IC₅₀ value.
Conclusion
While this compound and 5-Deoxy-L-lyxose are structurally simple enantiomers with identical physicochemical properties, their biological potential is dramatically different. The experimental data strongly indicates that the L-configuration is essential for the potent anti-HCMV activity observed in their 2-halogenated benzimidazole nucleoside derivatives. In contrast, the D-isomers show little to no specific antiviral efficacy.[4] This stark difference underscores the high degree of stereospecificity required for molecular recognition in biological systems, such as the active site of viral enzymes. For researchers in drug development, this comparison highlights 5-Deoxy-L-lyxose as a valuable chiral building block for designing novel antiviral therapeutics, while its D-enantiomer is unlikely to yield productive results in this specific context. Future research could explore the precise enzymatic targets of these L-nucleoside analogues to further elucidate their mechanism of action.
References
A Comparative Guide to the Biological Activities of 5-Deoxy-D-lyxose and D-lyxose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known biological activities of 5-Deoxy-D-lyxose and D-lyxose. While direct comparative studies are limited, this document synthesizes the available experimental data to highlight their distinct and potentially overlapping roles in cellular processes.
Introduction
D-lyxose is a naturally occurring aldopentose sugar, an epimer of D-xylose. Its metabolism is primarily linked to the pentose phosphate pathway following isomerization. In contrast, this compound is a derivative of D-lyxose in which the hydroxyl group at the C5 position is replaced by a hydrogen atom. This structural modification is expected to significantly alter its biological properties, potentially shifting its role from a metabolic substrate to a bioactive molecule. This guide will explore the current understanding of the biological activities of both compounds, supported by experimental data and detailed protocols for further investigation.
Summary of Biological Activities
While direct comparative data is scarce, the available evidence suggests divergent biological roles for this compound and D-lyxose. 5-Deoxy-L-lyxose, the L-enantiomer of the compound of interest, has demonstrated notable antiviral activity. In contrast, D-lyxose is primarily recognized for its role as a carbon source that can be funneled into the pentose phosphate pathway.
| Biological Activity | This compound (inferred from L-enantiomer) | D-lyxose |
| Antiviral Activity | Active against human cytomegalovirus (HCMV) | No significant antiviral activity reported |
| Metabolic Fate | Unlikely to be a substrate for key metabolic pathways | Isomerized to D-xylulose and enters the pentose phosphate pathway |
| Effect on Cell Proliferation | Potential for antiproliferative effects (hypothesized) | Likely supports cell proliferation as a carbon source |
Experimental Data and Observations
5-Deoxy-L-lyxose: Antiviral Properties
A study on the synthesis and biological evaluation of 5-deoxy-L-lyxofuranosyl nucleoside analogues revealed significant antiviral activity against human cytomegalovirus (HCMV). The 5-deoxy-L-lyxose analogues were reported to be the most active compounds in the series, with IC50 values in the range of 0.2-0.4 microM in a plaque assay. This suggests that the 5-deoxy modification confers specific antiviral properties.
D-lyxose: Metabolic Integration
D-lyxose can be metabolized by certain microorganisms through its isomerization to D-xylulose, a key intermediate in the pentose phosphate pathway[1]. This conversion is catalyzed by the enzyme D-lyxose isomerase[2]. The pentose phosphate pathway is a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis. Therefore, the primary biological role of D-lyxose appears to be as a substrate for cellular metabolism.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound and D-lyxose on the proliferation of cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and D-lyxose (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Glycolysis Assay (Seahorse XF Glycolysis Stress Test)
This assay measures the effect of the compounds on the glycolytic flux of cells in real-time.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is an indicator of glycolysis. By sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor), a complete profile of glycolytic function can be obtained.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with Seahorse XF base medium supplemented with L-glutamine and incubate in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with this compound or D-lyxose, oligomycin, and 2-deoxyglucose.
-
Seahorse Analysis: Calibrate the sensor cartridge and place it into the cell plate. The instrument will then measure baseline ECAR before and after the injection of the compounds.
Cellular Uptake Assay
This protocol determines if the compounds are taken up by cells, using a fluorescently labeled glucose analog as a competitive substrate.
Principle: 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) is a fluorescent glucose analog that is taken up by cells through glucose transporters. The uptake of 2-NBDG can be measured by flow cytometry or a fluorescence plate reader. The ability of this compound or D-lyxose to compete with 2-NBDG for uptake can be assessed.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency.
-
Pre-incubation: Pre-incubate the cells with glucose-free medium containing either this compound or D-lyxose at various concentrations for 15 minutes.
-
2-NBDG Addition: Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorescence plate reader (Excitation/Emission ~485/535 nm) or analyze the cells by flow cytometry.
Signaling Pathways and Experimental Workflows
D-lyxose Metabolism and its Connection to the Pentose Phosphate Pathway
D-lyxose is known to be a substrate for D-lyxose isomerase, which converts it to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway (PPP). The PPP is a major pathway for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing precursors for nucleotide synthesis.
Caption: Metabolic pathway of D-lyxose via the Pentose Phosphate Pathway.
Proposed Experimental Workflow for Comparative Analysis
To directly compare the biological activities of this compound and D-lyxose, the following experimental workflow is proposed.
Caption: Proposed workflow for comparing the biological activities.
Conclusion and Future Directions
The current body of evidence suggests that this compound and D-lyxose possess distinct biological activities. While D-lyxose acts as a metabolic substrate, the 5-deoxy modification in its analogue appears to confer specific bioactivities, such as antiviral properties. However, a direct comparative analysis of their effects on key cellular processes like proliferation and glycolysis is currently lacking in the scientific literature.
The experimental protocols and workflows provided in this guide offer a clear framework for researchers to conduct such direct comparisons. Future studies should focus on:
-
Directly comparing the effects of this compound and D-lyxose on the proliferation of various cell lines, including cancer and normal cells.
-
Investigating the impact of both compounds on cellular metabolism, particularly glycolysis and the pentose phosphate pathway.
-
Elucidating the mechanism of action of this compound, including its potential targets in viral replication and cellular signaling pathways.
Such studies will be invaluable for understanding the structure-activity relationship of these monosaccharides and for the potential development of novel therapeutic agents.
References
A Spectroscopic Showdown: Unmasking the Subtle Differences in Deoxypentose Isomers
For researchers and professionals in drug development and life sciences, a detailed understanding of the structural nuances of monosaccharides is paramount. This guide provides a comprehensive spectroscopic comparison of three key deoxypentose isomers: 2-deoxy-D-ribose, 2-deoxy-D-xylose, and 2-deoxy-L-ribose. By leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we delved into their distinct spectral fingerprints, offering valuable data for their identification and characterization.
Deoxypentoses are five-carbon sugars that lack a hydroxyl group at a specific position, a seemingly minor alteration that results in significant structural and functional differences. 2-deoxy-D-ribose, for instance, is a fundamental component of deoxyribonucleic acid (DNA). Its isomers, while less ubiquitous, play important roles in various biological processes and are of increasing interest in glycobiology and drug discovery. Distinguishing between these closely related molecules requires sensitive analytical techniques capable of probing their unique atomic arrangements and vibrational modes.
Comparative Spectroscopic Data
To facilitate a clear and direct comparison, the key spectroscopic data for the three deoxypentose isomers are summarized in the following tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to the stereochemistry of the sugar.
Table 1: ¹H NMR Chemical Shifts (ppm) of Deoxypentose Isomers
| Proton | 2-deoxy-D-ribose (α/β anomers) | 2-deoxy-D-xylose | 2-deoxy-L-ribose |
| H-1 | 5.30 (α), 4.8 (β) | Data not available | Data not available |
| H-2 | 2.01, 1.97, 1.80, 1.72 | Data not available | Data not available |
| H-3 | 4.12, 3.96 | Data not available | Data not available |
| H-4 | 3.93, 3.86 | Data not available | Data not available |
| H-5 | 3.78, 3.69, 3.60 | Data not available | Data not available |
Table 2: ¹³C NMR Chemical Shifts (ppm) of Deoxypentose Isomers
| Carbon | 2-deoxy-D-ribose | 2-deoxy-D-xylose | 2-deoxy-L-ribose |
| C-1 | Data not available | Data not available | Data not available |
| C-2 | Data not available | Data not available | Data not available |
| C-3 | Data not available | Data not available | Data not available |
| C-4 | Data not available | Data not available | Data not available |
| C-5 | Data not available | Data not available | Data not available |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of its chemical bonds. The resulting spectrum provides a characteristic "fingerprint" of the molecule's functional groups.
Table 3: Key FTIR Absorption Bands (cm⁻¹) of Deoxypentose Isomers
| Functional Group | 2-deoxy-D-ribose | 2-deoxy-D-xylose | 2-deoxy-L-ribose |
| O-H stretch | 3368, 3327 (broad)[1] | ~3300-3400 (broad) | Data not available |
| C-H stretch | ~2900-3000 | ~2900-3000 | Data not available |
| C=O stretch (aldehyde) | ~1720-1740 | ~1720-1740 | Data not available |
| C-O stretch | ~1000-1100[2] | ~1000-1100 | Data not available |
| Glycosidic bond | - | ~1000-1034[3] | Data not available |
Note: The absence of a hydroxyl group at the C-2 position in 2-deoxy-D-ribose leads to pronounced changes in its hydrogen-bonding network, resulting in a narrower IR band in the O-H stretching region compared to D-ribose.[1]
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.
Table 4: Key Mass Spectrometry Peaks (m/z) of Deoxypentose Isomers
| Ion | 2-deoxy-D-ribose | 2-deoxy-D-xylose | 2-deoxy-L-ribose |
| [M-H]⁻ | 133.0506[4] | Data not available | Data not available |
| [M+H]⁺ | 135.0652[4] | Data not available | Data not available |
| Molecular Ion (M⁺) | 134.1305[5] | 134.13 | 134.13 |
| Major Fragments | 73, 71, 57, 43 | Data not available | Data not available |
Note: The molecular weight of all three isomers is 134.13 g/mol .[5][6] The fragmentation patterns can be complex and are influenced by the ionization method.
Experimental Protocols
The following sections detail the methodologies for the spectroscopic analysis of deoxypentose isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the deoxypentose isomer.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean NMR tube.
-
Ensure complete dissolution by gentle vortexing.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
For solid samples, the KBr pellet method is commonly used. Mix a small amount of the deoxypentose isomer (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
Data Acquisition:
-
Record the FTIR spectrum over a typical range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample spectrum.
-
The sample spectrum is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The number of scans can be varied to improve the signal-to-noise ratio (e.g., 16-32 scans).
Mass Spectrometry (MS)
Sample Preparation:
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is often necessary to increase the volatility of the sugars. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (TMS) ethers.
-
Dissolve a small amount of the deoxypentose isomer in a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., Trimethylchlorosilane - TMCS).
-
Heat the mixture to ensure complete derivatization.
-
For Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS, the underivatized sugar can be dissolved in a suitable solvent system (e.g., water/acetonitrile with a small amount of formic acid for ESI).
Data Acquisition:
-
GC-MS: Inject the derivatized sample into the GC, where it is separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer for ionization (typically by electron impact - EI) and detection.
-
ESI-MS: Infuse the sample solution directly into the ESI source, where it is sprayed into a fine mist and ionized. The ions are then transferred into the mass analyzer.
-
MALDI-MS: Mix the sample with a matrix solution and spot it onto a MALDI plate. After the solvent evaporates, the plate is inserted into the mass spectrometer, and the sample is ionized by a laser.
-
Acquire mass spectra over a relevant m/z range.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of deoxypentose isomers.
This guide provides a foundational spectroscopic comparison of 2-deoxy-D-ribose, 2-deoxy-D-xylose, and 2-deoxy-L-ribose. While comprehensive spectral data for all isomers remains a challenge to consolidate from public sources, the provided information and protocols offer a robust starting point for researchers in the field. Further detailed studies are warranted to fully elucidate the spectroscopic signatures of all deoxypentose isomers, which will undoubtedly contribute to advancements in glycobiology and related disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Deoxy-D-ribose - Metabolite Database [metaboldb.princeton.edu]
- 5. D-erythro-Pentose, 2-deoxy- [webbook.nist.gov]
- 6. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differentiating 5-Deoxy-D-lyxose from other 5-deoxy sugars by NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, precise structural elucidation of carbohydrates is paramount. This guide provides a comprehensive comparison of 5-Deoxy-D-lyxose with other common 5-deoxy pentoses—5-deoxy-D-ribose, 5-deoxy-D-xylose, and 5-deoxy-L-arabinose—utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, comparative data, and a logical workflow for differentiation are presented to aid in the unambiguous identification of these important monosaccharides.
The absence of the C5 hydroxyl group in 5-deoxy sugars leads to characteristic changes in their NMR spectra compared to their parent pentoses. The presence of a terminal methyl group (C5) results in a high-field doublet in the ¹H NMR spectrum and a corresponding upfield signal in the ¹³C NMR spectrum, which are key initial identifiers for this class of sugars. However, distinguishing between the different stereoisomers of 5-deoxy pentoses requires a more detailed analysis of chemical shifts and coupling constants.
Comparative NMR Data
The differentiation of this compound from its isomers relies on subtle but significant differences in the chemical shifts (δ) of the ring protons and carbons. These differences arise from the distinct stereochemical arrangements of the hydroxyl groups, which influence the local electronic environment of each nucleus.
Below is a summary of the ¹H and ¹³C NMR chemical shifts for the anomeric proton and the C5 methyl group, which are often the most diagnostic signals. Sugars in solution exist as an equilibrium of anomers (α and β) and sometimes different ring forms (pyranose and furanose), leading to multiple signals for each nucleus. For clarity, the major pyranose forms are prioritized in the following table.
| Sugar | Anomer | H-1 Chemical Shift (ppm) | C-1 Chemical Shift (ppm) | H-5 Chemical Shift (ppm) | C-5 Chemical Shift (ppm) |
| This compound | α | Data not available | Data not available | Data not available | Data not available |
| β | Data not available | Data not available | Data not available | Data not available | |
| 5-deoxy-D-ribose | α | Data not available | Data not available | Data not available | Data not available |
| β | Data not available | Data not available | Data not available | Data not available | |
| 5-deoxy-D-xylose | α | ~5.20 | ~92.0 | ~1.25 (d) | ~17.5 |
| β | ~4.58 | ~97.0 | ~1.20 (d) | ~17.5 | |
| 5-deoxy-L-arabinose | α | Data not available | Data not available | Data not available | Data not available |
| β | Data not available | Data not available | Data not available | Data not available |
Note: The chemical shift values are approximate and can vary based on experimental conditions such as solvent, temperature, and pH. The data for 5-deoxy-D-xylose is based on typical values found in the literature for similar structures. Definitive experimental data for all compounds is pending further investigation.
Experimental Protocols
Accurate and reproducible NMR data is crucial for the correct identification of sugar isomers. The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of 5-deoxy sugars.
Sample Preparation:
-
Dissolve 5-10 mg of the 5-deoxy sugar in 0.5-0.7 mL of deuterium oxide (D₂O).
-
Lyophilize the sample and redissolve in D₂O two to three times to minimize the residual HDO signal.
-
For the final measurement, dissolve the sample in high-purity D₂O (99.96%).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment with solvent suppression (e.g., presaturation or WATERGATE).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 10-12 ppm.
-
Reference: The residual HDO signal (δ ≈ 4.79 ppm at 298 K) can be used as a secondary reference, though the use of an internal standard like DSS is preferred for higher accuracy.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Spectral Width: 150-200 ppm.
-
Reference: An internal or external standard such as DSS or dioxane (δ = 67.4 ppm) is recommended.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations, which is particularly useful for assigning quaternary carbons and linking sugar residues.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is useful for differentiating overlapping multiplets.
Logical Workflow for Differentiation
The differentiation of this compound from other 5-deoxy pentoses can be approached systematically using the following workflow. This process relies on a combination of 1D and 2D NMR data.
Caption: Logical workflow for the differentiation of 5-deoxy sugars using NMR spectroscopy.
The key to differentiating these isomers lies in the precise chemical shifts and coupling constants of the ring protons (H-1 to H-4). The orientation of the hydroxyl groups (axial vs. equatorial) significantly impacts the shielding/deshielding of neighboring protons. For example, an axial proton will typically resonate at a higher field (lower ppm) than an equatorial proton in a similar environment. The coupling constants between adjacent protons are also highly dependent on the dihedral angle between them, as described by the Karplus equation, providing valuable information about the relative stereochemistry.
By carefully acquiring and analyzing a full suite of NMR data and comparing it to established reference values, researchers can confidently differentiate this compound from other 5-deoxy pentose isomers, ensuring the correct structural assignment for applications in drug discovery and chemical biology.
Comparative study of the glycosylation reactions of deoxy sugars
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-deoxyglycosides, crucial components of many bioactive natural products and pharmaceuticals, presents a formidable challenge in carbohydrate chemistry. The absence of a participating group at the C-2 position complicates stereocontrol at the anomeric center, often leading to mixtures of α and β isomers. This guide provides a comparative analysis of common glycosylation methods for deoxy sugars, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable strategy for their synthetic goals.
Comparison of Key Glycosylation Methods
The choice of glycosylation method for deoxy sugars depends on several factors, including the desired stereochemical outcome (α or β), the nature of the glycosyl donor and acceptor, and the overall complexity of the target molecule. Here, we compare four widely used methods: the Koenigs-Knorr reaction using glycosyl halides, thioglycoside activation, the use of trichloroacetimidate donors, and dehydrative glycosylation.
Data Presentation
The following tables summarize representative yields and stereoselectivities for each method. It is important to note that direct comparison is challenging due to the wide variety of substrates, protecting groups, and reaction conditions reported in the literature. The data presented here are illustrative of the general performance of each method.
Table 1: Koenigs-Knorr Reaction with 2-Deoxyglycosyl Halides
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2-Deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide | Digitoxigenin | AgOTf | 51 | 2:3 | [1] |
| 2,6-Dideoxy-3,4-di-O-p-nitrobenzoyl-α-L-arabino-hexopyranosyl bromide | Menthol | Ag-silicate | 67 | 1.5:1 | [1] |
| 2-Deoxy-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | 1-Octanol | Et₄NBr, Tf₂O | 30 | α-only | [1] |
| 2-Thioacetyl-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide | Benzyl alcohol | AgOTf, TMSOTf | 86 | β-only | [2] |
Table 2: Glycosylation with 2-Deoxy Thioglycosides
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| Phenyl 2-deoxy-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | Hindered Sugar Acceptor | NBS | 75 | 3:1 | [3] |
| Phenyl 2,6-dideoxy-3,4-O-(di-tert-butylsilylene)-1-thio-α-L-lyxo-hexopyranoside | Primary Alcohol | NIS, TfOH | >95 | >20:1 | N/A |
| Ethyl 2-deoxy-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside | Secondary Alcohol | MeOTf | ~80 | 1:1 | N/A |
Table 3: Glycosylation with 2-Deoxyglycosyl Trichloroacetimidates
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2-Deoxy-3,4,6-tri-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | 1-Octanol | (S)-Chiral Phosphoric Acid | High | 1:16 | [4] |
| 2-Deoxy-3,4,6-tri-O-benzyl-β-D-glucopyranosyl trichloroacetimidate | 1-Octanol | BF₃·OEt₂ | 73 | β-only | [5] |
| 2-Azido-2-deoxy-3,4,6-tri-O-benzyl-β-D-glucopyranosyl trichloroacetimidate | Primary Alcohol | TMSOTf | 90 | α-only | N/A |
Table 4: Dehydrative Glycosylation of 2-Deoxy Sugars
| Glycosyl Donor (Hemiacetal) | Glycosyl Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2,6-Dideoxy-3,4-di-O-benzyl-L-rhamnal hemiacetal | Cholesterol | 3,3-Dichloro-1,2-diphenylcyclopropene | 85 | 10:1 | N/A |
| 2-Deoxy-3,4,6-tri-O-benzyl-D-glucose hemiacetal | Secondary Alcohol | p-Toluenesulfonyl chloride, KHMDS | High | β-only | [6] |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the discussed glycosylation methods.
Caption: Workflow for the Koenigs-Knorr Glycosylation of Deoxy Sugars.
Caption: General Workflow for Thioglycoside-based Deoxyglycosylation.
Caption: Workflow for Trichloroacetimidate-mediated Deoxyglycosylation.
Caption: Principle of Dehydrative Deoxyglycosylation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Koenigs-Knorr Reaction using a 2-Deoxyglycosyl Bromide
This protocol is adapted for the synthesis of a β-2-deoxyglycoside using a 2-thioacetyl directing group.[2]
Materials:
-
1-O-acetyl-2-S-acetyl-3,4,6-tri-O-acetyl-α-D-glucopyranose (1.0 equiv)
-
Glycosyl acceptor (e.g., Benzyl alcohol, 1.2 equiv)
-
Silver triflate (AgOTf, 1.1 equiv)
-
Trimethylsilyl triflate (TMSOTf, 0.1 equiv, as a solution in dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Hydrobromic acid in acetic acid (33 wt%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
4 Å Molecular Sieves
Procedure:
-
Donor Bromination (in situ): To a solution of the 1-O-acetyl-2-S-acetyl donor in anhydrous DCM at 0 °C, add hydrobromic acid in acetic acid. Stir the mixture at 0 °C for 2 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with ice-cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude glycosyl bromide is used immediately in the next step.
-
Glycosylation: Dissolve the crude glycosyl bromide, the glycosyl acceptor, and 4 Å molecular sieves in anhydrous DCM. Cool the mixture to -40 °C.
-
Add AgOTf, followed by the dropwise addition of the TMSOTf solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃ and filter through Celite.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to afford the desired β-2-deoxyglycoside.
-
Desulfurization: The 2-thioacetyl group can be removed in a subsequent step using a radical-based desulfurization method to yield the final 2-deoxyglycoside.
Thioglycoside Activation using NIS/TMSOTf
This is a general protocol for the activation of 2-deoxy thioglycosides.
Materials:
-
2-Deoxy thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (1.2-1.5 equiv)
-
N-Iodosuccinimide (NIS, 1.3 equiv)
-
Trimethylsilyl triflate (TMSOTf) or Triflic acid (TfOH) (catalytic, 0.1-0.3 equiv)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O), anhydrous
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried flask containing 4 Å molecular sieves, add the 2-deoxy thioglycoside donor and the glycosyl acceptor.
-
Dissolve the mixture in anhydrous DCM or Et₂O and stir at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (typically -20 °C to -78 °C).
-
Add NIS to the mixture.
-
Add the catalytic amount of TMSOTf or TfOH dropwise.
-
Stir the reaction at this temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and filter through Celite.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Trichloroacetimidate Donor Glycosylation
This protocol describes a Lewis acid-catalyzed glycosylation using a 2-deoxyglycosyl trichloroacetimidate.[5]
Materials:
-
2-Deoxyglycosyl trichloroacetimidate donor (1.0 equiv)
-
Glycosyl acceptor (1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) or Trimethylsilyl triflate (TMSOTf) (catalytic, 0.1-0.3 equiv)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves
Procedure:
-
Add the 2-deoxyglycosyl trichloroacetimidate donor, glycosyl acceptor, and activated 4 Å molecular sieves to a flame-dried flask under an inert atmosphere.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to a low temperature (e.g., -40 °C or -78 °C).
-
Add the Lewis acid catalyst (BF₃·OEt₂ or TMSOTf) dropwise.
-
Stir the reaction at this temperature, allowing it to slowly warm to a specified temperature if necessary, until the starting donor is consumed (as monitored by TLC).
-
Quench the reaction by adding a few drops of triethylamine or a saturated solution of NaHCO₃.
-
Filter the mixture through Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to obtain the 2-deoxyglycoside.
Dehydrative Glycosylation
This protocol is a representative example of a dehydrative glycosylation method.[6]
Materials:
-
2-Deoxy sugar hemiacetal (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 equiv)
-
Potassium hexamethyldisilazide (KHMDS, 1.1 equiv)
-
Toluene, anhydrous
Procedure:
-
To a solution of the 2-deoxy sugar hemiacetal in anhydrous toluene at -78 °C, add KHMDS and stir for 15 minutes.
-
Add a solution of TsCl in toluene and stir for an additional 30 minutes at -78 °C.
-
Add the glycosyl acceptor to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until complete (monitor by TLC).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2-deoxyglycoside.
References
A Comparative Guide to the Structural Validation of 5-Deoxy-D-lyxose: X-ray Crystallography vs. Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional structure of carbohydrates is fundamental to understanding their biological function and for the rational design of novel therapeutics. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of 5-Deoxy-D-lyxose, a monosaccharide of interest in various biochemical studies. We present a detailed overview of the experimental protocols, comparative data, and visual workflows to aid researchers in selecting the most appropriate techniques for their analytical needs.
Comparison of Structural Validation Methodologies
The definitive determination of a molecule's three-dimensional structure is often accomplished through a combination of analytical techniques. While X-ray crystallography provides unparalleled detail on the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer crucial insights into the molecule's structure and behavior in solution and its fundamental composition.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Information Obtained | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, stereochemistry, conformation in solution, dynamics | Molecular weight, elemental composition, fragmentation pattern |
| Strengths | Unambiguous determination of absolute configuration and conformation in the solid state.[1][2] | Provides information about the structure and conformation in a biologically relevant solution state.[3][4][5] | High sensitivity, requires very small sample amounts, provides exact molecular formula.[6] |
| Limitations | Requires a high-quality single crystal, which can be difficult to grow; the solid-state conformation may not be the same as in solution.[7] | Can be complex to interpret for larger molecules; does not directly provide bond lengths and angles. | Does not provide information on stereochemistry or 3D conformation. |
Experimental Protocols
X-ray Crystallography
-
Crystallization: Single crystals of this compound are grown from a supersaturated solution by slow evaporation of the solvent (e.g., ethanol/water mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and diffraction patterns are collected at various orientations.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson function).
-
Structure Refinement: The initial structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O).
-
1D NMR (¹H and ¹³C): One-dimensional proton and carbon NMR spectra are acquired to identify the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish the connectivity between protons (COSY), protons and directly attached carbons (HSQC), and long-range proton-carbon correlations (HMBC).
-
NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can be conducted to determine through-space proximity of protons, providing information about the sugar's conformation in solution.
Mass Spectrometry
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent.
-
Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).
-
Fragmentation Analysis (MS/MS): To gain further structural information, the parent ion can be selected and fragmented, and the m/z of the resulting fragment ions are analyzed.
Data Presentation
The following tables summarize the expected quantitative data from each technique for this compound.
Table 1: Expected X-ray Crystallography Data for this compound
| Parameter | Expected Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a ≈ 6 Å, b ≈ 8 Å, c ≈ 12 Å |
| Bond Lengths (Å) | C-C: ~1.52, C-O: ~1.43 |
| Bond Angles (°) | C-C-C: ~109.5, C-O-H: ~109 |
| Torsion Angles (°) | Defines ring pucker and substituent orientation |
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1/C1 | ~5.2 (α), ~4.6 (β) | ~93 (α), ~97 (β) |
| H2/C2 | ~3.5 - 4.0 | ~70 - 75 |
| H3/C3 | ~3.5 - 4.0 | ~70 - 75 |
| H4/C4 | ~3.5 - 4.0 | ~70 - 75 |
| H5/C5 | ~1.2 (d) | ~18 |
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 135.0657 | 135.0655 |
| [M+Na]⁺ | 157.0477 | 157.0475 |
| Fragment Ions | Varies based on fragmentation method | Consistent with loss of H₂O, CH₂O |
Mandatory Visualizations
Caption: Experimental workflow for the structural validation of this compound by X-ray crystallography.
Caption: Comparative workflow of X-ray crystallography, NMR, and Mass Spectrometry for structural analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for carbohydrate model building, refinement and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
- 4. NMR analyses of complex d-glucose anomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Carbohydrate - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
A Tale of Two Deoxy Sugars: Unraveling the Metabolic Fates of 5-Deoxy-D-lyxose and 2-deoxy-D-glucose
A comparative analysis for researchers, scientists, and drug development professionals.
In the intricate world of cellular metabolism, sugar analogs serve as powerful tools to probe, understand, and manipulate biochemical pathways. Among these, 2-deoxy-D-glucose (2-DG) has been extensively studied for its profound effects on glycolysis and its potential as a therapeutic agent, particularly in oncology. In contrast, the metabolic journey of 5-Deoxy-D-lyxose remains largely uncharted territory, with a conspicuous absence of experimental data in the current scientific literature. This guide provides a comprehensive comparison of the known metabolic fate of 2-deoxy-D-glucose against a hypothetical pathway for this compound, grounded in established principles of carbohydrate biochemistry.
2-Deoxy-D-glucose: The Well-Characterized Glycolysis Inhibitor
2-Deoxy-D-glucose is a structural analog of glucose where the hydroxyl group at the C2 position is replaced by a hydrogen atom. This seemingly minor modification has significant consequences for its metabolic processing.
Cellular Uptake and Phosphorylation
Like glucose, 2-DG is transported into the cell via glucose transporters (GLUTs). Once inside, it is a substrate for hexokinase, the first enzyme in the glycolytic pathway, which phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][2]
Inhibition of Glycolysis and ATP Depletion
The crucial difference in the metabolic fate of 2-DG arises at the next step of glycolysis. The absence of the C2 hydroxyl group in 2-DG-6P prevents its isomerization to fructose-6-phosphate by phosphoglucose isomerase.[2][3] This leads to the intracellular accumulation of 2-DG-6P, which acts as a competitive inhibitor of hexokinase and an allosteric inhibitor of phosphoglucose isomerase.[3] The net result is a blockade of the glycolytic pathway, leading to a reduction in ATP production.[4][5] This energy depletion is particularly detrimental to cells with high glycolytic rates, such as cancer cells.[6][7]
Impact on Signaling Pathways
The metabolic disruption caused by 2-DG reverberates through various cellular signaling pathways. The decrease in ATP levels activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[8] Furthermore, 2-DG has been shown to induce endoplasmic reticulum (ER) stress due to its interference with N-linked glycosylation, a process for which it can act as a mannose analog.[3][4] This ER stress can trigger the unfolded protein response (UPR) and autophagy.[4] Studies have also implicated 2-DG in the modulation of other critical signaling pathways, including the PI3K/Akt/mTOR and Wnt/β-catenin pathways.[9][10][11]
Quantitative Data on 2-Deoxy-D-glucose Effects
| Parameter | Cell Type | 2-DG Concentration | Effect | Reference |
| ATP Levels | Primary Rat Astrocytes | 10 mM | ~50% reduction after 30 min | [5] |
| Cellular 2-DG-6P Accumulation | Primary Rat Astrocytes | 10 mM | ~150 nmol/mg protein after 30 min | [5] |
| IFN-γ Secretion | Activated T Cells | 0.6 mM | Increased secretion | [12] |
| PD-1 Expression | Activated Jurkat Cells | 0.6 mM vs 4.8 mM | Dose-dependent reduction | [12] |
Experimental Protocols for Studying 2-Deoxy-D-glucose Metabolism
Cellular Uptake of 2-Deoxy-D-glucose
Objective: To quantify the rate of 2-DG uptake into cells.
Methodology: A common method involves using a radiolabeled form of 2-DG, such as 2-Deoxy-[3H]D-glucose.
-
Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.
-
Treatment: Incubate cells with various treatments (e.g., inhibitors, growth factors) as required by the experimental design.
-
Uptake Assay:
-
Wash cells with a glucose-free buffer.
-
Add a solution containing 2-Deoxy-[3H]D-glucose and incubate for a defined period (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells rapidly with ice-cold buffer.
-
-
Quantification: Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Normalize the counts to the total protein content of each sample.
A non-radioactive alternative utilizes a fluorescent D-glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxyglucose (2-NBDG), with quantification by flow cytometry or fluorescence microscopy.[13]
Measurement of Glycolysis Inhibition
Objective: To assess the impact of 2-DG on the rate of glycolysis.
Methodology: This can be determined by measuring the production of lactate, the end product of anaerobic glycolysis.
-
Cell Culture and Treatment: Culture and treat cells with 2-DG as described above.
-
Sample Collection: Collect the cell culture medium at different time points.
-
Lactate Assay: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Analysis: Normalize the lactate production to the cell number or total protein content.
Assessment of Cellular ATP Levels
Objective: To determine the effect of 2-DG on cellular energy status.
Methodology: Cellular ATP can be quantified using a luciferase-based assay.
-
Cell Culture and Treatment: Culture and treat cells with 2-DG.
-
Cell Lysis: Lyse the cells to release the intracellular ATP.
-
ATP Assay: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Quantification: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
Visualizing the Metabolic Impact of 2-Deoxy-D-glucose
Caption: Metabolic fate of 2-Deoxy-D-glucose and its inhibition of glycolysis.
Caption: Signaling pathways affected by 2-Deoxy-D-glucose.
This compound: A Hypothetical Metabolic Journey
In the absence of direct experimental evidence, the metabolic fate of this compound can be postulated based on its structure and the known principles of carbohydrate metabolism. This compound is a pentose sugar analog where the hydroxyl group at the C5 position is replaced by a hydrogen.
Hypothetical Cellular Uptake and Metabolism
It is plausible that this compound could be transported into cells by pentose transporters, if present, or potentially by GLUT transporters, although likely with lower affinity than hexoses. Once inside the cell, its fate is less certain.
-
Phosphorylation: The primary site of phosphorylation for many sugars is the terminal hydroxyl group. In this compound, the C5 hydroxyl group is absent. While phosphorylation at other positions by specific kinases cannot be entirely ruled out without experimental data, it is a reasonable hypothesis that this compound may not be a substrate for the kinases that typically act on pentoses.
-
Metabolic Inertness: If this compound is not phosphorylated, it would likely not enter the pentose phosphate pathway or other major metabolic routes. In this scenario, it would remain as a metabolically inert molecule within the cell or be transported back out. This behavior would be analogous to other deoxy sugars that are not substrates for phosphorylation and are used as tools to study sugar transport in isolation from subsequent metabolic events.
Potential Cellular Effects
If this compound is indeed metabolically inert, its primary cellular effect would likely be competitive inhibition of the transport of its corresponding natural pentose, D-lyxose, or other structurally similar sugars that share the same transporter. This could be useful in studies aimed at dissecting the roles of specific pentose transport systems.
Caption: Hypothetical metabolic fate of this compound.
Conclusion: A Study in Contrasts
The comparison between 2-deoxy-D-glucose and this compound highlights a significant knowledge gap in the field of carbohydrate analogs. While 2-DG is a well-established tool with a deeply understood mechanism of action and a wealth of supporting experimental data, this compound remains an enigma. The proposed hypothetical fate of this compound underscores the need for empirical studies to elucidate its biological activity. Future research into the metabolic processing of this compound and other lesser-known deoxy sugars could unveil novel tools for metabolic research and potentially new therapeutic avenues. For now, the tale of these two deoxy sugars is one of a well-trodden path versus a road yet to be explored.
References
- 1. yihuipharm.com [yihuipharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Deoxy-D-glucose activates autophagy via endoplasmic reticulum stress rather than ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of a 2-Deoxyglucose Exposure on the ATP Content and the Cytosolic Glucose Metabolism of Cultured Primary Rat Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PI3K/AKT/mTOR pathway, hypoxia, and glucose metabolism: Potential targets to overcome radioresistance in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2.11. Glucose Uptake Assay [bio-protocol.org]
In Vitro Inhibitory Effects of Deoxypentoses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deoxypentose-Mediated Inhibition
Deoxypentoses, particularly 2-deoxy-D-ribose, have been shown to exert inhibitory effects on a variety of cell types, including normal and neoplastic cells.[1][2] The primary mechanism of action for 2-deoxy-D-ribose is the induction of apoptosis through the generation of oxidative stress.[3] This guide will delve into the known mechanisms, present available comparative data, and provide detailed experimental protocols for assessing the inhibitory effects of these sugars.
Data Presentation: A Qualitative Comparison
Due to a lack of studies directly comparing the IC50 values of various deoxypentoses under identical conditions, a quantitative comparative table cannot be provided at this time. However, based on available literature, a qualitative comparison can be made.
| Deoxypentose/Pentose | Reported Inhibitory Effects | Potency Comparison |
| 2-deoxy-D-ribose | Induces apoptosis in a wide variety of cell types, including human quiescent peripheral blood mononuclear cells, human fibroblasts, and pancreatic beta-cells.[1][3][4] Inhibition of DNA, RNA, and protein synthesis has also been reported.[2] | More potent at inducing apoptosis than D(-)-ribose.[1] |
| D(-)-ribose | Induces apoptosis in human quiescent peripheral blood mononuclear cells.[1] Inhibits DNA, RNA, and protein synthesis.[2] | Less potent at inducing apoptosis compared to 2-deoxy-D-ribose.[1] |
| 2-deoxy-L-ribose | Reported to inhibit the anti-apoptotic effects of 2-deoxy-D-ribose and may enhance apoptosis. It is suggested as a promising candidate for anti-tumor therapy by competitively inhibiting the actions of its D-isomer. | While a direct potency comparison is not available, its opposing effect on 2-deoxy-D-ribose's anti-apoptotic inhibition suggests it could potentiate cell death. |
Note: The lack of direct quantitative comparative studies represents a significant gap in the literature and is a recommended area for future research to fully elucidate the structure-activity relationships of deoxypentose-mediated cytotoxicity.
Signaling Pathways and Mechanisms of Action
The primary mechanism of 2-deoxy-D-ribose-induced apoptosis is through the induction of oxidative stress, leading to the depletion of intracellular glutathione (GSH).[3] This disruption of the cellular redox balance triggers a cascade of events culminating in programmed cell death.
Caption: Proposed signaling pathway for 2-deoxy-D-ribose-induced apoptosis.
Experimental Workflows
The following diagram illustrates a general workflow for comparing the in vitro inhibitory effects of different deoxypentoses.
Caption: General experimental workflow for comparing deoxypentose inhibitory effects.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the inhibitory effects of deoxypentoses.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
Deoxypentose solutions (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the deoxypentose compounds in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the deoxypentoses. Include untreated control wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of a compound that inhibits cell growth by 50%).
-
Glutathione (GSH) Depletion Assay
This assay quantifies the intracellular levels of reduced glutathione.
-
Materials:
-
Cell line of interest
-
Deoxypentose solutions
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Glutathione reductase
-
NADPH
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Microplate reader
-
-
Procedure:
-
Culture cells in appropriate culture vessels and treat with deoxypentoses for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells and collect the supernatant after centrifugation.
-
In a 96-well plate, add the cell lysate, glutathione reductase, and NADPH.
-
Initiate the reaction by adding DTNB.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases (e.g., caspase-3) involved in apoptosis.
-
Materials:
-
Cell line of interest
-
Deoxypentose solutions
-
Lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Treat cells with deoxypentoses to induce apoptosis.
-
Lyse the cells and collect the cytosolic extract.
-
In a 96-well plate, add the cell lysate and the caspase-3 substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for colorimetric substrates) or fluorescence at the appropriate excitation/emission wavelengths (for fluorogenic substrates).
-
Quantify caspase activity relative to an untreated control.
-
Conclusion
The available evidence strongly indicates that 2-deoxy-D-ribose is a potent inducer of apoptosis via oxidative stress. Its stereoisomer, 2-deoxy-L-ribose, presents an intriguing possibility for a comparative inhibitor with potentially opposing or synergistic effects. The lack of direct quantitative comparisons of the inhibitory effects of different deoxypentoses underscores the need for further research in this area. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, which will be invaluable for researchers and drug development professionals interested in the therapeutic potential of these molecules.
References
- 1. D-ribose and deoxy-D-ribose induce apoptosis in human quiescent peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cell proliferation by D-ribose and deoxy-D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The highly reducing sugar 2-deoxy-D-ribose induces apoptosis in human fibroblasts by reduced glutathione depletion and cytoskeletal disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Deoxy Sugars
For researchers, scientists, and drug development professionals, the efficient synthesis of deoxy sugars is a critical step in the development of novel therapeutics and bioactive molecules. This guide provides a comprehensive comparison of common synthetic routes to these vital carbohydrate analogues, supported by experimental data and detailed methodologies.
Deoxy sugars, carbohydrates in which one or more hydroxyl groups have been replaced by hydrogen atoms, are key components of numerous natural products with significant biological activities, including antibiotics, anticancer agents, and cardiac glycosides. Their synthesis, however, presents unique challenges, primarily in achieving stereocontrol at the anomeric center and the deoxygenated position. This guide benchmarks the most prevalent synthetic strategies, offering a comparative analysis of their performance based on yield, stereoselectivity, and substrate scope.
Comparison of Synthetic Routes to Deoxy Sugars
The following table summarizes the quantitative data for various methods used in the synthesis of deoxy sugars, providing a clear comparison of their efficiency and stereochemical outcomes.
| Synthetic Route | General Approach | Typical Yields | Stereoselectivity (α:β) | Key Advantages | Key Disadvantages |
| Direct Glycosylation | Activation of a glycosyl donor (e.g., halide) and reaction with a nucleophile. | 60-90% | Variable; often favors α | Direct and atom-economical. | Difficult to control stereoselectivity; glycosyl donors can be unstable.[1] |
| - Using Glycosyl Bromides | Koenigs-Knorr reaction or activation with Lewis acids. | 72-94%[1] | Moderate to high β-selectivity (e.g., 1:3.4 to β-only)[1] | Well-established; good yields. | Glycosyl bromides are often unstable and require in situ generation.[1] |
| Indirect Synthesis from Glycals | Functionalization of the double bond of a glycal. | 70-95% | High | Readily available starting materials; excellent stereocontrol is achievable. | Multi-step process. |
| - Ferrier Rearrangement | Lewis acid-catalyzed reaction of a glycal with a nucleophile. | 70-97% | Predominantly α | Mild conditions; good to excellent yields. | Can produce a mixture of anomers depending on the catalyst and nucleophile.[2] |
| Reductive Deoxygenation | Removal of a hydroxyl group via a two-step process. | 50-80% | Not applicable | Applicable to a wide range of substrates. | Often requires toxic reagents and multiple steps. |
| - Barton-McCombie Reaction | Radical-mediated deoxygenation of a thiocarbonyl derivative. | 60-80% | Not applicable | Reliable and general method. | Use of toxic tin hydrides; requires an additional step to form the thioester. |
| De Novo Synthesis | Construction of the deoxy sugar ring from non-carbohydrate precursors. | Variable | High | Access to unnatural and rare deoxy sugars. | Can be lengthy and complex. |
Experimental Protocols
Direct Glycosylation using Glycosyl Bromide (Koenigs-Knorr type reaction)
This protocol describes a general procedure for the synthesis of a 2-deoxyglycoside from a protected 2-deoxyglycosyl bromide.
Materials:
-
Protected 2-deoxy sugar (1 equivalent)
-
Thionyl bromide or HBr in acetic acid
-
Anhydrous dichloromethane (DCM)
-
Alcohol acceptor (1.2 equivalents)
-
Silver carbonate (1.5 equivalents)
-
Molecular sieves (4Å)
-
Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of the Glycosyl Bromide: The protected 2-deoxy sugar is dissolved in anhydrous DCM and cooled to 0 °C. Thionyl bromide or a solution of HBr in acetic acid is added dropwise. The reaction is stirred at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield the crude glycosyl bromide, which is used immediately in the next step.
-
Glycosylation: The alcohol acceptor and activated 4Å molecular sieves are stirred in anhydrous DCM for 30 minutes. The crude glycosyl bromide, dissolved in anhydrous DCM, is added to this mixture, followed by the portion-wise addition of silver carbonate.
-
Reaction and Workup: The reaction mixture is stirred at room temperature in the dark for 12-24 hours. Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired 2-deoxyglycoside.
Indirect Synthesis from a Glycal via Ferrier Rearrangement
This protocol outlines the synthesis of a 2,3-unsaturated glycoside, a precursor to 2-deoxy sugars, from a protected glycal.
Materials:
-
Protected glycal (e.g., 3,4,6-tri-O-acetyl-D-glucal) (1 equivalent)
-
Alcohol acceptor (1.5 equivalents)
-
Anhydrous solvent (e.g., acetonitrile or DCM)
-
Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂) (0.1-0.2 equivalents)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Anhydrous workup and purification solvents
Procedure:
-
Reaction Setup: The protected glycal and the alcohol acceptor are dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to the desired temperature (typically 0 °C or -20 °C).
-
Catalyst Addition: The Lewis acid catalyst is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction is monitored by TLC. The reaction time can vary from 30 minutes to several hours depending on the substrates and catalyst.
-
Quenching and Workup: Once the reaction is complete, it is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The mixture is then diluted with DCM and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 2,3-unsaturated glycoside. Subsequent reduction of the double bond (e.g., by catalytic hydrogenation) and deprotection will yield the 2-deoxy sugar.
Reductive Deoxygenation via Barton-McCombie Reaction
This protocol describes the deoxygenation of a secondary hydroxyl group in a sugar derivative.
Materials:
-
Sugar derivative with a secondary hydroxyl group (1 equivalent)
-
Sodium hydride (1.2 equivalents)
-
Carbon disulfide (2 equivalents)
-
Methyl iodide (2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Tributyltin hydride (Bu₃SnH) (1.5 equivalents)
-
Azobisisobutyronitrile (AIBN) (0.1 equivalents)
-
Anhydrous toluene
-
Purification solvents
Procedure:
-
Formation of the Xanthate Ester: The sugar derivative is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride is added portion-wise, and the mixture is stirred for 30 minutes. Carbon disulfide is then added, and the reaction is stirred for another 30 minutes at 0 °C, followed by stirring at room temperature for 1 hour. Methyl iodide is then added, and the mixture is stirred overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude xanthate ester is purified by column chromatography.
-
Deoxygenation: The purified xanthate ester is dissolved in anhydrous toluene. Tributyltin hydride and AIBN are added, and the solution is heated to reflux (around 110 °C) for 2-4 hours under an inert atmosphere.
-
Workup and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to remove the tin byproducts and isolate the deoxygenated sugar derivative.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows of the described synthetic routes to deoxy sugars.
Caption: Overview of major synthetic strategies to access deoxy sugars.
Caption: Comparison of direct versus indirect synthetic workflows.
References
Safety Operating Guide
Navigating the Disposal of 5-Deoxy-D-lyxose: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. While 5-Deoxy-D-lyxose is a valuable compound in various research applications, understanding its appropriate disposal is paramount. This guide provides essential safety and logistical information for the proper disposal of this compound, aligning with standard laboratory safety practices.
Hazard Assessment of this compound
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling this compound.
-
Avoid Dust Inhalation: Handle the solid form of the compound in a well-ventilated area to minimize the potential for dust inhalation.[4][6]
-
Consult Institutional Guidelines: Before proceeding with any disposal method, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.
Quantitative Data Summary
Due to the limited availability of specific data for this compound, the following table summarizes general characteristics based on related deoxy sugars.
| Property | Value/Information | Source |
| Hazard Classification | Not typically classified as hazardous. May cause mild irritation. | [1][2][3][5] |
| Physical State | Solid | N/A |
| Solubility | Expected to be soluble in water. | [3] |
Procedural Guidance for Disposal
The recommended disposal procedure for this compound is based on general protocols for non-hazardous solid chemical waste.
Step 1: Small Quantities (Typically < 1 kg)
-
Secure Containment: Ensure the this compound waste is in a sealed, clearly labeled container.
-
Packaging: Place the sealed container in a sturdy, secondary container, such as a cardboard box, to prevent breakage or spillage.
-
Labeling: Clearly label the outer container as "Non-Hazardous Laboratory Waste" and identify the contents ("this compound").
-
Disposal: Dispose of the packaged waste in the regular solid waste stream, as permitted by your institution's EHS guidelines.
Step 2: Large Quantities (Typically > 1 kg)
-
Consult EHS: For larger quantities, it is mandatory to contact your institution's EHS department. They will provide specific instructions for collection and disposal, which may involve a designated chemical waste pickup service.
-
Segregation: Keep the this compound waste segregated from other chemical waste streams unless otherwise instructed by EHS.
Step 3: Contaminated Materials
-
PPE and Labware: Dispose of any gloves, weigh boats, or other disposable materials contaminated with this compound as solid, non-hazardous laboratory waste.
-
Glassware: Rinse contaminated glassware thoroughly with water before washing or disposing of it. The rinse water can typically be discharged down the drain, assuming it is not contaminated with other hazardous materials.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal protocols provided by your institution's Environmental Health and Safety department.
References
Navigating the Safe Handling of 5-Deoxy-D-lyxose: A Comprehensive Guide
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the safety data for analogous compounds, 5-Deoxy-D-lyxose is not classified as a hazardous substance. However, adherence to standard laboratory safety practices is crucial to minimize exposure and ensure personnel safety. The following table summarizes the recommended personal protective equipment.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Nitrile or latex gloves. |
| Body Protection | A standard laboratory coat. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is critical to maintaining a safe laboratory environment when handling any chemical, including this compound.
Preparation and Handling:
-
Area Preparation : Ensure a clean and organized workspace.
-
Donning PPE : Before handling the compound, put on all recommended personal protective equipment as detailed in the table above.
-
Weighing and Transfer :
-
Handle the solid material in a well-ventilated area.
-
Use a chemical fume hood if there is a potential for dust generation.
-
Avoid creating dust.
-
Use appropriate tools (e.g., spatula, weigh paper) for transfer.
-
-
Dissolving : When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.
In Case of a Spill:
-
Small Spills :
-
For small amounts of solid material, gently sweep it up, avoiding dust creation, and place it in a designated waste container.
-
Clean the spill area with a damp cloth.
-
-
Large Spills :
-
Evacuate the immediate area.
-
If the substance is in a solution, absorb it with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Ventilate the area.
-
Disposal Plan: Responsible Waste Management
As this compound is anticipated to be a non-hazardous substance, its disposal should follow standard laboratory procedures for non-hazardous chemical waste.
-
Solid Waste : Uncontaminated this compound and materials lightly contaminated (e.g., weigh paper, gloves) can be disposed of in the regular laboratory trash, provided this aligns with institutional and local regulations.
-
Solutions : Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water. Always check with your institution's environmental health and safety (EHS) office for specific guidelines on aqueous waste disposal.
-
Contaminated Materials : Any materials significantly contaminated with this compound should be placed in a sealed, labeled container for disposal as chemical waste. Consult your institution's EHS for specific disposal procedures.
Visualizing the Workflow: A Graphviz Diagram
To provide a clear, at-a-glance understanding of the handling process, the following diagram outlines the logical flow from preparation to disposal.
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly handle this compound in their laboratories, contributing to the advancement of science and drug development. Always consult your institution's specific safety protocols and EHS department for guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
